molecular formula C10H11N3O3S B1682508 Sulfamethoxazole CAS No. 723-46-6

Sulfamethoxazole

Número de catálogo: B1682508
Número CAS: 723-46-6
Peso molecular: 253.28 g/mol
Clave InChI: JLKIGFTWXXRPMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sulfamethoxazole is a sulfonamide-class antibacterial agent . Its primary research value lies in its bacteriostatic mechanism of action, where it acts as a structural analog of para-aminobenzoic acid (PABA) . It competitively inhibits the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, a precursor for folate synthesis . This inhibition disrupts essential microbial metabolic processes, including the synthesis of nucleic acids and proteins . Historically, this compound has been used to study a variety of bacterial infections, including urinary tract infections (UTIs) caused by susceptible strains such as Escherichia coli and Klebsiella . It is also an important compound for investigating opportunistic infections, such as Pneumocystis jirovecii pneumonia, particularly in immunocompromised host models . In research settings, it is frequently used in combination with trimethoprim; this combination produces a synergistic effect by sequentially blocking two steps in the bacterial folate biosynthesis pathway (dihydrofolate synthesis and its reduction to tetrahydrofolate), which can result in a bactericidal outcome . Key areas of research with this compound include antimicrobial resistance studies, bacterial metabolism, and the exploration of combination therapies. This product is intended for laboratory research purposes only and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKIGFTWXXRPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Record name SULFAMETHOXAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name sulfamethoxazole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Sulfamethoxazole
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8026064
Record name Sulfamethoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals or white powder. (NTP, 1992), Solid
Record name SULFAMETHOXAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfamethoxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>38 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER, ETHER & CHLOROFORM; 1 G IN 50 ML ALCOHOL & ABOUT 4 ML ACETONE; DISSOLVES IN HCL HYDROGEN CHLORIDE OR SODIUM HYDROXIDE SOLN THROUGH SALT FORMATION, Insoluble in ethyl ether, In water, 610 mg/L at 37 °C, The solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. When solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. At its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. Sulfamethoxazole lowered trimethoprim solubility by 13-74%. Similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. In water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale., 4.59e-01 g/L
Record name SID855654
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name SULFAMETHOXAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfamethoxazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFAMETHOXAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfamethoxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide; 4-[[(4-)aminophenyl)sulfonyl]amino]-N-(5-methylisoxazol-3-yl]benzenesulfonamide; 5-methylisoxazol-3-amine; 4-aminobenzenesulfonic acid; 4-aminobenzenesulfonamide; 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide
Record name SULFAMETHOXAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow-white powder, Almost white, Crystals from dilute ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER, Colorless crystalline powder

CAS No.

723-46-6, 144930-01-8, 144993-89-5
Record name SULFAMETHOXAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfamethoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, radical ion(1+)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144930-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, radical ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144993-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfamethoxazole [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamethoxazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfamethoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757328
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sulfamethoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfamethoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8026064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfamethoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.877
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sulfamethoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAMETHOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE42381TNV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SULFAMETHOXAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfamethoxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

333 °F (NTP, 1992), 167 °C, MP: 209-210 °C; crystals from alcohol /N4-Acetylsulfamethoxazole/, MP: 171 °C
Record name SULFAMETHOXAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfamethoxazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFAMETHOXAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfamethoxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015150
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Sulfamethoxazole on Bacterial Folic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biochemical and molecular mechanisms by which sulfamethoxazole exerts its antimicrobial effects. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development. We will delve into the intricacies of the bacterial folic acid synthesis pathway, the specific enzymatic inhibition by this compound, and the experimental methodologies used to characterize this interaction.

The Critical Role of Folic Acid in Bacterial Metabolism

Unlike humans, who obtain folic acid (Vitamin B9) from their diet, most bacteria must synthesize it de novo. This metabolic pathway is essential for bacterial survival as it produces tetrahydrofolate (THF), a crucial cofactor in the synthesis of essential biomolecules. THF and its derivatives are involved in one-carbon transfer reactions required for the synthesis of:

  • Purines and Pyrimidines: The building blocks of DNA and RNA.

  • Amino Acids: Such as methionine and glycine.

  • Thymidine: A nucleoside unique to DNA.

Consequently, the bacterial folic acid synthesis pathway represents an attractive target for antimicrobial agents, as its inhibition leads to a cessation of bacterial growth and replication (bacteriostasis).

The Bacterial Folic Acid Synthesis Pathway: A Point of Vulnerability

The synthesis of THF is a multi-step enzymatic process. A key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate (DHPP) to form 7,8-dihydropteroate. This step is unique to microorganisms and does not occur in humans, making DHPS an ideal target for selective toxicity.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition GTP GTP DHPP Dihydropteridine Pyrophosphate (DHPP) GTP->DHPP Multiple Steps DHP 7,8-Dihydropteroate DHPP->DHP Dihydropteroate Synthase (DHPS) PABA para-Aminobenzoic Acid (PABA) PABA->DHP DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotides, Amino Acids, Thymidine THF->Nucleotides SMX This compound (SMX) SMX->Inhibition

Figure 1: The bacterial folic acid synthesis pathway, highlighting the inhibitory action of this compound on Dihydropteroate Synthase (DHPS).

This compound: A Competitive Inhibitor of DHPS

This compound is a sulfonamide antibiotic that functions as a structural analog of PABA. Its antimicrobial activity stems from its ability to act as a competitive inhibitor of the DHPS enzyme.

Mechanism of Competitive Inhibition

Due to its structural similarity to PABA, this compound can bind to the active site of the DHPS enzyme. However, it cannot be utilized as a substrate for the synthesis of 7,8-dihydropteroate. This binding event is a reversible, competitive process:

  • Competition: this compound and PABA compete for the same binding site on the DHPS enzyme.

  • Enzyme Sequestration: When this compound is bound, the enzyme is non-productively occupied, preventing PABA from binding and catalysis from occurring.

  • Concentration Dependence: The degree of inhibition is dependent on the relative concentrations of this compound and PABA. An excess of PABA can outcompete the inhibitor and restore enzyme activity, a hallmark of competitive inhibition.

This inhibition effectively halts the production of dihydropteroate, leading to a depletion of the downstream products, DHF and THF. The resulting shortage of essential building blocks for DNA, RNA, and proteins ultimately leads to the cessation of bacterial growth and division.

Experimental Characterization of this compound Activity

To rigorously study the mechanism of action of this compound, a series of biochemical and microbiological assays are employed. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Dihydropteroate Synthase (DHPS) Activity Assay

This assay quantifies the enzymatic activity of DHPS and the inhibitory effect of this compound by measuring the rate of product formation.

  • Principle: The activity of DHPS is determined by spectrophotometrically measuring the formation of a fluorescent product derived from the unreacted pteridine substrate. The rate of decrease in fluorescence is proportional to the enzyme's activity.

  • Methodology:

    • Reagent Preparation:

      • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.

      • DHPS Enzyme: Purified recombinant DHPS diluted to a working concentration (e.g., 50 nM) in assay buffer.

      • Substrates: 1 mM DHPP and 1 mM PABA stock solutions.

      • Inhibitor: this compound stock solution in DMSO, with serial dilutions prepared.

    • Assay Setup (96-well plate format):

      • Test Wells: 50 µL Assay Buffer, 10 µL DHPS enzyme, 10 µL this compound dilution.

      • Positive Control (No Inhibition): 50 µL Assay Buffer, 10 µL DHPS enzyme, 10 µL DMSO (vehicle).

      • Negative Control (No Enzyme): 60 µL Assay Buffer, 10 µL DMSO.

    • Incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Reaction Initiation: Add 20 µL of PABA and 10 µL of DHPP to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence (Excitation: 360 nm, Emission: 440 nm) every 60 seconds for 30 minutes.

    • Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot. The percent inhibition is calculated as: (1 - (V₀_inhibitor / V₀_control)) * 100.

  • Causality and Trustworthiness: The inclusion of a positive control (no inhibitor) establishes the baseline maximum enzyme activity, while the negative control (no enzyme) accounts for any background signal. Comparing the test wells to these controls allows for a reliable quantification of inhibition.

Protocol 2: Determination of the Inhibition Constant (Kᵢ)

The Kᵢ is a measure of the potency of an inhibitor. A lower Kᵢ value indicates a more potent inhibitor.

  • Principle: By measuring the enzyme kinetics at various substrate (PABA) and inhibitor (this compound) concentrations, the Kᵢ can be determined using graphical methods like the Lineweaver-Burk plot or non-linear regression analysis of the Michaelis-Menten equation.

  • Methodology:

    • Perform the DHPS activity assay as described in Protocol 1.

    • Set up a matrix of reactions with varying concentrations of PABA (e.g., 0.5x, 1x, 2x, 5x, 10x the Kₘ of PABA) and several fixed concentrations of this compound (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ).

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Data Analysis:

      • Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[PABA] for each inhibitor concentration. For a competitive inhibitor, the lines will intersect at the y-axis (1/Vₘₐₓ). The Kᵢ can be calculated from the slopes of these lines.

      • Non-linear Regression: Fit the velocity data directly to the Michaelis-Menten equation for competitive inhibition: V₀ = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S]).

Ki_Determination_Workflow cluster_workflow Workflow for Ki Determination of this compound Prep Prepare Reagents: DHPS Enzyme, Buffers, PABA, this compound Assay Set up Reaction Matrix: Varying [PABA] and [SMX] Prep->Assay Measure Measure Initial Reaction Velocities (V₀) via Spectrophotometry Assay->Measure Analyze Data Analysis: Lineweaver-Burk Plot or Non-linear Regression Measure->Analyze Result Calculate Kinetic Parameters: Km, Vmax, Ki Analyze->Result

Figure 2: A generalized experimental workflow for determining the inhibition constant (Ki) of this compound against DHPS.

Data Presentation: Enzyme Kinetics

The results from the Kᵢ determination experiment can be summarized in a table for clear comparison.

Inhibitor[PABA] (µM)V₀ (µmol/min)Kₘ (µM)Vₘₐₓ (µmol/min)Kᵢ (µM)
None (Control) 1 - 50Data5.2120N/A
This compound 1 - 50Data15.61202.5

Note: Data are representative examples.

This table clearly shows that in the presence of a competitive inhibitor like this compound, the apparent Kₘ for the substrate increases, while the Vₘₐₓ remains unchanged, a classic indicator of competitive inhibition.

Microbiological Consequences and Resistance

The ultimate consequence of DHPS inhibition is a bacteriostatic effect. However, the widespread use of sulfonamides has led to the emergence of resistance. The primary mechanisms of resistance to this compound are:

  • Target Modification: Chromosomal mutations in the folP gene, which encodes for DHPS, can lead to an enzyme with reduced affinity for sulfonamides while retaining its affinity for PABA.

  • Target Acquisition: Acquisition of mobile genetic elements (plasmids or transposons) carrying sulfonamide-resistant sul genes (sul1, sul2, sul3). These genes encode for alternative, highly resistant DHPS enzymes.

Conclusion

This compound remains a clinically important antibiotic due to its well-characterized mechanism of action targeting a crucial and vulnerable bacterial metabolic pathway. Its function as a competitive inhibitor of dihydropteroate synthase provides a textbook example of rational drug design. Understanding the molecular interactions, the methods for their characterization, and the mechanisms of resistance is paramount for the ongoing development of novel antimicrobial agents and for the effective use of existing therapies.

The Solubility of Sulfamethoxazole in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy. Sulfamethoxazole, a widely used sulfonamide antibiotic, exhibits variable solubility in different media, a factor of paramount importance in its drug development lifecycle. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We delve into the theoretical underpinnings of solubility, present curated quantitative solubility data, detail established experimental methodologies for its determination, and explore predictive models. This guide is intended to serve as a vital resource for researchers and professionals engaged in the formulation and development of this compound-based therapeutics.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The dissolution of an API in a solvent is a prerequisite for its absorption and subsequent pharmacological action. Poor solubility can lead to low bioavailability, therapeutic variability, and challenges in formulation development.[1] this compound, chemically known as 4-amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide, is a weak acid characterized by its bacteriostatic properties.[2] Its solubility is a key parameter that dictates its behavior in various pharmaceutical processes, from synthesis and purification to the formulation of final dosage forms. Understanding its solubility profile in different organic solvents is crucial for optimizing these processes.

Physicochemical Properties of this compound

A foundational understanding of this compound's intrinsic properties is essential for interpreting its solubility behavior.

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₁N₃O₃S[3][4]
Molecular Weight253.28 g/mol [2][3]
Melting Point167-172 °C[4][5]
pKa~5.6[3]
Log P (octanol-water)0.89[2]

These properties, particularly its pKa and Log P, indicate that its solubility will be significantly influenced by the polarity and hydrogen bonding capacity of the solvent.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the intermolecular forces between the solute (this compound) and the solvent molecules. The principle of "like dissolves like" provides a qualitative understanding: solutes tend to dissolve in solvents with similar polarity and hydrogen bonding characteristics.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[6] This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

The principle is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated to predict compatibility.[7]

Quantitative Solubility Data of this compound

The following tables summarize the experimentally determined solubility of this compound in various organic solvents at different temperatures. It is important to note that experimental conditions can influence these values.

Solubility in Common Organic Solvents
SolventTemperature (°C)Solubility (mg/mL)Source(s)
EthanolRoom Temp~0.25[8]
Dimethyl Sulfoxide (DMSO)Room Temp~50[8]
Dimethylformamide (DMF)Room Temp~50[8]
AcetoneNot SpecifiedFreely Soluble[3]
ChloroformNot SpecifiedSlightly Soluble[5]
Temperature-Dependent Solubility of this compound

One study determined the solubility of this compound in several solvents at various temperatures. While the full dataset is extensive, the trend shows a positive correlation between temperature and solubility, indicating that the dissolution process is endothermic. For instance, in methanol, ethanol, 1-propanol, 2-propanol, and chloroform, solubility was found to increase with temperature in the range of 293.15 K to 323.15 K. Another study confirmed this trend in water, methanol, ethanol, 1-propanol, acetone, and chloroform at temperatures of 15, 25, 37, and 45 °C.[9]

Note: Access to the full research articles containing the detailed mole fraction and g/L data at each temperature point is recommended for precise formulation work.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[10] It is a robust and reliable technique when performed correctly.

Principle

An excess amount of the solid drug is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved drug is determined using a suitable analytical method.[11]

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask or vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Equilibration: Place the sealed flasks in a constant temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.[1]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant. Filtration through a sub-micron filter (e.g., 0.22 µm) is a common and effective method for separating the saturated solution from the solid.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[1]

  • Data Analysis: Express the solubility in appropriate units, such as mg/mL, g/L, or mole fraction.

G cluster_protocol Shake-Flask Method Workflow prep 1. Preparation (Excess this compound in Solvent) equil 2. Equilibration (Constant T Agitation) prep->equil Agitate for 24-72h sep 3. Phase Separation (Filtration/Centrifugation) equil->sep Allow to settle quant 4. Quantification (HPLC/UV-Vis) sep->quant Analyze supernatant result Solubility Data quant->result

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.

Predictive Models for this compound Solubility

Experimental determination of solubility can be time-consuming. Several mathematical models can be employed to correlate and predict solubility, aiding in solvent screening and formulation design.

The Jouyban-Acree Model

The Jouyban-Acree model is a widely used and accurate model for correlating the solubility of a drug in binary solvent mixtures at various temperatures.[12][13] The model takes into account the solubility of the drug in the neat solvents and includes interaction parameters to account for the non-ideal behavior of the solvent mixture. While specific model constants for this compound in various organic solvent mixtures require fitting experimental data, the model provides a powerful tool for predicting solubility in co-solvent systems.[14]

Application of Hansen Solubility Parameters

As previously mentioned, HSP can be a valuable predictive tool. By comparing the HSP of this compound with those of various organic solvents, a qualitative and semi-quantitative prediction of solubility can be made. Solvents with HSP values closer to those of this compound are expected to be better solvents.

A comprehensive list of HSP for common organic solvents is readily available.[15] The determination of the precise HSP for this compound would require experimental testing with a range of solvents.

G cluster_hsp Hansen Solubility Parameter Concept solute This compound (Solute) δd δp δh prediction Solubility Prediction solute->prediction Compare HSP 'Distance' solvent Organic Solvent δd δp δh solvent->prediction

Caption: Predictive relationship between solute and solvent HSPs.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a multifaceted property influenced by the physicochemical characteristics of both the drug and the solvent, as well as by temperature. This guide has provided a foundational understanding of these principles, presented available quantitative data, detailed the benchmark experimental method for solubility determination, and introduced powerful predictive models.

For drug development professionals, a thorough understanding and experimental determination of this compound's solubility in relevant solvent systems are indispensable for rational formulation design, process optimization, and ensuring the final product's quality and efficacy. Future research should focus on expanding the public database of this compound solubility in a wider array of green and novel solvents, as well as refining predictive models to further streamline the development process.

References

An In-depth Technical Guide to the Degradation Pathways of Sulfamethoxazole in Aqueous Environments

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Environmental Imperative of Understanding Sulfamethoxazole's Fate

This compound (SMX), a sulfonamide antibiotic, has been a cornerstone of human and veterinary medicine for decades. Its widespread use, however, has led to its ubiquitous presence as a micropollutant in various aqueous environments, from wastewater effluents to surface and even drinking water.[1] The persistence of SMX and its transformation products (TPs) poses a significant ecological risk, most notably the potential for promoting antibiotic resistance in environmental bacteria.[2] For researchers, environmental scientists, and drug development professionals, a granular understanding of the mechanisms governing SMX's degradation is not merely an academic exercise; it is fundamental to developing effective water treatment strategies and assessing the full environmental lifecycle of pharmaceutical compounds. This guide provides a technical deep-dive into the primary degradation pathways of SMX, the experimental protocols to validate these processes, and the resulting transformation products.

Section 1: Core Physicochemical Properties of this compound

The environmental behavior of SMX is intrinsically linked to its chemical structure and properties. As an amphoteric compound, its speciation is highly dependent on the ambient pH, which in turn dictates its solubility, light absorption, and susceptibility to chemical or biological attack.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃O₃S[3]
Molar Mass 253.28 g/mol [3]
Water Solubility 0.5 g/L (Slightly soluble)[4]
pKa₁ (Anilino group) ~1.7 - 2.0[5]
pKa₂ (Sulfonamide group) ~5.6 - 5.8[5]
Melting Point 168 °C[6]
log Kow (Octanol-Water Partition Coefficient) 0.89[7]

Causality Insight: The two pKa values are critical. At environmental pH (typically 6-8), a significant fraction of SMX exists in its anionic form (deprotonated sulfonamide group). This speciation influences its mobility, adsorption to sediments, and importantly, its photochemical properties and interaction with microbial enzymes.[8] For instance, the neutral species is often more susceptible to direct photolysis than the anionic form.[8]

Section 2: Abiotic Degradation Pathways

Abiotic processes, driven by light and water, are significant contributors to the natural attenuation of SMX in surface waters.

Photolysis: Degradation by Light

Photodegradation is a primary abiotic pathway for SMX in sunlit surface waters.[1] It can occur through two distinct mechanisms:

  • Direct Photolysis: Occurs when the SMX molecule directly absorbs ultraviolet (UV) radiation, primarily in the UV-B range (290-320 nm), leading to an excited state and subsequent chemical transformation.[5][9] This process is most relevant in shallow, clear water bodies where UV penetration is high.[5] The primary reaction involves the cleavage of the sulfonamide bond (S-N) between the benzene ring and the isoxazole ring.

  • Indirect Photolysis: This mechanism is mediated by photosensitizers naturally present in water, such as dissolved organic matter (humic acids) and nitrate ions.[9][10] These substances absorb sunlight and generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then attack and degrade the SMX molecule.[1][11] Indirect photolysis is crucial in deeper or more turbid waters where direct UV absorption by SMX is limited.[9] The hydroxyl radical addition to the aniline ring is a major pathway in this process.[1]

G cluster_direct Direct Photolysis (UV-B) cluster_indirect Indirect Photolysis SMX This compound Excited Excited State SMX* SMX->Excited hν (UV-B) DP1 Sulfanilic Acid Excited->DP1 S-N Cleavage DP2 3-amino-5-methylisoxazole Excited->DP2 S-N Cleavage Sensitizer Photosensitizers (Humic Acids, NO₃⁻) ROS ROS (•OH, ¹O₂) Sensitizer->ROS Sunlight IP1 Hydroxylated SMX ROS->IP1 Oxidation SMX_indirect This compound

Hydrolysis: Reaction with Water

Hydrolysis involves the cleavage of chemical bonds by the addition of water. For sulfonamides like SMX, this process is generally slow under typical environmental pH and temperature conditions but can be a relevant pathway over long residence times.[12] The primary site of hydrolytic attack is the sulfonamide bond.

Studies have shown that hydrolysis is significantly influenced by pH, with faster rates observed in acidic and alkaline conditions compared to neutral pH.[13][14] The main hydrolysis pathways identified include hydroxylation, nitrification, and polymerization.[13][14] In some environmental compartments like the hyporheic zone (the region of sediment and porous space beneath and alongside a stream bed), hydrolysis rates can be enhanced due to the presence of reactive oxygen species.[13][15]

Section 3: Biotic Degradation Pathways

Microorganisms have evolved diverse metabolic machinery, some of which can degrade persistent organic pollutants like SMX. Biodegradation can lead to partial transformation or complete mineralization (conversion to CO₂, H₂O, and inorganic ions).

Microbial Metabolism

A number of bacterial strains, including species of Achromobacter, Pseudomonas, Sphingobacterium, and Microbacterium, have been identified as capable of degrading SMX.[4][14][16] These microorganisms can utilize SMX as a sole source of carbon, nitrogen, or energy.[14][16]

The initial steps in microbial degradation often mirror abiotic pathways, such as the cleavage of the S-N bond, yielding sulfanilic acid and 3-amino-5-methylisoxazole.[3] However, subsequent enzymatic reactions can further break down these primary intermediates. Common metabolic reactions include:

  • Hydroxylation: Addition of hydroxyl groups to the aromatic ring.

  • Acetylation: Addition of an acetyl group to the N4-aniline amine.

  • Benzylic oxidation.

  • Ipso-hydroxylation: Hydroxylation at a substituted position on the aromatic ring, leading to the release of the sulfanilamide moiety.

G cluster_p1 cluster_p2 cluster_p3 SMX This compound P1 Pathway 1: S-N Cleavage SMX->P1 P2 Pathway 2: Aniline Oxidation SMX->P2 P3 Pathway 3: Isoxazole Ring Cleavage SMX->P3 TP1a Sulfanilic Acid P1->TP1a TP1b 3-amino-5-methylisoxazole P1->TP1b TP2a N⁴-acetyl-SMX P2->TP2a TP2b 4-hydroxy-SMX P2->TP2b TP3 Aniline P3->TP3

Section 4: Engineered Degradation: Advanced Oxidation Processes (AOPs)

In wastewater treatment plants (WWTPs), conventional biological treatments are often inefficient at completely removing SMX.[4] Advanced Oxidation Processes (AOPs) are tertiary treatment technologies designed to degrade such recalcitrant compounds. AOPs are characterized by the generation of highly potent hydroxyl radicals (•OH).[17]

Common AOPs for SMX removal include:

  • Ozonation (O₃): Ozone can directly react with SMX or decompose to form •OH.

  • UV/H₂O₂: UV irradiation of hydrogen peroxide generates •OH.

  • Photo-Fenton (UV/H₂O₂/Fe²⁺): A highly efficient process where Fe²⁺ catalyzes the decomposition of H₂O₂ into •OH, with the reaction accelerated by UV light.[18]

  • Catalytic Ozonation and Photocatalysis: Using catalysts like TiO₂, carbon nanotubes (CNT), or iron-supported materials can enhance the efficiency of ozonation and photocatalytic processes, leading to faster degradation and higher mineralization rates.[7][17]

  • Electrochemical Oxidation: Using anodes like boron-doped diamond (BDD) can generate •OH and other oxidizing species to effectively degrade SMX.[19][20]

AOP MethodTypical SMX Removal EfficiencyKey InsightSource
Ozonation>90%Highly effective but may produce bromate in bromide-containing waters.[21]
UV/H₂O₂>95%Efficiency is dependent on H₂O₂ dosage and UV intensity.[22]
Photo-Fenton~100%Very rapid degradation, but requires acidic pH (~3.0) for optimal iron catalysis.[18]
Catalytic Ozonation (Fe/CNT)~100% in < 30 minCatalyst enhances ozone decomposition and radical generation.[7]
Electrochemical Oxidation (BDD)~100% in < 5 minAchieves rapid and complete removal, particularly with NaCl as an electrolyte.[19]

Section 5: Transformation Products and Ecotoxicity

The degradation of SMX is a double-edged sword. While the parent compound is removed, a constellation of transformation products (TPs) is formed. A critical aspect of risk assessment is understanding the fate and toxicity of these TPs, as some may be as or more harmful than SMX itself.[23][24]

For example, TPs modified at the para-amino group of the aniline ring often retain antibacterial activity, whereas those resulting from the breakdown of the core SMX structure typically lose this specific mode of action.[24] However, even without antibacterial effects, TPs can exhibit toxicity to aquatic organisms like algae, daphnids, and fish.[23] In silico tools like ECOSAR (Ecological Structure Activity Relationships) are often used for preliminary toxicity assessment when experimental data on TPs are lacking.[23][24]

Section 6: Experimental Methodologies: A Practical Guide

Investigating the degradation of SMX requires robust, self-validating experimental designs. Below are foundational protocols for studying the key degradation pathways.

General Experimental Workflow

A systematic approach is crucial for obtaining reproducible and defensible data. The workflow should be designed to isolate the mechanism of interest and accurately quantify the disappearance of the parent compound and the appearance of its TPs.

G start Experimental Design (Define variables: pH, Temp, Conc.) prep Prepare Stock Solutions & Reaction Media start->prep setup Set up Batch Reactors (e.g., Quartz tubes, flasks) prep->setup controls Include Self-Validating Controls (Dark, Sterile, No Catalyst, etc.) setup->controls initiate Initiate Degradation (Spike SMX, Turn on UV, Inoculate) controls->initiate sample Time-Course Sampling initiate->sample quench Quench Reaction (e.g., add Na₂SO₃, filter biomass) sample->quench analyze Analytical Quantification (HPLC-MS/MS) quench->analyze data Data Analysis (Kinetics, TP Identification) analyze->data end Conclusion & Pathway Elucidation data->end

Protocol for Photolysis Studies

Objective: To determine the kinetics and products of direct and indirect photolysis of SMX.

Methodology:

  • Preparation: Prepare a stock solution of SMX in a suitable solvent (e.g., methanol) and spike it into ultrapure water or a buffered solution (e.g., phosphate buffer) to achieve the desired initial concentration (e.g., 10 mg/L).

  • Reactor Setup: Use UV-transparent quartz tubes as batch reactors. Place the tubes in a collimated beam apparatus equipped with a suitable lamp (e.g., medium-pressure mercury lamp for broad UV spectrum or specific lamps for environmental simulation).[21]

  • Self-Validating Controls:

    • Dark Control: Wrap identical reactors in aluminum foil to prevent light exposure. This control accounts for any degradation not induced by light (e.g., hydrolysis, adsorption to walls).

    • Indirect Photolysis Probes: To study the role of ROS, add specific quenchers. For example, add methanol or isopropanol to quench •OH radicals.

    • Sensitizers: To simulate natural waters, add known photosensitizers like humic acid or nitrate.

  • Execution: Irradiate the samples, ensuring constant mixing and temperature control. Withdraw aliquots at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 min).

  • Sample Processing: Immediately quench any ongoing photochemical reactions by adding a quenching agent like sodium sulfite or by placing samples in the dark on ice. Filter samples if necessary (e.g., 0.22 µm syringe filter) before analysis.

  • Analysis: Quantify the concentration of SMX and identify TPs using HPLC-MS/MS.

Causality Insight: The use of quartz tubes is essential because standard borosilicate glass absorbs a significant portion of the UV spectrum, which would invalidate direct photolysis measurements. Dark controls are non-negotiable to prove that the observed degradation is indeed photolysis.

Protocol for Biodegradation Studies

Objective: To isolate SMX-degrading microorganisms and assess their degradation efficiency and pathways.

Methodology:

  • Enrichment & Isolation:

    • Prepare a mineral salts medium (MSM) with SMX (e.g., 50 mg/L) as the sole carbon and nitrogen source.[14][25]

    • Inoculate the medium with an environmental sample (e.g., activated sludge from a WWTP).[2]

    • Incubate on a rotary shaker (e.g., 30°C, 150 rpm). Periodically transfer a small volume to fresh medium to enrich for SMX-degrading microbes.[25]

    • Isolate pure strains by plating serial dilutions of the enrichment culture onto MSM agar plates containing SMX.[25]

  • Batch Degradation Experiment:

    • Grow the isolated strain in a nutrient-rich medium, then harvest and wash the cells to prepare an inoculum.

    • Inoculate flasks containing MSM and a known concentration of SMX.

    • Self-Validating Controls:

      • Sterile Control: An un-inoculated flask containing MSM and SMX to check for abiotic degradation.

      • Killed Control: A flask inoculated with autoclaved (killed) biomass to account for adsorption of SMX to cell surfaces.[16]

  • Execution: Incubate the flasks under controlled conditions (temperature, shaking).

  • Sample Processing: At time intervals, withdraw samples. Separate the biomass from the supernatant by centrifugation or filtration.

  • Analysis: Analyze the supernatant for residual SMX and TPs via HPLC-MS/MS. Monitor bacterial growth by measuring optical density (OD₆₀₀).

Analytical Quantification: HPLC-MS/MS

Objective: To achieve sensitive and selective quantification of SMX and its TPs.

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).[26][27]

Typical Method Parameters:

  • Column: A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm).[26]

  • Mobile Phase: A gradient elution using water (A) and methanol or acetonitrile (B), both typically acidified with 0.1% formic acid to improve ionization.[26][28]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is standard for SMX analysis.[28]

  • MS Detection:

    • For Quantification: Use Selected Reaction Monitoring (SRM) mode on a triple quadrupole mass spectrometer. Monitor at least two precursor-to-product ion transitions for confident identification and quantification. A common transition for SMX is m/z 254 → 156.[28]

    • For TP Identification: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential TPs, which allows for the prediction of their elemental composition.

Conclusion and Future Perspectives

The degradation of this compound in aquatic environments is a complex interplay of photochemical, hydrolytic, and biological processes. While significant progress has been made in identifying the major pathways and primary transformation products, substantial knowledge gaps remain. Future research must focus on the long-term fate of TPs, their potential for "back-transformation" to the parent compound[29], and their synergistic toxic effects in complex environmental mixtures. Furthermore, elucidating the specific enzymes and genetic pathways involved in biodegradation will be key to developing enhanced bioremediation strategies. For drug development professionals, integrating environmental fate and TP toxicity analysis early in the development pipeline is crucial for designing next-generation pharmaceuticals that are both effective and environmentally benign.

References

The Synergistic Action of Sulfamethoxazole and Trimethoprim: A Technical Guide to a Classic Antibacterial Combination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Principle of Synergy in Antimicrobial Action

In the landscape of antimicrobial therapeutics, the combination of sulfamethoxazole (SMX) and trimethoprim (TMP), often formulated as co-trimoxazole, stands as a testament to the power of synergistic interaction. While each component possesses bacteriostatic properties individually, their combined action results in a potent bactericidal effect.[1][2] This guide provides an in-depth exploration of the biochemical basis for this synergy, standardized methodologies for its quantitative assessment, and an overview of the clinical implications and resistance mechanisms. For drug development professionals, understanding this classic example of synergy offers valuable insights into the design and evaluation of novel combination therapies.

The strategic rationale for combining these two agents lies in their ability to sequentially block a critical metabolic pathway in bacteria: the synthesis of tetrahydrofolate (THF).[1][3][4] THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication and bacterial survival.[5][6][7]

The Biochemical Core of Synergy: Sequential Blockade of the Folate Biosynthesis Pathway

Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo.[5][6] This metabolic distinction provides a selective target for antimicrobial agents. The synergistic action of SMX and TMP is a direct consequence of their inhibition of two distinct enzymes in this pathway.

  • This compound's Mode of Action: this compound is a structural analog of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS).[1][8][9] By competitively inhibiting DHPS, SMX prevents the conversion of PABA and dihydropterin pyrophosphate into dihydropteroate, a precursor to dihydrofolic acid (DHF).[1][10]

  • Trimethoprim's Mode of Action: Further down the pathway, trimethoprim targets the enzyme dihydrofolate reductase (DHFR).[3][9][11] TMP is a potent and selective inhibitor of bacterial DHFR, preventing the reduction of DHF to the biologically active tetrahydrofolate (THF).[1] Its affinity for bacterial DHFR is several thousand times greater than for the mammalian equivalent, ensuring selective toxicity.[1]

This sequential blockade creates a "one-two punch" that is far more effective than the action of either drug alone. Recent research has also uncovered a mutual potentiation mechanism, where TMP can enhance the activity of SMX by inhibiting the synthesis of a folate precursor, dihydropterin pyrophosphate (DHPPP).[1][12]

folate_pathway cluster_0 Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Precursors Purines, Thymidine, Amino Acids THF->Precursors SMX This compound SMX->DHPS Inhibits TMP Trimethoprim TMP->DHFR Inhibits

Mechanism of SMX-TMP synergistic action.

Quantitative Assessment of Synergy: Experimental Protocols

To rigorously evaluate the synergistic interaction between SMX and TMP, standardized in vitro methods are employed. The checkerboard assay and the time-kill curve analysis are two of the most widely accepted techniques.

The Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[13][14]

Experimental Protocol:

  • Preparation of Drug Dilutions: Prepare two-fold serial dilutions of this compound and trimethoprim in a 96-well microtiter plate. SMX is typically diluted along the y-axis (rows) and TMP along the x-axis (columns).[1][14]

  • Control Wells: Include wells with serial dilutions of each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).[15] A growth control well (no drugs) and a sterility control well (no bacteria) are also essential.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1][16]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.[1]

  • Data Analysis and Interpretation: After incubation, determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.[14] The FIC index is then calculated using the following formula:

    FIC Index = FIC of SMX + FIC of TMP

    Where:

    • FIC of SMX = (MIC of SMX in combination) / (MIC of SMX alone)

    • FIC of TMP = (MIC of TMP in combination) / (MIC of TMP alone)

Data Presentation:

InteractionFIC Index Value
Synergy≤ 0.5
Additive/Indifference> 0.5 to ≤ 4.0
Antagonism> 4.0

This table provides a standard interpretation of the Fractional Inhibitory Concentration (FIC) index values obtained from a checkerboard assay.[13]

checkerboard_workflow start Start: Prepare Bacterial Inoculum and Drug Stock Solutions plate_prep Prepare 96-well plate with 2-fold serial dilutions of SMX (rows) and TMP (columns) start->plate_prep controls Include controls: - SMX alone - TMP alone - Growth control - Sterility control plate_prep->controls inoculate Inoculate wells with standardized bacterial suspension (~5 x 10^5 CFU/mL) controls->inoculate incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate read_mic Visually determine MICs of each drug alone and in combination incubate->read_mic calculate_fic Calculate FIC Index: FIC_SMX + FIC_TMP read_mic->calculate_fic interpret Interpret FIC Index: Synergy (≤0.5) Additive/Indifference (>0.5 to ≤4) Antagonism (>4) calculate_fic->interpret end End: Report Synergy Results interpret->end

Workflow for the checkerboard synergy assay.
Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial agents over time.[17][18]

Experimental Protocol:

  • Preparation of Test Cultures: Prepare flasks containing broth with:

    • No drug (growth control)

    • This compound at a sub-MIC concentration (e.g., 0.5 x MIC)

    • Trimethoprim at a sub-MIC concentration (e.g., 0.5 x MIC)

    • The combination of SMX and TMP at the same sub-MIC concentrations.[15]

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[15][19]

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.[20]

  • Quantification: Perform serial dilutions of the collected aliquots and plate them on appropriate agar to determine the viable bacterial count (CFU/mL).[20]

  • Data Analysis and Interpretation: Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[1][19]

Data Presentation:

Time (hours)Growth Control (log₁₀ CFU/mL)SMX alone (log₁₀ CFU/mL)TMP alone (log₁₀ CFU/mL)SMX + TMP (log₁₀ CFU/mL)
05.75.75.75.7
26.56.26.15.1
47.87.16.94.2
68.97.57.33.1
89.27.67.4<2.0
249.57.87.6<2.0

This table presents hypothetical data from a time-kill curve analysis demonstrating the synergistic effect of SMX and TMP.

time_kill_workflow start Start: Prepare Bacterial Inoculum prep_flasks Prepare flasks with broth containing: - No drug (control) - SMX alone (sub-MIC) - TMP alone (sub-MIC) - SMX + TMP (sub-MICs) start->prep_flasks inoculate Inoculate flasks with standardized bacterial suspension (~5 x 10^5 CFU/mL) prep_flasks->inoculate incubate_sample Incubate at 37°C with shaking. Collect aliquots at 0, 2, 4, 6, 8, 24h inoculate->incubate_sample serial_dilute Perform serial dilutions of aliquots and plate on agar incubate_sample->serial_dilute count_colonies Incubate plates and count viable colonies (CFU/mL) serial_dilute->count_colonies plot_data Plot log10 CFU/mL vs. time count_colonies->plot_data interpret Interpret results: Synergy = ≥2-log10 decrease in CFU/mL by combination vs. most active single agent plot_data->interpret end End: Report Time-Kill Kinetics interpret->end

Workflow for the time-kill synergy assay.

Clinical Relevance and Resistance Mechanisms

The synergistic combination of this compound and trimethoprim has been a cornerstone in the treatment of various bacterial infections, including urinary tract infections, respiratory tract infections, and Pneumocystis jirovecii pneumonia.[2][3][21] The typical 1:5 ratio of TMP to SMX in formulations aims to achieve a plasma concentration ratio of approximately 1:20, which is optimal for their synergistic activity.[1]

However, the emergence of bacterial resistance has limited its use in some clinical settings.[22] Resistance can arise through several mechanisms:

  • Target Enzyme Modification: Mutations in the genes encoding DHPS (folP) and DHFR (dhfr) can lead to altered enzymes with reduced affinity for this compound and trimethoprim, respectively.[23][24][25]

  • Enzymatic Bypass: Bacteria can acquire plasmid-encoded, drug-resistant variants of DHPS and DHFR, which bypass the inhibitory effects of the drugs.[23][24][26]

  • Overproduction of PABA: Some bacteria can overproduce PABA, which outcompetes this compound for binding to DHPS.[23][24]

  • Efflux Pumps: The active transport of the drugs out of the bacterial cell via efflux pumps can also contribute to resistance.[25]

Conclusion

The synergistic interaction between this compound and trimethoprim is a classic and elegant example of rational drug combination. By targeting two sequential steps in a vital metabolic pathway, this combination achieves a bactericidal effect that is significantly greater than the sum of its parts. A thorough understanding of the underlying biochemical mechanisms, coupled with robust in vitro assessment methodologies like the checkerboard and time-kill assays, is crucial for both the effective clinical application of this combination and for the development of future synergistic antimicrobial therapies. As the challenge of antimicrobial resistance continues to grow, the principles demonstrated by the SMX-TMP synergy will remain highly relevant in the ongoing search for novel treatment strategies.

References

An In-depth Technical Guide to the Identification of Sulfamethoxazole and its Metabolites in Wastewater

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Environmental Imperative for Monitoring Sulfamethoxazole

The widespread use of the sulfonamide antibiotic, this compound (SMX), in human and veterinary medicine has led to its consistent detection in various environmental compartments, particularly wastewater.[1][2][3] The incomplete metabolism of SMX in the body and the limited removal efficiency of conventional wastewater treatment plants (WWTPs) contribute to its release into aquatic ecosystems.[2][4][5] This poses a significant environmental concern due to the potential for the development of antibiotic-resistant bacteria and ecotoxicological effects.[6] Furthermore, human metabolites of SMX can be excreted and subsequently revert to the parent compound in the environment, creating an additional source of the active antibiotic.[1][2][4][7] This guide provides a comprehensive technical overview for researchers, environmental scientists, and drug development professionals on the robust identification and quantification of SMX and its primary metabolites in wastewater.

Understanding the Targets: this compound and its Key Metabolites

A successful analytical strategy hinges on a thorough understanding of the target analytes. After administration, a significant portion of SMX is metabolized in the human body before excretion.[2][4] While only 15-25% of the parent drug is excreted unchanged, the majority is transformed into metabolites.[2][4]

The two major human metabolites of concern are:

  • N4-acetyl-sulfamethoxazole (Ac-SMX): This is the most abundant metabolite, accounting for approximately 43% of the excreted dose.[2][4] Ac-SMX can undergo deacetylation in WWTPs or the aquatic environment, transforming back into the active SMX.[2][7][8]

  • This compound-N1-glucuronide (SMX-Glu): This metabolite is formed through glucuronidation and constitutes about 9-15% of the excreted dose.[2][4]

Beyond these primary human metabolites, various transformation products (TPs) can be formed during wastewater treatment and through environmental degradation processes such as photolysis.[9][10][11][12] These TPs may have their own toxicological profiles and can sometimes revert to the parent compound.[9][11] Therefore, a comprehensive analytical approach should ideally encompass the parent compound, its major human metabolites, and potentially relevant TPs.

The Analytical Cornerstone: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the trace-level detection and confident identification of SMX and its metabolites in complex matrices like wastewater, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard.[13][14][15][16] This powerful technique offers the requisite sensitivity and selectivity to distinguish target analytes from a myriad of interfering substances present in wastewater.

Causality in Method Development: Key LC-MS/MS Parameters

A robust LC-MS/MS method is not a "one-size-fits-all" solution. Each parameter must be carefully optimized to achieve the desired performance for the specific analytes and matrix.

ParameterTypical Choice & Rationale
Chromatographic Column A C18 reversed-phase column is the workhorse for this application.[13][14] Its nonpolar stationary phase effectively retains the moderately polar SMX and its metabolites, allowing for their separation from more polar matrix components.
Mobile Phase A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is commonly employed.[13][14][16] The acidic modifier promotes the protonation of the analytes, enhancing their ionization efficiency in the mass spectrometer.
Ionization Source Electrospray ionization (ESI) in positive ion mode is the preferred choice.[14][16] The chemical structures of SMX and its metabolites readily accept a proton, making them amenable to positive ionization.
Mass Spectrometry Mode Multiple Reaction Monitoring (MRM) is the cornerstone of quantitative analysis.[15][16] This mode provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for each analyte, effectively filtering out background noise.

Below is a diagram illustrating the logical workflow for developing a robust LC-MS/MS method for SMX and its metabolites.

LCMS_Method_Development cluster_LC Liquid Chromatography Optimization cluster_MS Mass Spectrometry Optimization LC_Col Column Selection (e.g., C18) LC_MP Mobile Phase Gradient (Acidified Water/Acetonitrile) LC_Col->LC_MP LC_Flow Flow Rate Optimization LC_MP->LC_Flow MS_Ion Ionization Source Tuning (ESI Positive Mode) MS_MRM MRM Transition Selection (Precursor -> Product Ions) MS_Ion->MS_MRM MS_Params Optimization of Collision Energy & Voltages MS_MRM->MS_Params Analyte_Std Analyte Standards (SMX, Ac-SMX, etc.) cluster_LC cluster_LC Analyte_Std->cluster_LC cluster_MS cluster_MS Analyte_Std->cluster_MS Method_Validation Method Validation cluster_LC->Method_Validation cluster_MS->Method_Validation caption LC-MS/MS Method Development Workflow

Caption: LC-MS/MS Method Development Workflow.

Sample Preparation: The Critical Step for Accurate Quantification

The complexity of wastewater necessitates a robust sample preparation protocol to remove interfering matrix components and concentrate the target analytes. Solid-Phase Extraction (SPE) is the most widely adopted and effective technique for this purpose.[13][14][17]

A Self-Validating SPE Protocol

A well-designed SPE protocol should be a self-validating system, ensuring high and reproducible recoveries of the target analytes.

Step-by-Step SPE Protocol for Wastewater Samples:

  • Sample Collection and Preservation: Collect wastewater samples in clean glass bottles. To minimize microbial degradation, samples should be stored at 4°C and processed as soon as possible.

  • Filtration: Filter the water sample (e.g., 500 mL) through a glass fiber filter (e.g., 1 µm pore size) to remove suspended solids.[18]

  • pH Adjustment: Adjust the sample pH to approximately 4.[13][14] This ensures that the sulfonamides are in a neutral or slightly cationic state, promoting their retention on the SPE sorbent.

  • Internal Standard Spiking: Add a known amount of a labeled internal standard (e.g., d4-sulfamethoxazole) to the sample before extraction.[13] This is crucial for correcting for any analyte loss during sample preparation and for variations in instrument response.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB or a mixed-mode cation exchange cartridge) sequentially with methanol and then with acidified water (pH 4).[19] This activates the sorbent and ensures proper interaction with the sample.

  • Sample Loading: Load the pre-treated wastewater sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).[20]

  • Washing: Wash the cartridge with a small volume of pure water to remove any remaining salts and highly polar interferences.[20]

  • Elution: Elute the retained analytes from the cartridge using a suitable organic solvent, such as methanol or a mixture of methanol and acetonitrile.[13][20] Some methods may use a small amount of ammonia in the elution solvent to improve the recovery of acidic compounds.[20]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[13][14] Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.[13][14]

The following diagram outlines the key stages of the solid-phase extraction workflow for wastewater samples.

SPE_Workflow Start Wastewater Sample Filtration Filtration (Remove Particulates) Start->Filtration pH_Adjust pH Adjustment (to ~4) Filtration->pH_Adjust Spiking Internal Standard Spiking pH_Adjust->Spiking Conditioning SPE Cartridge Conditioning Spiking->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing (Remove Interferences) Loading->Washing Elution Elution of Analytes Washing->Elution Evap_Recon Evaporation & Reconstitution Elution->Evap_Recon End Analysis by LC-MS/MS Evap_Recon->End caption Solid-Phase Extraction Workflow for Wastewater

Caption: Solid-Phase Extraction Workflow for Wastewater.

Data Interpretation and Quality Assurance

Accurate identification and quantification require a stringent approach to data analysis and quality control.

  • Analyte Identification: The identification of SMX and its metabolites should be based on a combination of retention time matching with authentic standards and the presence of at least two specific MRM transitions with an ion ratio that is within a predefined tolerance (e.g., ±20%) of the corresponding standard.

  • Quantification: A multi-point calibration curve should be constructed using standards of known concentrations. The concentration of the analytes in the samples is then calculated based on this curve, using the response of the internal standard to correct for variations.

  • Method Validation: A full method validation should be performed to ensure the reliability of the data. This includes assessing parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy (recovery), precision (reproducibility), and matrix effects.[21]

Typical Performance Data for LC-MS/MS Methods:

ParameterTypical Value
Limit of Detection (LOD) Low ng/L range (ppt)[14]
Limit of Quantification (LOQ) ng/L range[15][20]
Recovery 70-120%[14][20]
Linearity (r²) >0.99[14][15]

Concluding Remarks and Future Perspectives

The analytical framework presented in this guide provides a robust and reliable approach for the identification and quantification of this compound and its major metabolites in wastewater. The combination of a well-optimized SPE protocol and a sensitive and selective LC-MS/MS method is essential for generating high-quality data. As analytical instrumentation continues to advance, future methods may incorporate high-resolution mass spectrometry (HRMS) for the non-targeted screening of a broader range of transformation products, further enhancing our understanding of the environmental fate of this widely used antibiotic. The continuous monitoring of SMX and its metabolites in wastewater is crucial for assessing the effectiveness of wastewater treatment processes and for mitigating the potential risks to environmental and public health.

References

Methodological & Application

Application Note: High-Sensitivity Detection and Quantification of Sulfamethoxazole in Aqueous Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The widespread use of the sulfonamide antibiotic, sulfamethoxazole (SMX), in human and veterinary medicine has led to its emergence as a significant environmental contaminant in various water systems.[1][2] Its persistence and potential to contribute to the development of antimicrobial resistance necessitate robust and sensitive analytical methods for its detection and quantification.[1] This application note provides a comprehensive guide for researchers and scientists on the established and emerging analytical methodologies for determining SMX concentrations in water. We present detailed protocols for sample preparation using Solid-Phase Extraction (SPE) and subsequent analysis by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and UV detection. Additionally, we explore the principles of novel electrochemical sensing techniques and provide a comparative overview of method performance to guide appropriate method selection.

Introduction: The Challenge of this compound Contamination

This compound is a bacteriostatic antibiotic that functions by inhibiting the synthesis of folic acid in bacteria, a pathway essential for their growth. Following administration, a significant portion of SMX and its metabolites are excreted and enter wastewater systems.[3][4][5] Incomplete removal during wastewater treatment processes leads to the discharge of these residues into rivers, lakes, and groundwater.[1] The presence of SMX in aquatic environments, even at trace concentrations (ng/L to µg/L), is a critical concern due to the risk of promoting antibiotic-resistant bacteria and potential ecotoxicological effects.[6]

Accurate quantification of SMX in complex aqueous matrices requires highly selective and sensitive analytical techniques. The primary challenges lie in the low concentration levels of the analyte and the presence of complex organic and inorganic matrix components that can interfere with detection. This guide details the methodologies to overcome these challenges, focusing on the gold-standard LC-MS/MS approach while also providing viable alternatives.

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is paramount to concentrate the analyte and eliminate interfering substances from the sample matrix. Solid-Phase Extraction (SPE) is the most widely adopted technique for this purpose, offering high recovery and concentration factors.[7][8]

Causality of SPE Component Selection:
  • Sorbent Choice: For a moderately polar compound like SMX, a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent is ideal.[9] Sorbents like Oasis HLB or Strata-X are composed of a copolymer (e.g., N-vinylpyrrolidone and divinylbenzene) that provides dual retention mechanisms.[9][10] The hydrophilic part of the polymer enhances the retention of polar compounds like SMX from the aqueous sample, while the hydrophobic part provides the necessary reversed-phase interaction for strong binding.

  • pH Adjustment: The pH of the water sample is adjusted to be near-neutral (pH 4-7).[9] This ensures that SMX, with a pKa of ~5.6, is in a predominantly neutral or partially ionized state, optimizing its retention on the reversed-phase sorbent.

  • Elution Solvent: A strong organic solvent like methanol is used to disrupt the interactions between SMX and the sorbent, allowing for its elution.[8] Sometimes, a small amount of a modifier like ammonium hydroxide is added to the elution solvent to increase the pH, ensuring SMX is deprotonated and elutes more efficiently and with better peak shape in subsequent analysis.[11]

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Sample 500 mL Water Sample Filter Filter Sample (e.g., 0.45 µm) Sample->Filter AdjustpH Adjust pH to 4-7 Add Internal Standard Filter->AdjustpH Load Load Sample AdjustpH->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute SMX (Methanol) Wash->Elute Dry Evaporate to Dryness (Nitrogen Stream) Elute->Dry Reconstitute Reconstitute in 1 mL Mobile Phase Dry->Reconstitute Analyze Analyze via LC-MS/MS Reconstitute->Analyze

Caption: Workflow for this compound extraction from water via SPE.

Detailed Protocol: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Precondition an HLB SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of ultrapure water.[9] Do not allow the cartridge to dry out.

  • Sample Loading: Measure 500 mL of the filtered water sample. If required, add an isotopically labeled internal standard. Load the sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[11]

  • Washing: After loading, wash the cartridge with 5-6 mL of ultrapure water to remove salts and other highly polar impurities.[9][11] Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the trapped analytes by passing 6-8 mL of methanol through the cartridge into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[11]

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial for analysis.[8]

Primary Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the definitive method for trace-level quantification of SMX due to its exceptional sensitivity and selectivity.[6][12] The liquid chromatograph separates SMX from other co-extracted compounds, while the tandem mass spectrometer provides unambiguous identification and quantification based on the specific mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions.

LCMS_Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) Injector Autosampler Injection Column C18 Reversed-Phase Column Mobile Phase Gradient Separation of Analytes Injector->Column 10 µL Injection IonSource Electrospray Ionization (ESI+) Solvent Nebulization Analyte Ionization Column->IonSource Eluent Transfer Q1 Quadrupole 1 (Q1) Precursor Ion Selection m/z 254.1 IonSource->Q1 Q2 Quadrupole 2 (Q2) Collision Cell Fragmentation Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection m/z 156.1, 108.1 Q2->Q3 Detector Detector Ion Counting Signal Generation Q3->Detector DataSystem Data Acquisition & Processing Detector->DataSystem

Caption: Logical flow of the LC-MS/MS analysis for this compound.

Detailed Protocol: LC-MS/MS Analysis
  • LC System: UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[8]

  • Flow Rate: 0.2 mL/min.[8]

  • Gradient: A typical gradient might start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Injection Volume: 10 µL.[7][13]

  • Column Temperature: 40 °C.[7][13]

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for SMX:

    • Precursor Ion (Q1): 254.1 m/z ([M+H]⁺)

    • Product Ions (Q3): 156.1 m/z (Quantifier), 108.1 m/z (Qualifier)

Alternative & Emerging Methods

While LC-MS/MS is the gold standard, other methods can be suitable depending on the application's requirements for sensitivity, cost, and portability.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A cost-effective alternative to LC-MS/MS, HPLC-UV is suitable for samples where SMX concentrations are expected to be higher (µg/L to mg/L).[14] The sensitivity is significantly lower than MS/MS, and co-eluting impurities can interfere with quantification.[14] A typical method would use a C18 column with a mobile phase of acetonitrile and a pH-adjusted buffer, with detection set around 260-270 nm.[15]

Electrochemical Sensors

Electrochemical sensors represent a rapidly advancing field for in-situ and rapid SMX detection.[16][17] These sensors typically work by detecting the electrochemical oxidation of the aromatic amine group on the SMX molecule.[16] Modifications to the electrode surface with materials like graphene oxide, nanoparticles, or molecularly imprinted polymers can dramatically increase sensitivity and selectivity, achieving detection limits in the nanomolar range.[16][18][19][20] While promising for screening applications, they may be susceptible to interference from other electroactive compounds in complex water samples.[16]

Method Validation and Performance Comparison

Any analytical method must be validated to ensure the data it produces is reliable, accurate, and reproducible. Key validation parameters should be assessed according to established guidelines.

ParameterLC-MS/MSHPLC-UVElectrochemical Sensors
Limit of Detection (LOD) 0.01 - 10 ng/L[9][21][22]0.1 - 50 µg/L[10][14]0.02 - 40 nM (~5 - 10,000 ng/L)[16][18][19]
Limit of Quantification (LOQ) 0.1 - 25 ng/L[9][21][22]0.25 - 100 µg/L[10]15 - 100 nM (~3,800 - 25,000 ng/L)[16][18]
Linear Range ~2.0 - 1000 ng/mL[7][13]~0.5 - 100 µg/mL[23]~0.1 - 100 µM[18][19]
Recovery 70 - 120%[8][11][12]94 - 98%[14]86 - 106%[18][19]
Precision (RSD%) < 15%[11]< 5%[15]< 6%[18]
Selectivity Very HighModerateModerate to High
Cost & Throughput High Cost, Moderate ThroughputLow Cost, High ThroughputVery Low Cost, Very High Throughput

Conclusion

The reliable detection of this compound in water samples is crucial for environmental monitoring and risk assessment. For trace-level quantification requiring the highest degree of confidence, Solid-Phase Extraction followed by LC-MS/MS analysis is the unequivocal method of choice. It offers unparalleled sensitivity and selectivity, allowing for the detection of SMX at environmentally relevant concentrations. For applications with less stringent sensitivity requirements, HPLC-UV provides a robust and economical alternative. Finally, electrochemical sensors are an exciting frontier, offering the potential for low-cost, portable, and real-time screening tools that could revolutionize environmental monitoring in the future. The selection of the most appropriate method will always depend on a careful balance of the specific research question, required sensitivity, available resources, and the complexity of the water matrix being investigated.

References

Application Note: Electrochemical Sensing of Sulfamethoxazole in Food Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sulfamethoxazole (SMX), a prevalent sulfonamide antibiotic, is extensively used in veterinary medicine to treat bacterial infections in livestock.[1][2] Its overuse can lead to the accumulation of residues in food products such as milk, honey, and meat, posing potential risks to human health, including allergic reactions and the proliferation of antibiotic-resistant bacteria.[3] Consequently, regulatory bodies have established maximum residue limits (MRLs) for SMX in various foodstuffs, necessitating sensitive and reliable analytical methods for routine monitoring to ensure food safety.[4] While traditional methods like chromatography offer high accuracy, they often involve lengthy procedures and expensive instrumentation.[4][5] Electrochemical sensors present a compelling alternative, providing rapid, cost-effective, and highly sensitive detection suitable for on-site screening.[5]

This application note provides a detailed protocol for the electrochemical detection of this compound in food samples using a modified glassy carbon electrode (GCE). We will delve into the principles of the electrochemical sensing mechanism, the step-by-step fabrication of a nanocomposite-modified electrode, comprehensive sample preparation protocols for milk and honey, and a robust validation framework to ensure data integrity.

Principle of Electrochemical Detection

The electrochemical detection of this compound is predicated on its electro-oxidation at the surface of a working electrode. SMX possesses an aromatic amine group (-NH₂) that can be readily oxidized, producing a measurable current signal. The magnitude of this current is directly proportional to the concentration of SMX in the sample.

The core of a high-performance electrochemical sensor lies in the modification of the electrode surface. A bare glassy carbon electrode often suffers from sluggish electron transfer kinetics and susceptibility to fouling from complex sample matrices. To overcome these limitations, the GCE surface is modified with nanomaterials that enhance its electrocatalytic activity, increase the surface area, and facilitate faster electron transfer. This guide will focus on the use of a graphitic carbon nitride and zinc oxide (g-C₃N₄/ZnO) nanocomposite, which has been shown to exhibit excellent electrocatalytic properties towards SMX oxidation.[6][7]

The electrochemical oxidation of this compound at the electrode surface typically involves the transfer of two electrons and two protons.

Experimental Workflow

The overall workflow for the electrochemical detection of this compound in food samples is depicted in the following diagram:

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Electrode Preparation C Electrochemical Measurement A->C Modified GCE B Sample Preparation B->C Extracted Analyte D Data Analysis C->D Current Response E Method Validation D->E Concentration Data

Caption: Overall experimental workflow for this compound detection.

Part 1: Electrode Preparation and Modification

A meticulously prepared and modified electrode is fundamental to achieving sensitive and reproducible results. This section outlines the protocol for the preparation of a g-C₃N₄/ZnO nanocomposite-modified glassy carbon electrode.

Materials and Reagents
  • Glassy Carbon Electrode (GCE)

  • Graphitic carbon nitride (g-C₃N₄)

  • Zinc oxide (ZnO) nanorods

  • N,N-Dimethylformamide (DMF)

  • Alumina slurry (0.3 and 0.05 µm)

  • Deionized (DI) water

  • Ethanol

Protocol 1.1: Glassy Carbon Electrode Cleaning and Activation

Causality: A pristine and electrochemically active surface is crucial for the uniform deposition of the modifier and for ensuring low background current and reproducible measurements. Mechanical polishing removes surface contaminants, while electrochemical activation creates functional groups that promote adhesion of the modifying layer.

  • Mechanical Polishing:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes.

    • Rinse thoroughly with DI water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 2 minutes.

  • Sonication:

    • Sonicate the polished electrode in a 1:1 solution of DI water and ethanol for 5 minutes to remove any residual alumina particles.

    • Rinse thoroughly with DI water and allow to air dry.

  • Electrochemical Activation:

    • In a 0.1 M H₂SO₄ solution, cycle the potential of the GCE between -1.1 V and +2.2 V for 10 cycles at a scan rate of 50 mV/s.[8] This process anodizes the surface, creating oxygen-containing functional groups.[8]

    • Rinse the electrode with DI water and allow it to dry.

Protocol 1.2: Preparation of g-C₃N₄/ZnO Nanocomposite and Electrode Modification

Causality: The g-C₃N₄/ZnO nanocomposite provides a synergistic effect. The g-C₃N₄ offers a large surface area and good electrical conductivity, while the ZnO nanorods enhance the electrocatalytic activity towards SMX oxidation.[6][7]

  • Nanocomposite Suspension Preparation:

    • Disperse 5 mg of g-C₃N₄ and 5 mg of ZnO nanorods in 5 mL of DMF.

    • Sonicate the mixture for 1 hour to obtain a homogeneous suspension.

  • Electrode Modification:

    • Drop-cast 5 µL of the g-C₃N₄/ZnO suspension onto the cleaned GCE surface.

    • Allow the solvent to evaporate completely at room temperature.

    • The modified electrode (g-C₃N₄/ZnO/GCE) is now ready for use.

Part 2: Sample Preparation

The complexity of food matrices necessitates a thorough sample preparation procedure to extract this compound and eliminate potential interferences.

Protocol 2.1: this compound Extraction from Milk

Causality: Milk contains high concentrations of proteins and fats that can foul the electrode surface. This protocol utilizes centrifugation to separate the fat layer and acid precipitation to remove proteins, followed by filtration to obtain a clear extract.[9]

  • Sample Collection: Obtain a representative milk sample.

  • Defatting:

    • Centrifuge 10 mL of the milk sample at 10,000 rpm for 10 minutes at 4°C.[10]

    • Carefully collect the supernatant (skimmed milk), discarding the lipid layer at the top.

  • Protein Precipitation:

    • To the skimmed milk, add acetic acid dropwise until a pH of 4.6 is reached to precipitate the casein proteins.[9]

    • Allow the mixture to stand for 10 minutes.

  • Extraction and Filtration:

    • Centrifuge the mixture at 10,000 rpm for 15 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter to obtain the final extract for analysis.

Protocol 2.2: this compound Extraction from Honey

Causality: Honey is a viscous matrix with a high sugar content. This protocol involves dilution to reduce viscosity, followed by solid-phase extraction (SPE) to selectively isolate the sulfonamides and remove sugars and other interfering substances.[11]

  • Sample Dilution:

    • Dissolve 2.5 g of honey in 12.5 mL of acetate buffer (pH 5.0).[11]

    • Use an ultrasonic water bath to ensure complete dissolution.[11]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of DI water.

    • Load the diluted honey sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of acetate buffer (pH 5.0) to remove sugars and other polar interferences.[11]

  • Elution:

    • Elute the retained this compound with 5 mL of acetonitrile.[11]

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0) for electrochemical analysis.

Part 3: Electrochemical Measurement and Data Analysis

This section details the procedure for the electrochemical detection of this compound using the modified electrode and the prepared sample extracts.

Apparatus and Software
  • Potentiostat/Galvanostat with a three-electrode cell

  • g-C₃N₄/ZnO/GCE (Working Electrode)

  • Ag/AgCl (Reference Electrode)

  • Platinum wire (Counter Electrode)

Protocol 3.1: Voltammetric Detection of this compound

Causality: Differential Pulse Voltammetry (DPV) is employed for quantification due to its higher sensitivity and better resolution compared to Cyclic Voltammetry (CV). DPV minimizes the background charging current, resulting in a more defined peak for the analyte.[5]

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell containing a known volume of the supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Background Scan:

    • Record a DPV scan of the supporting electrolyte to establish the background current.

  • Sample Measurement:

    • Add a known volume of the prepared sample extract to the electrochemical cell.

    • Record the DPV scan over a potential range that encompasses the oxidation potential of this compound (typically +0.8 V to +1.2 V vs. Ag/AgCl).[6][12]

    • The peak current at the oxidation potential of SMX is proportional to its concentration.

Data Analysis and Quantification
  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the supporting electrolyte.

    • Record the DPV response for each standard solution.

    • Plot the peak current versus the concentration of this compound to construct a calibration curve.

  • Quantification of SMX in Samples:

    • Using the peak current obtained from the sample extract and the equation of the calibration curve, determine the concentration of this compound in the sample.

DataAnalysis A DPV Measurement of Standards C Plot Peak Current vs. Concentration A->C B DPV Measurement of Sample E Measure Sample Peak Current B->E D Calibration Curve C->D F Calculate Concentration from Curve D->F E->F

References

Application Note: A Robust Solid-Phase Extraction (SPE) Protocol for the Quantification of Sulfamethoxazole in Human Serum

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Imperative for Accurate Sulfamethoxazole Monitoring

This compound (SMX) is a widely prescribed sulfonamide antibiotic, most commonly administered in combination with trimethoprim (TMP) for its synergistic bacteriostatic effects. This combination is a frontline treatment for a variety of bacterial infections.[1] Given its clinical importance, therapeutic drug monitoring (TDM) of this compound is crucial in certain patient populations to ensure efficacy while avoiding toxicity.[2] Toxicity, such as crystalluria, can occur with prolonged exposure to high serum concentrations.[2]

Serum presents a complex biological matrix, rich in proteins, lipids, and endogenous metabolites that can significantly interfere with analytical quantification. Therefore, a robust sample preparation method is paramount to isolate the target analyte and ensure the accuracy and reliability of downstream analysis, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

This application note provides a detailed, field-proven solid-phase extraction (SPE) protocol designed for the efficient and reproducible extraction of this compound from human serum. The methodology is grounded in the principles of reversed-phase chromatography and is optimized for generating clean extracts suitable for high-sensitivity LC-MS/MS analysis.

Principle of the Method: Reversed-Phase SPE

The protocol employs a reversed-phase SPE mechanism using a C18 sorbent. The underlying principle is based on the partitioning of this compound between a polar mobile phase (the serum sample) and a non-polar stationary phase (the C18 silica).

  • Analyte Properties: this compound is a molecule of intermediate polarity. It possesses sufficient non-polar character, primarily from its benzene ring and isoxazole group, to adsorb onto the long alkyl chains of the C18 sorbent via hydrophobic (van der Waals) interactions.

  • Extraction Mechanism:

    • Sample Pre-treatment: Proteins in the serum are first precipitated with an organic solvent (acetonitrile) and removed via centrifugation. This step is critical to prevent the SPE cartridge from clogging and to eliminate a major source of matrix interference.[4]

    • Loading: The resulting supernatant, containing this compound, is diluted and loaded onto a pre-conditioned C18 cartridge. The analyte is retained on the sorbent while highly polar, water-soluble matrix components pass through.

    • Washing: A weak, polar solvent is passed through the cartridge to wash away residual salts and other polar interferences that were weakly retained, without disturbing the bound this compound.

    • Elution: A strong, non-polar organic solvent is used to disrupt the hydrophobic interactions between this compound and the C18 sorbent, effectively eluting the purified analyte for subsequent analysis.[5]

Workflow Visualization: From Serum to Clean Extract

The entire experimental process, from initial sample receipt to the final purified eluate, is depicted in the workflow diagram below.

SPE_Workflow cluster_pretreatment Part 1: Sample Pre-treatment cluster_spe Part 2: Solid-Phase Extraction Serum 1. Serum Sample (e.g., 100 µL) Precip 2. Add Acetonitrile (with Internal Standard) Serum->Precip Vortex 3. Vortex Mix Precip->Vortex Centrifuge 4. Centrifuge (e.g., 5 min @ 2053 x g) Vortex->Centrifuge Supernatant 5. Collect Supernatant & Dilute with Water Centrifuge->Supernatant Load 8. Load Sample Supernatant->Load Condition 6. Condition Cartridge (Methanol) Equilibrate 7. Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash 9. Wash Interferences (Water/Weak Solvent) Load->Wash Elute 10. Elute this compound (Methanol/Acetonitrile) Wash->Elute FinalEluate 11. Final Eluate (Ready for LC-MS/MS) Elute->FinalEluate

Caption: Workflow diagram of the solid-phase extraction protocol.

Detailed Experimental Protocol

Required Materials and Reagents
  • SPE Cartridges: C18, 100 mg bed weight, 3 mL volume

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water

  • Equipment: Vortex mixer, Centrifuge, SPE Vacuum Manifold, Nitrogen Evaporator (optional)

  • Consumables: Micropipettes, Polypropylene centrifuge tubes (1.5 mL or 2 mL), Collection vials

Step-by-Step Methodology

Part 1: Sample Pre-treatment (Protein Precipitation)

  • Aliquot Sample: Pipette 100 µL of serum into a 1.5 mL polypropylene centrifuge tube.

  • Add Internal Standard (IS): Fortify the sample with an appropriate isotopically labeled internal standard (e.g., this compound-d4) to correct for extraction variability.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile to the serum sample.

    • Expertise Note: The 3:1 ratio of acetonitrile to serum is highly effective for precipitating the majority of serum proteins. Using cold solvent can enhance this process.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation and precipitation.

  • Centrifuge: Centrifuge the tubes for 5 minutes at a minimum of 2053 x g to pellet the precipitated proteins.[1][4]

  • Collect & Dilute Supernatant: Carefully transfer the clear supernatant to a new tube. Dilute the supernatant with 600 µL of deionized water.

    • Expertise Note: Diluting the supernatant with water is crucial. It reduces the organic solvent concentration of the sample, ensuring that the this compound is effectively retained on the C18 sorbent during the loading step. Loading a sample with high organic content can cause premature analyte breakthrough.

Part 2: Solid-Phase Extraction Procedure

Perform all SPE steps using a vacuum manifold set to a low, consistent flow rate (approx. 1-2 mL/min). Do not allow the sorbent bed to go dry between the conditioning, equilibration, and loading steps.

  • Conditioning: Pass 1 mL of Methanol through the C18 cartridge.

    • Causality: This step wets the C18 hydrocarbon chains, activating the sorbent for interaction.

  • Equilibration: Pass 1 mL of deionized water through the cartridge.

    • Causality: This step removes the methanol and prepares the sorbent for the aqueous sample, maximizing retention.

  • Sample Loading: Load the entire diluted supernatant (from step 1.6) onto the cartridge. Collect the flow-through as waste.

  • Washing: Pass 1 mL of deionized water through the cartridge.

    • Causality: This wash step removes highly polar, unretained matrix components like salts, which can cause ion suppression in the MS source, without eluting the target analyte.

  • Drying (Optional but Recommended): Dry the cartridge under full vacuum for 1-2 minutes to remove any residual aqueous wash solvent.

  • Elution: Place clean collection vials inside the manifold. Elute the this compound from the cartridge using 2 x 0.5 mL aliquots of Methanol.

    • Expertise Note: A two-step elution with smaller volumes is generally more effective than a single elution with a larger volume, ensuring complete recovery of the analyte.[6]

  • Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 35-40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS analysis (e.g., 10:90 Methanol/Water). This step ensures solvent compatibility with the analytical column and can pre-concentrate the sample.

Method Performance and Validation

This SPE protocol, when coupled with a validated LC-MS/MS method, provides excellent analytical performance. The following table summarizes typical validation parameters reported in the literature for the analysis of this compound from serum.[1][4]

Parameter Reported Performance for this compound Reference
Linearity Range 12 - 400 µg/mL[1][4]
Correlation Coefficient (r) > 0.995[1][4]
Limit of Detection (LOD) 0.47 µg/mL[1][4]
Intra-Assay Precision (%CV) < 6%[1][4]
Inter-Assay Precision (%CV) < 10%[1][4]
Downstream Analysis Time < 20 seconds per sample (SPE-MS/MS)[1]

Trustworthiness Note: To validate this protocol within your own laboratory, it is essential to prepare calibration standards and quality control (QC) samples in a matched matrix (e.g., drug-free serum). Analyze these samples across multiple days to establish linearity, accuracy, precision, and the lower limit of quantification (LLOQ) specific to your instrumentation and environment.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a reliable, high-throughput, and effective method for the isolation of this compound from complex serum matrices. The combination of protein precipitation followed by reversed-phase SPE effectively removes interfering substances, leading to cleaner extracts, reduced matrix effects in the MS source, and ultimately, more accurate and reproducible quantification. This method serves as a robust foundation for researchers, clinical laboratories, and drug development professionals engaged in the therapeutic monitoring or pharmacokinetic analysis of this compound.

References

ozonation process for sulfamethoxazole removal from wastewater.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Ozonation Process for Sulfamethoxazole Removal from Wastewater

Introduction

This compound (SMX), a prevalent sulfonamide antibiotic, is frequently detected in wastewater effluents due to its widespread use and incomplete removal in conventional wastewater treatment plants.[1] Its persistence in aquatic environments raises significant concerns about the proliferation of antibiotic-resistant bacteria and potential adverse effects on ecosystems.[2][3] Advanced Oxidation Processes (AOPs), particularly ozonation, have emerged as a highly effective technology for degrading recalcitrant organic micropollutants like SMX.[4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and environmental professionals. It provides a detailed protocol for the laboratory-scale ozonation of SMX, grounded in the fundamental scientific principles of the process. The guide explains the causal mechanisms behind the protocol, details the analytical methods required for validation, and offers insights into interpreting the results.

Scientific Principles of this compound Ozonation

The degradation of SMX via ozonation is a complex process involving multiple pathways. The efficiency is dictated by the interplay between direct oxidation by molecular ozone (O₃) and indirect oxidation by highly reactive hydroxyl radicals (•OH).[4][6]

Reaction Mechanisms
  • Direct Ozonation : Molecular ozone selectively attacks electron-rich moieties within the SMX structure. Theoretical and experimental studies show that the primary sites of attack are the aniline moiety (amino group on the benzene ring), the sulfur atom, and the isoxazole ring.[2][3][7] This pathway is more dominant under acidic conditions where the stability of molecular ozone is high.[8]

  • Indirect Ozonation (Hydroxyl Radical Pathway) : In aqueous solutions, particularly at neutral to alkaline pH, ozone decomposes to form hydroxyl radicals (•OH).[4][8] These radicals are powerful, non-selective oxidants that react rapidly with SMX and its transformation products. This pathway is crucial for achieving higher degrees of mineralization.[9]

The degradation of SMX can proceed through several routes simultaneously, including hydroxylation of the benzene ring, oxidation of the amino group, cleavage of the S-N bond, and opening of the isoxazole ring.[1][6]

Key Influencing Factors
  • pH : The solution pH is a critical parameter.[5] At acidic pH, direct ozonation is favored. As pH increases, ozone decomposition is accelerated, leading to a greater contribution from the hydroxyl radical pathway.[8] The speciation of SMX also changes with pH, which can affect its reactivity with ozone.[9]

  • Ozone Dosage : The amount of ozone supplied directly impacts the degradation rate. A sufficient ozone dose is required to overcome the initial demand from the water matrix and react with the target compound. However, an excessive dose can be economically inefficient.

  • Water Matrix (Organic Matter) : Wastewater contains natural organic matter (NOM) and other constituents that can compete with SMX for ozone and hydroxyl radicals.[1][2] These compounds act as radical scavengers, potentially reducing the efficiency of the ozonation process.[1][2] Therefore, results from experiments in ultrapure water may differ significantly from those in real wastewater effluent.[1]

Transformation Products and Toxicity

While ozonation can rapidly degrade the parent SMX molecule, often within minutes, complete mineralization to CO₂, H₂O, and inorganic ions is rarely achieved in typical treatment times.[2][5] This leads to the formation of various organic transformation products (TPs).[6] It is crucial to monitor the evolution of these by-products, as some may exhibit toxicity.[6] Studies have shown that the acute toxicity of the solution can initially increase during the early stages of ozonation before eventually decreasing with further treatment.[5]

Experimental Protocol: Laboratory-Scale Ozonation of SMX

This protocol outlines a standardized procedure for evaluating the degradation of SMX in a laboratory-scale semi-batch reactor.

Materials and Reagents
  • Chemicals :

    • This compound (SMX, >99% purity)

    • Deionized (DI) or Ultrapure Water (18 MΩ·cm)

    • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment

    • Methanol and Acetic Acid (HPLC Grade) for analytical mobile phase

    • Tert-butanol (t-BuOH, ≥99.5%) as a hydroxyl radical scavenger (for mechanistic studies)[1]

    • Sodium Thiosulfate (quenching agent for residual ozone)

  • Gases :

    • High-purity Oxygen (O₂) for ozone generation

Equipment Setup
  • Ozone Generator (e.g., 3S-A5, Tonglin Technology)

  • Glass bubble column reactor (e.g., 0.5 L or 1 L) with a gas diffuser stone

  • Magnetic stirrer and stir bar

  • Gas flow meter

  • Ozone gas analyzer (for measuring inlet and outlet gas concentrations)

  • pH meter

  • Syringes and syringe filters (e.g., 0.22 µm) for sampling

  • HPLC vials

The experimental setup is designed to continuously bubble a stream of ozone gas through an aqueous solution containing SMX.

Experimental_Workflow cluster_prep Preparation cluster_ozone Ozonation Process cluster_analysis Analysis prep_solution Prepare SMX Stock & Working Solutions adjust_ph Adjust pH of Working Solution prep_solution->adjust_ph reactor Glass Reactor (with SMX Solution) adjust_ph->reactor o2_source Oxygen Source ozone_gen Ozone Generator o2_source->ozone_gen O₂ Feed ozone_gen->reactor O₃/O₂ Gas In off_gas Off-Gas Trap & Analyzer reactor->off_gas Gas Out sampling Collect Samples at Time Intervals reactor->sampling quench Quench Residual O₃ (e.g., Na₂S₂O₃) sampling->quench filter_sample Filter Sample (0.22 µm) quench->filter_sample hplc Analyze via HPLC or LC-MS/MS filter_sample->hplc

Caption: Experimental workflow for the ozonation of this compound.

Step-by-Step Procedure
  • Solution Preparation : Prepare a stock solution of SMX (e.g., 1 g/L) in DI water. From this, prepare a working solution of the desired concentration (e.g., 20 mg/L) in the glass reactor.[10] The concentration should be high enough for accurate analytical detection but representative of contaminated environments.

  • System Startup : Turn on the oxygen supply and the ozone generator. Allow the system to stabilize for 10-15 minutes, bypassing the reactor to vent, to ensure a constant ozone gas concentration.

  • Set Initial Conditions : Place the reactor on the magnetic stirrer and begin stirring. Measure the initial pH and adjust as needed using dilute HCl or NaOH.

  • Initiate Ozonation (Time t=0) : Divert the ozone gas flow through the diffuser into the SMX solution at a controlled flow rate (e.g., 200 mL/min).[10] Start the timer.

  • Sampling : At predetermined time intervals (e.g., 0, 2, 5, 10, 15, 30, and 60 minutes), withdraw an aliquot of the solution (e.g., 1-2 mL) using a syringe.

  • Quenching : Immediately transfer the sample into a vial containing a small amount of sodium thiosulfate solution to quench any residual ozone and stop the reaction.

  • Sample Preparation for Analysis : Filter the quenched sample through a 0.22 µm syringe filter into an HPLC vial. Store samples at 4°C until analysis.

  • System Shutdown : After the final sample is taken, turn off the ozone generator and purge the system with oxygen for a few minutes before turning off the gas supply.

Safety Precautions
  • Ozone is a toxic gas with a pungent odor. All experiments should be conducted in a well-ventilated fume hood.

  • An off-gas destruction unit (e.g., passing through a KI solution or a heated catalyst) is recommended to safely dispose of excess ozone.

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Analytical Methodologies

Accurate and reliable analytical methods are essential for validating the protocol and understanding the degradation process.

  • This compound Quantification : High-Performance Liquid Chromatography (HPLC) with a UV detector is commonly used to quantify the parent SMX compound. A C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and acidified water.[11]

  • Transformation Product Identification : Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for identifying and semi-quantifying the transformation products.[6][12] This technique provides structural information based on mass-to-charge ratios and fragmentation patterns.

  • Mineralization Assessment : The degree of mineralization is determined by measuring the Total Organic Carbon (TOC) in the samples. A decrease in TOC indicates the conversion of organic carbon (from SMX and its TPs) to CO₂.[8][10]

Data Analysis and Interpretation

Degradation Efficiency

The degradation efficiency of SMX at any given time (t) is calculated using the following equation:

Degradation (%) = [(C₀ - Cₜ) / C₀] * 100

Where:

  • C₀ is the initial concentration of SMX.

  • Cₜ is the concentration of SMX at time t.

Interpreting Results

The collected data can be summarized to evaluate the process effectiveness. A rapid decrease in SMX concentration is expected, while the TOC removal will be significantly slower.[5]

Table 1: Sample Data from a Representative Ozonation Experiment

Reaction Time (min)SMX Conc. (mg/L)% SMX DegradationTOC Conc. (mg/L)% TOC Removal
020.00%10.50%
28.060%10.22.9%
52.587.5%9.86.7%
10<0.1>99.5%9.113.3%
30<0.1>99.5%7.528.6%
60<0.1>99.5%6.340.0%

Note: TOC concentration is based on the carbon content of 20 mg/L SMX and may vary.

Illustrative Degradation Pathway

The ozonation of SMX proceeds via attacks at multiple sites, leading to a complex mixture of by-products.

Degradation_Pathway cluster_attacks Primary Oxidation Attacks cluster_products Primary Transformation Products cluster_final Further Oxidation SMX This compound (SMX) O3_attack Direct Attack (Molecular O₃) SMX->O3_attack OH_attack Indirect Attack (•OH Radicals) SMX->OH_attack SN_Cleavage S-N Bond Cleavage Products O3_attack->SN_Cleavage Ring_Opening Isoxazole Ring Opening Products O3_attack->Ring_Opening Amino_Oxidation Amino Group Oxidation Products O3_attack->Amino_Oxidation Hydroxylated Hydroxylated Derivatives OH_attack->Hydroxylated OH_attack->SN_Cleavage OH_attack->Amino_Oxidation Low_MW Low Molecular Weight Acids Hydroxylated->Low_MW SN_Cleavage->Low_MW Ring_Opening->Low_MW Amino_Oxidation->Low_MW Mineralization Mineralization (CO₂, H₂O, SO₄²⁻, NO₃⁻) Low_MW->Mineralization

References

Application Notes & Protocols: A Guide to Developing Sulfamethoxazole-Resistant Bacterial Strains for Laboratory Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antimicrobial resistance is a critical global health challenge, necessitating robust in-vitro models to study resistance mechanisms and evaluate novel therapeutics. Sulfamethoxazole, a competitive inhibitor of dihydropteroate synthase (DHPS), is a key sulfonamide antibiotic whose efficacy is increasingly compromised by resistance. This guide provides a comprehensive, in-depth framework for researchers to reliably develop and characterize this compound-resistant bacterial strains in a controlled laboratory environment. We detail the scientific principles, step-by-step protocols for resistance induction via serial passage, and methods for characterization, including Minimum Inhibitory Concentration (MIC) determination and genotypic analysis. This document is intended to equip researchers, scientists, and drug development professionals with the necessary tools to generate validated and reproducible resistant strains for downstream applications.

Introduction: The Mechanism of this compound and Bacterial Evasion Strategies

This compound (SMX) is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class.[1] Its mechanism of action is centered on the disruption of the bacterial folic acid (folate) synthesis pathway.[2][3] Bacteria synthesize folate de novo, a process essential for the production of nucleic acids (DNA and RNA) and certain amino acids, which are vital for growth and replication.[1][4]

SMX is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS). By competitively binding to DHPS, SMX blocks the conversion of PABA into dihydropteroic acid, a crucial precursor to dihydrofolic acid (DHF).[1][2] This inhibition halts the folate pathway, leading to a bacteriostatic effect that prevents bacterial proliferation.[1][2] Mammalian cells are unaffected as they do not synthesize their own folate, instead acquiring it from their diet.[1]

Bacteria have evolved several primary mechanisms to counteract the effects of this compound:

  • Target Modification: Mutations in the chromosomal folP gene, which encodes for DHPS, can alter the enzyme's structure. This reduces the binding affinity of this compound, allowing PABA to outcompete the inhibitor.[2]

  • Acquisition of Resistant Genes: Bacteria can acquire mobile genetic elements, such as plasmids and integrons, that carry alternative, resistant versions of the DHPS gene, namely sul1, sul2, and sul3.[5][6] These acquired genes produce DHPS enzymes that are not effectively inhibited by sulfonamides.[6]

  • Increased PABA Production: Overproduction of the natural substrate, PABA, can competitively overcome the inhibitory effects of SMX at the active site of the DHPS enzyme.[2]

Understanding these mechanisms is fundamental to the rational development and characterization of resistant strains in the laboratory.

Folate Synthesis Pathway and SMX Inhibition

The following diagram illustrates the bacterial folate synthesis pathway and the inhibitory action of this compound.

Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteridine Pyrophosphate DHP->DHPS Dihydropteroic_Acid Dihydropteroic Acid Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) Precursors Nucleic Acid Precursors Tetrahydrofolic_Acid->Precursors 1-Carbon Transfer DHPS->Dihydropteroic_Acid Synthesis DHFR->Tetrahydrofolic_Acid Reduction SMX This compound (SMX) SMX->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by this compound.

Protocol: Development of SMX-Resistant Strains by Serial Passage

This protocol describes the method of adaptive evolution through serial passage (also known as gradient plating) to select for spontaneous mutations or enrichment of resistant subpopulations. This is a foundational technique that mimics the selective pressure exerted by antibiotics during clinical therapy.

Causality: By systematically exposing a bacterial population to gradually increasing, sub-lethal concentrations of this compound, we provide a strong selective pressure. Bacteria with mutations that confer even a slight survival advantage will proliferate. Over successive generations, this leads to the accumulation of resistance-conferring mutations and a significant increase in the overall resistance level of the population.

Materials and Reagents
  • Wild-type, susceptible bacterial strain (e.g., Escherichia coli ATCC 25922)

  • This compound (SMX) powder (Sigma-Aldrich or equivalent)

  • Appropriate solvent for SMX (e.g., DMSO, consult manufacturer's data sheet)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Cation-adjusted Mueller-Hinton Agar (CAMHA)

  • Sterile 96-well microtiter plates

  • Sterile culture tubes and flasks

  • Spectrophotometer (OD600 nm)

  • Incubator (35-37°C)

  • Glycerol (sterile, for stock preparation)

  • Cryovials

Phase 1: Determination of Baseline MIC

Before initiating the resistance development protocol, it is imperative to determine the baseline Minimum Inhibitory Concentration (MIC) of the susceptible parent strain. This value will serve as the starting point for the selection process. The broth microdilution method is recommended.[7][8]

Protocol: Broth Microdilution for Baseline MIC

  • Prepare SMX Stock Solution: Prepare a high-concentration stock solution of SMX (e.g., 10,240 µg/mL) using the appropriate solvent. Further dilutions should be made in sterile CAMHB.[9]

  • Prepare Inoculum: Culture the susceptible strain in CAMHB overnight. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of ~1 x 10⁶ CFU/mL.[8]

  • Serial Dilutions: In a 96-well microtiter plate, perform 2-fold serial dilutions of SMX in CAMHB to achieve a range of concentrations (e.g., 2048 µg/mL down to 0.25 µg/mL). Leave a final volume of 50 µL per well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum of ~5 x 10⁵ CFU/mL and a final volume of 100 µL.

  • Controls: Include a growth control well (bacteria in CAMHB, no SMX) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[8]

  • Reading the MIC: The MIC is the lowest concentration of SMX that completely inhibits visible bacterial growth.[7] For sulfonamides, it is recommended to read the MIC at the concentration that inhibits ≥80% of growth compared to the growth control.[7]

Phase 2: Serial Passage for Resistance Induction

This iterative process involves culturing the bacteria in the presence of increasing SMX concentrations.

Serial_Passage_Workflow Start Start with Susceptible Parent Strain Determine_MIC Determine Baseline MIC (e.g., 4 µg/mL) Start->Determine_MIC Culture_SubMIC Day 1: Culture in Broth with 0.5x Baseline MIC (2 µg/mL) Determine_MIC->Culture_SubMIC Incubate_1 Incubate 18-24h Culture_SubMIC->Incubate_1 Check_Growth Check for Turbidity Incubate_1->Check_Growth Passage Day 2: Passage Culture (1:100 dilution) into Fresh Broth with Increased SMX Conc. Check_Growth->Passage Incubate_2 Incubate 18-24h Passage->Incubate_2 Repeat Repeat Cycle (Increase SMX Conc. incrementally or 2-fold) Incubate_2->Repeat Monitor_MIC Periodically Determine MIC of Evolving Population Repeat->Monitor_MIC Every 5-10 passages Target_Reached Target Resistance Level Reached? Monitor_MIC->Target_Reached Target_Reached->Passage No Isolate Isolate Single Colonies on SMX-Agar Plates Target_Reached->Isolate Yes Characterize Characterize Isolates: Confirm MIC, Genotype, Store Stocks Isolate->Characterize

Caption: Experimental workflow for developing SMX-resistant strains via serial passage.

Protocol: Step-by-Step Resistance Induction

  • Initial Culture: Prepare a culture tube with CAMHB containing SMX at a concentration of 0.5x the baseline MIC determined in Phase 1.

  • Inoculation: Inoculate this tube with the susceptible parent strain to a starting OD600 of ~0.05.

  • Incubation: Incubate at 35-37°C for 18-24 hours with shaking.

  • Passage: After incubation, if turbidity is observed, perform a 1:100 dilution of this culture into a new tube of fresh CAMHB containing a higher concentration of SMX. The concentration can be increased incrementally or doubled (e.g., from 0.5x to 1x MIC, then 2x MIC, etc.).

  • Iterative Cycling: Repeat this passage process daily. If no growth is observed after 24-48 hours at a given concentration, the selection pressure may be too high. In this case, revert to the previously successful concentration for another passage before attempting to increase it again.

  • Monitoring Progress: Every 5-10 passages, determine the MIC of the evolving bacterial population using the broth microdilution method described in Phase 1. This tracks the progress of resistance development.

  • Reaching the Target: Continue the serial passage until the desired MIC level is achieved (e.g., >256 µg/mL, a common resistance breakpoint).

Phase 3: Isolation and Characterization of Resistant Strains

Once the population's MIC has reached the target level, it is crucial to isolate and validate single-colony clones.

  • Isolation: Take the final high-MIC culture from the serial passage experiment and streak it onto a CAMHA plate containing SMX at the target resistance concentration. This ensures that only resistant clones will grow.

  • Colony Selection: Incubate the plate for 24-48 hours. Select 3-5 well-isolated single colonies for further characterization.

  • MIC Confirmation: For each selected isolate, perform a confirmatory MIC test (as in Phase 1) to verify its high level of resistance. This step validates that the resistance is a stable trait of the isolate.

  • Genotypic Characterization (Optional but Recommended): To understand the mechanism of resistance, perform PCR to screen for common resistance genes (sul1, sul2, sul3).[10][11] Additionally, sequencing the folP gene can identify mutations in the DHPS enzyme. This provides authoritative grounding for the resistance phenotype.

  • Long-Term Storage: Prepare permanent freezer stocks of the validated resistant isolates. Grow each isolate in CAMHB (with selective pressure, i.e., SMX) to the mid-log phase, add sterile glycerol to a final concentration of 15-20%, and store in cryovials at -80°C. Proper storage is essential to maintain the resistance phenotype, as some resistance mechanisms can be lost without continuous selective pressure.[12][13]

Data Presentation and Expected Outcomes

The development of resistance should be documented by tracking the MIC over time (or number of passages).

Passage Number SMX Concentration (µg/mL) Population MIC (µg/mL) Observations
0 (Parent)04Baseline susceptible strain
1-52 - 88Slow initial adaptation
6-108 - 3232Rapid increase in MIC
11-1532 - 128128Continued selection
16-20128 - 512>256High-level resistance achieved

Table 1: Example data log for tracking the development of SMX resistance in E. coli.

Trustworthiness and Self-Validation

The integrity of this protocol is maintained through a series of self-validating steps:

  • Baseline MIC: Establishes a clear, quantitative starting point.

  • Periodic MIC Monitoring: Provides empirical evidence of evolving resistance, ensuring the selection pressure is effective.

  • Isolation of Single Colonies: Guarantees that the final characterized strain is clonal and not a mixed population.

  • Confirmatory MIC Testing: Validates that the observed resistance is a stable, heritable trait of the isolated clone.

  • Genotypic Analysis: Links the observed phenotype (high MIC) to a known molecular mechanism (e.g., presence of a sul gene), providing the highest level of confidence in the engineered strain.

By following these protocols, researchers can be confident in the generation of reliable, reproducible, and well-characterized this compound-resistant bacterial strains for use in drug discovery, mechanistic studies, and the validation of new diagnostic tools.

References

Application of Sulfamethoxazole in Veterinary Medicine for Bacterial Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of sulfamethoxazole, particularly in its potentiated form with trimethoprim, for the treatment of bacterial infections in veterinary medicine. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical information, field-proven insights, and detailed protocols.

Introduction: The Enduring Role of Sulfonamides in Veterinary Therapeutics

This compound is a synthetic antimicrobial agent belonging to the sulfonamide class.[1] While it can be used as a standalone agent, its efficacy is significantly enhanced when combined with trimethoprim, a diaminopyrimidine.[1][2] This combination, often referred to as co-trimoxazole or trimethoprim-sulfamethoxazole (TMP-SMX), creates a synergistic and bactericidal effect, broadening the spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[2][3][4] In veterinary medicine, TMP-SMX is a cornerstone for treating various bacterial infections, including those affecting the urinary, respiratory, and gastrointestinal tracts.[3][5][6]

Scientific Foundation: Mechanism of Action and Synergistic Activity

The therapeutic success of this compound, especially in combination with trimethoprim, is rooted in its ability to disrupt the bacterial synthesis of folic acid, an essential nutrient for DNA and protein synthesis.[7][8][]

This compound: Competitive Inhibition of Dihydropteroate Synthase

This compound is a structural analog of para-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway.[7] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), preventing the conversion of PABA to dihydrofolic acid.[8][10] This blockade halts the production of a crucial precursor for folic acid.[] Mammalian cells are unaffected by this compound as they do not synthesize their own folic acid, instead obtaining it from their diet.[7] This selective toxicity makes this compound an effective antibacterial agent.[]

Trimethoprim: Inhibition of Dihydrofolate Reductase

Trimethoprim targets a subsequent step in the same metabolic pathway. It inhibits the enzyme dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolic acid to its biologically active form, tetrahydrofolic acid.[1][8]

Synergistic Bactericidal Effect

The combination of this compound and trimethoprim results in a sequential blockade of the folic acid synthesis pathway.[2] This dual action is synergistic, meaning the combined effect is greater than the sum of the individual effects.[1] While each drug is bacteriostatic on its own (inhibiting bacterial growth), the combination is often bactericidal (killing the bacteria).[1][2]

Diagram: Mechanism of Action of Trimethoprim-Sulfamethoxazole

TMP-SMX_Mechanism PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Biosynthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Reduction Products Purines, Thymidine, Amino Acids THF->Products Essential for DNA, RNA & Protein Synthesis SMX This compound SMX->DHPS Competitive Inhibition TMP Trimethoprim TMP->DHFR Inhibition

Caption: Sequential blockade of the bacterial folic acid synthesis pathway by this compound and trimethoprim.

Pharmacokinetics: A Multi-Species Perspective

The absorption, distribution, metabolism, and excretion of this compound vary significantly across different animal species. Understanding these pharmacokinetic profiles is crucial for establishing effective dosing regimens.

SpeciesElimination Half-Life (t½) of this compoundKey Metabolic PathwaysNotes
Canine ~8 hours[11]Hydroxylation predominates[11]Dogs are deficient in acetylation, which may increase the risk of certain adverse effects.[12]
Feline ~10 hours[11]Acetylation predominates[11]Cats may have difficulty tasting the oral suspension and may salivate profusely.[13]
Equine ~5 hours[11]VariablePharmacokinetic parameters can differ between horses, mules, and donkeys.[14]
Bovine ~2.5 hours (Cow)[11]Acetylation[11]Age-dependent pharmacokinetics have been observed in calves.[11]
Porcine ~3 hours[11]Not specified
Ovine ~2 hours[11]Acetylation[11]
Poultry (Hens) ~8.2 hours[15]Not specifiedOral bioavailability is approximately 46%.[15]

Veterinary Applications and Treatment Protocols

The combination of trimethoprim and this compound is effective against a broad range of pathogens, making it a versatile tool in veterinary medicine.[6] It is commonly used for infections of the urinary tract, respiratory system, skin, and gastrointestinal tract.[16][17]

General Dosing and Administration

TMP-SMX is available in oral tablets, oral suspension, and injectable forms.[5][18] It can be administered with or without food; however, giving it with a meal may reduce the incidence of gastrointestinal upset.[18] It is crucial to ensure animals have free access to water to prevent dehydration and the potential for crystalluria.[18][19]

Treatment of Common Bacterial Infections

The following protocols are general guidelines. Specific dosages and treatment durations should be determined by the attending veterinarian based on the pathogen's susceptibility, the severity of the infection, and the individual patient's clinical condition.

Diagram: General Workflow for TMP-SMX Treatment

Caption: A logical workflow for the diagnosis and treatment of bacterial infections with TMP-SMX.

Infection TypeSpeciesRecommended Dosage (Combined TMP-SMX)Duration of Treatment
Urinary Tract Infections Canine, Feline13-30 mg/kg, PO, every 12 hours[16][20]7-14 days[16]
Respiratory Infections Canine, Feline13-30 mg/kg, PO, every 12 hours[16]10-21 days[16]
Skin & Soft Tissue Infections Canine, Feline13-30 mg/kg, PO, every 12 hours[16]10-21 days[16]
Gastrointestinal Infections Canine, Feline13-30 mg/kg, PO, every 12 hours[16]Varies with condition
Various Infections Bovine, Porcine, Ovine, Caprine, Equine24 mg/kg (1 ml/10 kg), IM or IV, once daily (or divided into two doses)[6]3-5 days[6]

Note: The use of TMP-SMX in many species is considered "off-label" or "extra-label".[5][18] Veterinarians must follow specific guidelines for extra-label drug use.

Protocol for Treatment of Uncomplicated Canine Urinary Tract Infection (UTI)
  • Diagnosis: Confirm the presence of a UTI through urinalysis and urine culture with antimicrobial susceptibility testing.[21]

  • Dosage Calculation: Based on the dog's weight, calculate the appropriate dose of TMP-SMX. A common dosage is 15-30 mg/kg orally every 12 hours.[16]

  • Administration: Administer the medication with a small amount of food to minimize potential gastrointestinal upset. Ensure constant access to fresh water.[18]

  • Duration: Treat for a minimum of 7-14 days.[16] For recurrent UTIs, a longer course of 4 weeks may be necessary, with a follow-up culture one week after treatment completion.[22]

  • Monitoring: Monitor for clinical improvement (resolution of stranguria, pollakiuria, etc.) within the first few days of treatment. Also, monitor for any adverse effects.[18]

Monitoring, Safety, and Adverse Effects

While generally safe when used as prescribed, TMP-SMX can cause adverse effects in some animals.[17][18]

Common Side Effects:

  • Decreased appetite, vomiting, and diarrhea[18]

  • Increased salivation, especially in cats after oral administration[13]

Less Common but Serious Side Effects:

  • Keratoconjunctivitis Sicca (KCS) or "Dry Eye": Particularly in dogs, prolonged use can lead to reduced tear production.[18][19]

  • Hypersensitivity Reactions: These can manifest as skin rashes, fever, and polyarthritis.[12][23] Doberman Pinschers may be more susceptible to these reactions.[13]

  • Blood Dyscrasias: Anemia, leukopenia, and thrombocytopenia can occur, though they are rare.[4][17]

  • Hepatotoxicity: Liver damage is a potential, though uncommon, side effect.[18]

  • Hypothyroidism: Long-term use in dogs has been associated with the development of hypothyroidism.[24]

Contraindications:

  • Animals with known hypersensitivity to sulfonamides or trimethoprim.[17]

  • Patients with severe liver damage or blood cell abnormalities.[18]

  • Pregnant or nursing animals.[17][18]

  • Dehydrated animals.[18]

Monitoring Protocol:

  • Baseline Assessment: Before initiating long-term therapy, a complete blood count (CBC), serum chemistry panel, and urinalysis are recommended.[16] For dogs, a Schirmer tear test can establish baseline tear production.

  • During Treatment: For short-term use, monitor for clinical signs of adverse effects. For long-term therapy (greater than 14 days), periodic monitoring of CBC, chemistry, and tear production is advised.[16]

  • Discontinuation: If any serious adverse effects are observed, the medication should be discontinued, and supportive care should be provided.

Regulatory Considerations and Withdrawal Times

In food-producing animals, the use of this compound requires strict adherence to withdrawal times to prevent drug residues in meat and milk intended for human consumption.[25][26] These periods are the legally mandated timeframe from the last dose of the drug until the animal's products are safe for the food supply.[27]

SpeciesProductTissueWithdrawal Time
Cattle Injectable TMP-SMXMeat7-12 days[4][6]
Milk3-4 days[4][6]
Pigs Injectable TMP-SMXMeat7-12 days[4][6]
Sheep & Goats Injectable TMP-SMXMeat14 days[6]
Horses Injectable TMP-SMXMeat14 days[6]
Tilapia Oral SMXEdible Tissues11 days[28]

Note: Withdrawal times can vary between different product formulations and regulatory jurisdictions. Always consult the product label for specific withdrawal information.[12][27] Extra-label use of sulfonamides in lactating dairy cattle is prohibited in the United States.[12]

Conclusion

This compound, primarily in its potentiated combination with trimethoprim, remains a valuable and effective antimicrobial in veterinary medicine. Its broad spectrum of activity, synergistic mechanism, and established clinical applications make it a crucial tool for managing bacterial infections in a variety of animal species. However, responsible use requires a thorough understanding of its pharmacology, species-specific pharmacokinetics, potential for adverse effects, and strict adherence to withdrawal times in food-producing animals. By integrating this knowledge into clinical practice and research, the therapeutic benefits of this compound can be maximized while ensuring animal welfare and public health.

References

Protocol for Determining Sulfamethoxazole Susceptibility in Clinical Isolates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for testing the susceptibility of clinical bacterial isolates to sulfamethoxazole. The methodologies detailed herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data accuracy, reproducibility, and clinical relevance.

Introduction: The Enduring Relevance of this compound Susceptibility Testing

This compound is a sulfonamide antibiotic that functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. By mimicking the substrate para-aminobenzoic acid (PABA), this compound blocks the synthesis of dihydrofolic acid, a precursor required for the production of purines, thymidine, and certain amino acids. This ultimately inhibits bacterial growth and replication, exerting a bacteriostatic effect. Often used in combination with trimethoprim to create a synergistic bactericidal effect, this combination has been a mainstay in treating various bacterial infections.

However, the rise of antimicrobial resistance necessitates accurate and standardized susceptibility testing to guide effective clinical treatment. This document provides detailed, field-proven protocols for the most common methods of this compound susceptibility testing: broth microdilution and disk diffusion.

The Critical Role of Thymidine-Depleted Media

A crucial factor in the accuracy of this compound susceptibility testing is the composition of the growth medium. Bacteria can bypass the inhibitory effects of sulfonamides if exogenous thymidine is present in the testing medium. Therefore, it is imperative to use a medium with low levels of thymine and thymidine. Mueller-Hinton agar (MHA) and cation-adjusted Mueller-Hinton broth (CAMHB) are the standard media recommended by both CLSI and EUCAST for routine susceptibility testing of non-fastidious, rapidly growing bacteria, as they are formulated to have minimal levels of these interfering substances.

Part 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is considered a gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative result is essential for clinical decision-making and resistance surveillance. The procedure outlined below is based on the principles described in the CLSI M07 and EUCAST documents.[1][2][3][4]

Workflow for Broth Microdilution

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis P1 Prepare standardized 0.5 McFarland inoculum T1 Inoculate microtiter plate wells with bacterial suspension P1->T1 P2 Prepare serial dilutions of this compound in CAMHB P2->T1 T2 Incubate plates at 35°C ± 2°C for 16-20 hours T1->T2 A1 Read plates for visible growth T2->A1 A2 Determine MIC: Lowest concentration with no growth A1->A2 A3 Interpret results using CLSI/EUCAST breakpoints A2->A3

Caption: Workflow for this compound MIC determination using broth microdilution.

Detailed Protocol: Broth Microdilution

1. Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the clinical isolate. b. Transfer the colonies to a tube containing sterile saline or non-supplemented broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually against a white background with contrasting black lines or with a photometric device. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[5][6][7][8] d. Within 15 minutes of preparation, dilute the adjusted suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

2. Plate Inoculation: a. Use commercially prepared or in-house prepared 96-well microtiter plates containing serial twofold dilutions of this compound in CAMHB. b. Inoculate each well with the standardized bacterial suspension. Ensure a growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing uninoculated broth) are included.

3. Incubation: a. Incubate the microtiter plates in ambient air at 35°C ± 2°C for 16 to 20 hours. For certain fastidious organisms, specific atmospheric and temperature conditions may be required as per CLSI or EUCAST guidelines.

4. Reading and Interpretation of Results: a. Following incubation, examine the plates for visible bacterial growth (turbidity or a button at the bottom of the well). b. The MIC is the lowest concentration of this compound that completely inhibits visible growth. c. For sulfonamides, trailing endpoints (reduced growth over a range of concentrations) can occur. The endpoint should be read as the concentration with approximately 80% reduction in growth compared to the growth control. d. Interpret the MIC value according to the latest clinical breakpoint tables provided by CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Part 2: Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative test that is widely used in clinical laboratories for its simplicity and cost-effectiveness. It involves placing an antibiotic-impregnated disk on an agar plate inoculated with the test organism. The antibiotic diffuses from the disk, creating a concentration gradient. The zone of inhibition around the disk is measured and correlated with the MIC. The following protocol is based on CLSI M02 and EUCAST disk diffusion method guidelines.[9][10][11][12][13][14][15][16]

Workflow for Disk Diffusion

DiskDiffusionWorkflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis P1 Prepare standardized 0.5 McFarland inoculum P2 Inoculate Mueller-Hinton agar (MHA) plate P1->P2 T1 Apply this compound disk to agar surface P2->T1 T2 Incubate plates at 35°C ± 2°C for 16-20 hours T1->T2 A1 Measure the diameter of the zone of inhibition T2->A1 A2 Interpret zone size using CLSI/EUCAST breakpoints A1->A2

Caption: Workflow for this compound susceptibility testing using the disk diffusion method.

Detailed Protocol: Disk Diffusion

1. Inoculum Preparation: a. Follow the same procedure as for the broth microdilution method to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

2. Plate Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension. b. Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level. c. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate (4 mm depth) in three directions to ensure confluent growth. d. Allow the plate to dry for 3-5 minutes before applying the disks.

3. Application of Disks: a. Aseptically apply a this compound-containing disk (typically in combination with trimethoprim, e.g., SXT disk) to the surface of the inoculated agar plate. b. Gently press the disk down to ensure complete contact with the agar. c. Disks should be spaced far enough apart to prevent overlapping of the inhibition zones.

4. Incubation: a. Invert the plates and incubate them in ambient air at 35°C ± 2°C for 16 to 20 hours.

5. Reading and Interpretation of Results: a. After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers. b. For sulfonamides, slight growth (up to 20%) within the inhibition zone may occur. The zone edge should be read at the point of 80% growth inhibition. c. Interpret the zone diameter according to the current CLSI or EUCAST breakpoint tables to determine if the isolate is Susceptible, Intermediate, or Resistant.

Part 3: Quality Control

Rigorous quality control (QC) is essential for ensuring the accuracy and reliability of susceptibility testing results. QC should be performed daily or each time a test is conducted.

1. Reference Strains:

  • Escherichia coli ATCC® 25922™: A quality control strain for both broth microdilution and disk diffusion methods.

  • Enterococcus faecalis ATCC® 29212™: Used to verify that the Mueller-Hinton medium has sufficiently low levels of thymidine, which can interfere with sulfonamide activity.[17]

2. QC Parameters:

  • The MIC values or zone diameters for the QC strains must fall within the acceptable ranges specified in the current CLSI M100 or EUCAST QC tables.[18][19][20][21][22]

  • If QC results are out of range, patient results should not be reported, and the entire testing procedure must be investigated to identify and resolve the issue.

Summary of Interpretive Criteria and Quality Control Ranges

The following tables provide an example of clinical breakpoints and QC ranges. Note: These values are subject to change, and users must refer to the most current versions of the CLSI M100 and EUCAST breakpoint documents.

Table 1: Example CLSI Clinical Breakpoints for this compound (as Trimethoprim-Sulfamethoxazole)

Organism GroupMethodDisk Content (TMP/SMX)SusceptibleIntermediateResistant
EnterobacteralesDisk Diffusion1.25/23.75 µg≥16 mm11-15 mm≤10 mm
EnterobacteralesBroth Dilution1:19 ratio≤2/38 µg/mL-≥4/76 µg/mL
Staphylococcus aureusDisk Diffusion1.25/23.75 µg≥16 mm11-15 mm≤10 mm
Staphylococcus aureusBroth Dilution1:19 ratio≤2/38 µg/mL-≥4/76 µg/mL

Source: Based on CLSI M100 documentation.[18][19][23] For illustrative purposes only. Always consult the latest CLSI supplement.

Table 2: Example EUCAST Clinical Breakpoints for this compound (as Co-trimoxazole)

Organism GroupMethodSusceptible (S)Resistant (R)
EnterobacteralesDisk Diffusion≥17 mm<14 mm
EnterobacteralesBroth Dilution≤2 mg/L (TMP)>4 mg/L (TMP)
Staphylococcus aureusDisk Diffusion≥17 mm<17 mm
Staphylococcus aureusBroth Dilution≤2 mg/L (TMP)>2 mg/L (TMP)

Source: Based on EUCAST Breakpoint Tables.[20][24][25][26] For illustrative purposes only. EUCAST breakpoints are based on the trimethoprim component. Always consult the latest EUCAST tables.

Table 3: Example Quality Control Ranges for Trimethoprim-Sulfamethoxazole

QC StrainMethodDisk Content (TMP/SMX)Acceptable Zone Diameter (mm)Acceptable MIC (µg/mL)
E. coli ATCC® 25922™Disk Diffusion1.25/23.75 µg23-29-
E. coli ATCC® 25922™Broth Dilution1:19 ratio-≤0.5/9.5
E. faecalis ATCC® 29212™Disk Diffusion1.25/23.75 µg≥20-

Source: Based on CLSI M100 and other QC literature.[17][27] For illustrative purposes only. Always consult the latest official guidelines.

Conclusion

Standardized and accurately performed this compound susceptibility testing is fundamental for effective patient management and for monitoring the evolution of antimicrobial resistance. Adherence to the detailed protocols for broth microdilution and disk diffusion, as outlined by CLSI and EUCAST, is paramount. By understanding the scientific principles behind these methods, particularly the critical requirement for thymidine-depleted media, and by implementing rigorous quality control measures, research and clinical laboratories can generate reliable data that contributes to both individual patient care and global public health surveillance.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Sulfamethoxazole Interference in Electrochemical Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of sulfamethoxazole (SMX) interference in electrochemical sensing. This guide is designed for researchers, scientists, and drug development professionals who are working to develop and validate robust electrochemical sensors for a variety of analytes. Here, we will delve into the mechanistic underpinnings of SMX interference and provide actionable, field-proven troubleshooting strategies to ensure the accuracy and reliability of your experimental data.

Introduction: The Challenge of this compound Interference

This compound is a widely used sulfonamide antibiotic. Its presence in clinical and environmental samples can pose a significant challenge for electrochemical sensors.[1][2] The electroactive nature of SMX, primarily due to the oxidation of its aromatic amino group, often leads to overlapping signals with target analytes, resulting in false positives or inaccurate quantification.[3] Understanding the electrochemical behavior of SMX is the first step toward mitigating its interference.

The electrochemical oxidation of this compound is a complex process that can involve the transfer of two electrons and one or two protons, depending on the pH of the supporting electrolyte.[4][5] This reaction produces electroactive oxidation products that can further complicate the electrochemical response of the sensor.

This guide will provide you with the necessary tools to diagnose, troubleshoot, and ultimately overcome the challenges posed by this compound interference in your electrochemical measurements.

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section is structured to address specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue.

Question 1: My sensor is showing a high background signal or a false positive in a blank sample that I suspect contains this compound. How can I confirm this and what is the mechanism?

Answer:

This is a classic sign of direct electrochemical interference from SMX. The aromatic amine group in the SMX molecule is readily oxidized at many electrode surfaces, generating a significant faradaic current that can be mistaken for the signal of your target analyte.[3]

Diagnostic Workflow:
  • Confirmation with Cyclic Voltammetry (CV):

    • Prepare a solution of your supporting electrolyte.

    • Run a cyclic voltammogram on your sensor in the electrolyte alone to establish a baseline.

    • Spike the electrolyte with a known concentration of this compound (e.g., 10 µM) and run another CV.

    • Compare the two voltammograms. An oxidation peak appearing at a potential consistent with SMX oxidation confirms its interference. The oxidation potential of SMX can vary depending on the electrode material and pH, but it is often observed in the range of +0.7 V to +1.2 V (vs. Ag/AgCl).[3][6][7]

  • Understanding the Mechanism: The primary electrochemical reaction of SMX at the electrode surface involves the oxidation of the aniline-like amino group.[3] This is often a pH-dependent process.

    Caption: Electrochemical oxidation of this compound.

Troubleshooting Protocol:
  • Potential Window Adjustment: If the oxidation potential of your target analyte is sufficiently different from that of SMX, you may be able to resolve the signals by carefully selecting the potential window for your measurement technique (e.g., differential pulse voltammetry or square wave voltammetry).[3]

  • pH Optimization: The oxidation potential of SMX is pH-dependent.[4] By systematically varying the pH of your supporting electrolyte, you may be able to shift the SMX oxidation peak away from your analyte's signal. Studies have investigated pH ranges from 1.5 to 9.0 for SMX detection.[6][8]

Question 2: I've tried adjusting the potential and pH, but the this compound signal still overlaps with my analyte's signal. What are my options for electrode modification to improve selectivity?

Answer:

When simple parameter optimization is insufficient, modifying the electrode surface is a powerful strategy to enhance selectivity and minimize interference. The goal is to create a surface that either selectively binds your target analyte or repels the interfering SMX.

Electrode Modification Strategies:

  • Molecularly Imprinted Polymers (MIPs): MIPs are "plastic antibodies" that create recognition sites with a high affinity and selectivity for a specific target molecule. By electropolymerizing a monomer in the presence of your target analyte (the template), you can create a polymer matrix with cavities that are complementary in size, shape, and chemical functionality to the analyte.

    Caption: Workflow for creating and using a MIP-modified electrode.

    Protocol for MIP Electrode Preparation:

    • Prepare a solution containing your target analyte (template), a functional monomer (e.g., pyrrole, o-phenylenediamine), and a supporting electrolyte.[8]

    • Immerse the bare electrode in this solution.

    • Apply a potential program (e.g., cyclic voltammetry) to induce electropolymerization of the monomer around the template molecules.

    • After polymerization, remove the template molecules by washing with a suitable solvent (e.g., methanol/acetic acid solution). This leaves behind recognition cavities.

    • The MIP-modified electrode is now ready for the selective detection of your analyte.

  • Nanomaterial-Based Modifications: Nanomaterials like graphene, carbon nanotubes, and metal nanoparticles can enhance the electrocatalytic activity towards your target analyte while potentially altering the surface interaction with SMX.[7][9][10] For instance, a composite of copper oxide and molybdenum disulfide has been shown to enhance the electrochemical detection of SMX by lowering the oxidation potential, which could be leveraged to separate signals.[11][12][13]

  • Self-Assembled Monolayers (SAMs): SAMs of thiolated molecules on gold electrodes can be used to create a charge-selective or size-selective barrier. For example, a negatively charged SAM could repel the anionic form of SMX at certain pH values.

Question 3: My sample matrix is complex (e.g., urine, wastewater), and I'm concerned about both this compound and other interferents. How can I clean up my sample before electrochemical analysis?

Answer:

Sample preparation is a critical step, especially for complex matrices, to remove interfering substances and pre-concentrate your target analyte.[14][15]

Effective Sample Preparation Techniques:
Technique Principle Advantages Disadvantages
Solid-Phase Extraction (SPE) Differential partitioning of compounds between a solid phase and a liquid phase.High recovery, good selectivity, can handle larger sample volumes.Can be time-consuming, requires specific cartridges.
Liquid-Liquid Extraction (LLE) Partitioning of compounds between two immiscible liquid phases.Simple, inexpensive.Can be labor-intensive, uses organic solvents.
Filtration Physical separation of particulate matter from the sample.Simple, removes suspended solids.Does not remove dissolved interferents.

Protocol for Solid-Phase Extraction (SPE):

  • Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.

  • Equilibration: Flush the cartridge with the same solvent as your sample matrix (e.g., deionized water).

  • Loading: Pass your sample through the cartridge. The target analyte and some interferents will be retained on the solid phase.

  • Washing: Pass a weak solvent through the cartridge to remove weakly bound interferents.

  • Elution: Pass a strong solvent through the cartridge to elute your target analyte.

  • The collected eluate, now enriched with the analyte and free of many interferents, can be analyzed electrochemically.

Frequently Asked Questions (FAQs)

Q1: What are the common electrochemical oxidation products of this compound?

A1: The electrochemical oxidation of this compound primarily involves the aromatic amino group, which can be oxidized to a hydroxylamine derivative and further to a nitroso derivative.[3] These oxidation products can sometimes be electroactive themselves, potentially leading to complex voltammetric profiles.

Q2: Are there specific electrode materials that are less prone to this compound interference?

A2: While no material is completely immune, some have shown better performance. Boron-doped diamond (BDD) electrodes, for example, have a wide potential window and can sometimes offer better resolution of signals compared to glassy carbon electrodes.[8][16] Additionally, modifying electrodes with materials that have a specific affinity for the target analyte can significantly reduce interference.[17]

Q3: Can I use a differential measurement approach to subtract the this compound signal?

A3: In principle, yes. This would involve using a second sensor that is selective for this compound (or non-selective for your analyte) and subtracting its signal from the primary sensor's response. However, this approach can be complex to implement and may introduce additional sources of error.

Q4: What are some common interfering substances found alongside this compound in real samples?

A4: In clinical samples like urine, common interferents include ascorbic acid, uric acid, and dopamine.[18] In environmental water samples, other antibiotics, pesticides, and humic substances can be present.[3][19] It is crucial to test for the selectivity of your sensor against a panel of potential interferents.

Q5: How does biofouling affect my sensor's response to this compound and my target analyte?

A5: Biofouling, the adsorption of biomolecules like proteins and lipids onto the electrode surface, can block active sites and hinder electron transfer for both this compound and your analyte.[20] This typically leads to a decrease in signal intensity and can affect the sensor's stability and reproducibility. Regular cleaning or the use of anti-fouling coatings is recommended when working with biological samples.

References

Technical Support Center: Enhancing Photocatalytic Degradation of Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the photocatalytic degradation of sulfamethoxazole (SMX). This resource is designed for researchers, scientists, and professionals in drug development who are working to improve the efficiency of SMX removal from aqueous environments. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed explanations, please refer to the Troubleshooting Guides.

Q1: My SMX degradation rate is much lower than expected. What are the most common reasons?

A1: Several factors can lead to low degradation rates. The most common culprits include:

  • Suboptimal pH: The pH of the solution significantly impacts the surface charge of the photocatalyst and the ionization state of SMX, which affects their interaction.[1][2]

  • Incorrect Catalyst Dosage: Too little catalyst provides insufficient active sites, while too much can lead to light scattering and particle agglomeration, reducing efficiency.[3][4][5]

  • Inadequate Light Source: The light source's wavelength and intensity must be appropriate for activating your specific photocatalyst.

  • Contaminants in the Water Matrix: Other organic or inorganic compounds in your water sample can compete with SMX for reactive oxygen species (ROS).

Q2: How does pH affect the degradation of this compound?

A2: The pH of the solution is a critical parameter. For many common photocatalysts like TiO2, acidic conditions (around pH 3-5) are often optimal for SMX degradation.[1][4][6][7][8] This is because the surface of the photocatalyst may be positively charged, promoting the adsorption of the negatively charged or neutral SMX molecules through electrostatic attraction.[1][2] As the pH increases into neutral or alkaline ranges, the catalyst surface may become negatively charged, repelling the SMX molecules and reducing the degradation efficiency.[1][6]

Q3: What is the optimal concentration of the photocatalyst?

A3: The optimal catalyst concentration is a balance. Increasing the catalyst dosage generally increases the number of active sites available for the reaction, leading to a higher degradation rate up to a certain point.[3][4] However, an excessively high concentration can cause turbidity, which scatters the incident light and reduces its penetration into the solution.[5] It can also lead to the agglomeration of catalyst particles, which decreases the effective surface area.[3] The optimal dosage needs to be determined empirically for each specific catalyst and experimental setup, but common starting points range from 0.2 g/L to 1.5 g/L.[9][10]

Q4: I'm observing a decrease in the degradation rate over time. What could be the cause?

A4: A decline in the degradation rate can be attributed to several factors:

  • Photocatalyst Deactivation: The surface of the photocatalyst can become fouled by intermediate degradation products, which block active sites and inhibit light absorption.[1]

  • Saturation of Active Sites: At high initial concentrations of SMX, the active sites on the catalyst surface can become saturated, limiting the reaction rate.[11]

  • Changes in Solution Chemistry: The degradation process itself can alter the pH of the solution, moving it away from the optimal range.

Q5: How can I confirm that the degradation is due to photocatalysis and not photolysis?

A5: To isolate the effect of photocatalysis, you must run a control experiment without the photocatalyst. This is known as a photolysis experiment.[12] If you observe a significant degradation of SMX in the presence of the light source alone, then photolysis is contributing to the overall removal.[11][13] However, for SMX, photolysis is often negligible under UV-A or visible light, as the molecule has low molar absorption in those regions.[11][13]

II. Troubleshooting Guides

This section provides in-depth solutions to more complex experimental issues.

Problem 1: Inconsistent or Non-Reproducible Degradation Results

Symptoms: Wide variations in degradation efficiency between identical experimental runs.

Possible Causes & Solutions:

  • Inhomogeneous Catalyst Suspension:

    • Cause: The photocatalyst is not uniformly dispersed in the solution, leading to inconsistent sampling and localized reaction rates.

    • Solution: Ensure continuous and vigorous stirring throughout the experiment to maintain a homogeneous suspension.[1] Using a magnetic stirrer at a consistent speed is recommended.[1] Some protocols also suggest a period of ultrasonication to break up agglomerates before starting the irradiation.[12]

  • Fluctuations in Light Source Intensity:

    • Cause: The output of the lamp may vary over time due to age or power supply instability.

    • Solution: Allow the lamp to warm up and stabilize before beginning the experiment. Regularly check the lamp's intensity using a radiometer.

  • Temperature Variations:

    • Cause: The photocatalytic reaction can be temperature-dependent. Inconsistent ambient temperatures or heat generated by the lamp can affect the reaction rate.[14]

    • Solution: Use a water-jacketed reactor or a constant temperature bath to maintain a stable reaction temperature.[12]

Problem 2: Low Mineralization of this compound

Symptoms: High degradation of the parent SMX molecule, but low reduction in Total Organic Carbon (TOC).

Possible Causes & Solutions:

  • Formation of Stable Intermediates:

    • Cause: The photocatalytic process may break down SMX into smaller, more stable organic molecules that are resistant to further oxidation.[1]

    • Solution:

      • Increase Reaction Time: Allow more time for the complete oxidation of intermediates.

      • Add an Oxidant: The addition of co-oxidants like persulfate (PS) or hydrogen peroxide (H₂O₂) can generate more powerful and longer-lived radical species (e.g., sulfate radicals), which can enhance the mineralization of refractory intermediates.[6][8]

      • Optimize Catalyst: Some catalysts are more effective at complete mineralization than others. Consider catalysts that promote the generation of highly reactive species like hydroxyl radicals.

Problem 3: Difficulty in Separating the Photocatalyst After Treatment

Symptoms: The photocatalyst forms a stable colloid, making it difficult to remove from the treated water by filtration or centrifugation.

Possible Causes & Solutions:

  • Small Particle Size of the Catalyst:

    • Cause: Nanoparticulate catalysts have a high surface area but can be challenging to separate.

    • Solution:

      • Immobilize the Catalyst: Support the photocatalyst on a substrate like glass plates, beads, or a membrane.[11] This allows for easy removal of the catalyst from the solution after the reaction.

      • Use a Magnetic Catalyst: Synthesize or modify the photocatalyst with a magnetic component (e.g., Fe₃O₄). This allows for rapid separation using an external magnetic field.

      • Coagulation/Flocculation: After the photocatalytic treatment, adjust the pH or add a coagulant to promote the agglomeration of the catalyst particles, making them easier to settle or filter.

III. Experimental Protocols & Data

Standard Protocol for a Batch Photocatalytic Degradation Experiment

This protocol provides a general framework. Specific parameters should be optimized for your system.

  • Preparation of SMX Solution: Prepare a stock solution of this compound in ultrapure water. Dilute the stock solution to the desired initial concentration (e.g., 10-50 mg/L).[11][13]

  • Catalyst Suspension: Add the photocatalyst to the SMX solution at the desired concentration (e.g., 0.5 g/L).[6]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow the SMX to adsorb onto the surface of the photocatalyst and reach equilibrium.[12] This step is crucial to distinguish between removal by adsorption and removal by photocatalytic degradation.

  • Photoreactor Setup: Place the suspension in a photoreactor equipped with a suitable light source (e.g., UV lamp, simulated solar light).[11][12] Ensure the reactor is well-stirred and maintained at a constant temperature.[12]

  • Initiation of Photocatalysis: Turn on the light source to start the photocatalytic reaction.

  • Sampling: At regular time intervals, withdraw aliquots of the suspension.

  • Sample Preparation: Immediately filter the samples through a 0.22 or 0.45 µm syringe filter to remove the photocatalyst particles and stop the reaction.[1][12]

  • Analysis: Analyze the concentration of SMX in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

Data Presentation: Factors Affecting SMX Degradation
ParameterTypical RangeOptimal Condition (Example)RationaleReference
pH 3 - 113 - 5Optimizes surface charge for SMX adsorption on many catalysts.[1][2][6]
Catalyst Dosage 0.1 - 2.0 g/L0.5 - 1.0 g/LBalances active site availability with light scattering effects.[3][4][6]
Initial SMX Conc. 5 - 50 mg/LLower concentrationsHigher concentrations can saturate catalyst active sites.[2][11]
Co-oxidant (Persulfate) 0.5 - 2.0 mM1.0 mMEnhances generation of reactive radicals for improved degradation.[6][16]

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_smx Prepare SMX Solution mix Mix Catalyst and SMX prep_smx->mix prep_cat Weigh Photocatalyst prep_cat->mix adsorption Stir in Dark (Adsorption Equilibrium) mix->adsorption photoreaction Irradiate with Light Source adsorption->photoreaction sampling Take Samples at Intervals photoreaction->sampling filtration Filter to Remove Catalyst sampling->filtration hplc Analyze SMX Concentration (HPLC) filtration->hplc data_analysis Plot Degradation Kinetics hplc->data_analysis Obtain C/C₀

Caption: Standard experimental workflow for photocatalytic degradation of SMX.

Visualization of Photocatalytic Degradation Mechanism

photocatalysis_mechanism catalyst Photocatalyst ecb e⁻ (Conduction Band) catalyst->ecb hvb h⁺ (Valence Band) catalyst->hvb light Light (hν) light->catalyst Excitation o2 O₂ ecb->o2 Reduction h2o H₂O / OH⁻ hvb->h2o Oxidation smx This compound (SMX) hvb->smx Direct Oxidation o2_rad •O₂⁻ o2->o2_rad oh_rad •OH h2o->oh_rad o2_rad->smx Oxidation oh_rad->smx Oxidation degradation_products Degradation Products (CO₂, H₂O, Mineral Acids) smx->degradation_products Mineralization

Caption: Generalized mechanism of photocatalytic degradation of SMX.

IV. Advanced Topics

Calculating Apparent Quantum Yield (AQY)

For comparing the efficiency of different photocatalytic systems, calculating the Apparent Quantum Yield (AQY) is more informative than just comparing rate constants. AQY is the ratio of the number of molecules of SMX degraded to the number of incident photons.[17]

Formula: AQY (%) = (Number of SMX molecules degraded / Number of incident photons) * 100

Challenges:

  • Accurately measuring the incident photon flux requires specialized equipment like a spectroradiometer.[18]

  • For non-homogeneous systems (suspensions), scattering and reflection of light by the catalyst particles make it difficult to determine the actual number of photons absorbed by the catalyst.[17][19] Therefore, it is often referred to as an "apparent" quantum yield.

Identifying Degradation Intermediates

Understanding the degradation pathway and identifying the intermediate products is crucial for assessing the overall effectiveness and potential toxicity of the treatment process.

Common Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for separating and identifying the structures of intermediate compounds formed during the degradation of SMX.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used for volatile intermediates, often after a derivatization step.

References

Technical Support Center: Troubleshooting Poor Solubility of Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfamethoxazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome these common hurdles.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a sulfonamide antibiotic that is widely used in research and clinical settings.[1][2][] However, its experimental utility can be hampered by its poor aqueous solubility.[4][5][6] To effectively troubleshoot solubility issues, it is essential to first understand the key physicochemical properties of the molecule.

PropertyValueImplication for Solubility
Molecular Weight 253.28 g/mol -
pKa 1.7 and 5.6[7]The molecule's charge state, and therefore its solubility, is highly dependent on the pH of the solution.
Aqueous Solubility 0.61 mg/mL (at 37°C)[8]Inherently low solubility in water necessitates the use of strategies to enhance dissolution.
LogP 0.89Indicates a degree of lipophilicity, contributing to its poor water solubility.

This table summarizes key physicochemical properties of this compound relevant to its solubility.

The two pKa values of this compound are critical to its solubility behavior. Below a pH of 1.7, the molecule is protonated and exists as a cation.[7] Between pH 1.7 and 5.6, it is predominantly in its neutral, un-ionized form.[7] Above a pH of 5.6, it is deprotonated and becomes an anion.[7] The neutral form is the least soluble, while the ionized forms (cationic and anionic) exhibit greater solubility.[9]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or buffer?

A1: this compound is practically insoluble in water.[2][8] Its solubility is lowest in the pH range of 3 to 5, where the neutral form of the molecule predominates.[10] If your aqueous buffer falls within this pH range, you will likely encounter significant difficulty in dissolving the compound.

Q2: I've tried heating the solution, but the this compound still precipitates upon cooling. Why does this happen?

A2: While heating can temporarily increase the solubility of many compounds, it is not an effective long-term strategy for this compound in aqueous solutions. The increased kinetic energy allows for more of the compound to dissolve, but as the solution cools, the solubility limit decreases, leading to precipitation. Furthermore, excessive heating can risk degradation of the compound.[11]

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, this compound is soluble in several organic solvents.[1] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices, with a solubility of approximately 50 mg/mL.[1] It is also sparingly soluble in ethanol, with a solubility of about 0.25 mg/mL.[1] For many experimental applications, a common and effective method is to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium.[1] However, it is crucial to consider the final concentration of the organic solvent in your experiment, as it may have unintended effects on your biological system.

Q4: What is the best way to prepare a stock solution of this compound?

A4: For most applications, preparing a high-concentration stock solution in DMSO is the recommended approach.[1] A typical starting point is to dissolve this compound in DMSO at a concentration of 50 mg/mL.[1][12] This stock solution can then be serially diluted into your final aqueous buffer or cell culture medium. It's important to note that aqueous solutions of this compound are not stable for long periods, and it is recommended to prepare them fresh daily.[1]

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

If you are facing challenges with this compound solubility, follow this systematic troubleshooting guide.

Issue 1: this compound Fails to Dissolve in Aqueous Buffer

Underlying Cause: The pH of your buffer is likely in the range where this compound is least soluble (pH 3-5).[10]

Solutions:

  • pH Adjustment: The most direct way to enhance the solubility of this compound in an aqueous medium is to adjust the pH.[10]

    • For acidic conditions (pH < 1.7): The molecule will be protonated and more soluble. You can use dilute hydrochloric acid to lower the pH.[2]

    • For alkaline conditions (pH > 7.4): The molecule will be deprotonated and more soluble. Using a dilute sodium hydroxide solution to raise the pH is effective.[2][11]

  • Co-solvents: For applications where altering the pH is not feasible, the use of co-solvents can be an effective strategy.

    • DMSO/Buffer Mixtures: A common practice is to first dissolve the this compound in a small volume of DMSO and then dilute this stock solution into your aqueous buffer.[1] For instance, a 1:2 solution of DMSO:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL.[1]

Issue 2: Precipitation Occurs After Diluting a DMSO Stock Solution into Aqueous Medium

Underlying Cause: This is a common phenomenon known as "crashing out." While this compound is highly soluble in DMSO, its solubility in the final aqueous medium is much lower. When the DMSO stock is added to the aqueous buffer, the localized concentration of this compound may exceed its solubility limit in the mixed solvent system, leading to precipitation.

Solutions:

  • Slow Addition and Vigorous Mixing: Add the DMSO stock solution dropwise to the aqueous medium while continuously and vigorously vortexing or stirring. This helps to rapidly disperse the this compound molecules and prevent localized supersaturation.

  • Lower the Stock Concentration: If precipitation persists, try preparing a more dilute stock solution in DMSO. This will reduce the amount of this compound being introduced at once.

  • Optimize the Co-solvent Ratio: Experiment with different ratios of DMSO to aqueous buffer to find a balance that maintains the desired final concentration of this compound without precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 50 mg/mL).

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Store the stock solution at -20°C for long-term storage.[1]

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

  • Determine the final desired concentration of this compound in your aqueous medium.

  • Calculate the volume of the DMSO stock solution needed.

  • While vigorously vortexing or stirring your aqueous buffer, add the calculated volume of the DMSO stock solution dropwise.

  • Continue to mix for several minutes to ensure complete dissolution.

  • Use the freshly prepared aqueous solution immediately.[1]

Visualizing the Path to Solubility

The following workflow diagram illustrates a systematic approach to troubleshooting this compound solubility issues.

G start Start: this compound Solubility Issue check_solvent Is an organic solvent permissible? start->check_solvent use_dmso Prepare concentrated stock in DMSO check_solvent->use_dmso Yes no_organic Organic solvent not allowed check_solvent->no_organic No dilute_to_aqueous Dilute stock into aqueous buffer with vigorous mixing use_dmso->dilute_to_aqueous precipitation Precipitation upon dilution? dilute_to_aqueous->precipitation optimize_dilution Optimize dilution: - Slower addition - Lower stock concentration precipitation->optimize_dilution Yes success Success: Soluble Solution precipitation->success No optimize_dilution->dilute_to_aqueous check_ph Can the pH of the aqueous buffer be adjusted? no_organic->check_ph adjust_ph Adjust pH to < 1.7 or > 7.4 check_ph->adjust_ph Yes failure Failure: Consider alternative strategies (e.g., formulation with cyclodextrins) check_ph->failure No dissolve_in_adjusted_buffer Attempt to dissolve directly in pH-adjusted buffer adjust_ph->dissolve_in_adjusted_buffer solubility_achieved Solubility Achieved? dissolve_in_adjusted_buffer->solubility_achieved solubility_achieved->success Yes solubility_achieved->failure No

A workflow for troubleshooting this compound solubility.

The relationship between pH and the solubility of this compound is a critical concept to grasp for successful experimentation.

G cluster_pH pH Scale cluster_form Dominant Molecular Form cluster_solubility Relative Aqueous Solubility pH < 1.7 pH < 1.7 cationic Cationic (Protonated) pH < 1.7->cationic pH 1.7 - 5.6 pH 1.7 - 5.6 neutral Neutral (Un-ionized) pH 1.7 - 5.6->neutral pH > 5.6 pH > 5.6 anionic Anionic (Deprotonated) pH > 5.6->anionic high_sol_acid Higher Solubility cationic->high_sol_acid low_sol Lowest Solubility neutral->low_sol high_sol_base Higher Solubility anionic->high_sol_base

The effect of pH on this compound's form and solubility.

Advanced Strategies for Solubility Enhancement

For particularly challenging applications where the above methods are insufficient, more advanced techniques can be employed. These often involve the use of formulation strategies to improve the dissolution rate and apparent solubility of this compound.

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[4][5][6] Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG).[5] The principle is to reduce the particle size of the drug to a molecular level, thereby increasing the surface area and enhancing dissolution.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules.[9][13][14] The hydrophobic drug molecule is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves the overall aqueous solubility of the complex.[9]

These advanced methods typically require more specialized formulation expertise and equipment but can be highly effective in overcoming severe solubility limitations.

References

Technical Support Center: Optimizing Sulfamethoxazole Degradation by Ozonation

Author: BenchChem Technical Support Team. Date: January 2026

"sulfamethoxazole degradation by ozonation at different pH"

Welcome to the technical support center for the ozonation of this compound (SMX). This guide is designed for researchers, scientists, and drug development professionals actively working on advanced oxidation processes (AOPs) for pharmaceutical degradation. Here, we address common challenges and fundamental questions related to optimizing experimental conditions, with a specific focus on the critical role of pH. Our goal is to provide you with the causal explanations and validated protocols necessary to enhance the efficiency, reproducibility, and accuracy of your work.

Section 1: Troubleshooting Guide

This section addresses specific, practical problems you may encounter during your experiments.

Q1: My SMX degradation is inefficient or incomplete, even at high ozone doses. What are the likely causes?

A1: Inefficient degradation despite a sufficient ozone supply often points to issues with reaction kinetics or ozone availability, both of which are heavily influenced by pH.

  • Suboptimal pH: The degradation of SMX proceeds through two primary pathways: direct oxidation by molecular ozone (O₃) and indirect oxidation by hydroxyl radicals (•OH). Acidic conditions (pH < 4-5) favor the direct pathway, where the more stable molecular ozone selectively attacks electron-rich moieties on the SMX molecule.[1][2] Alkaline conditions (pH > 8-9) dramatically accelerate the decomposition of ozone into highly reactive, non-selective •OH radicals.[1][2] While SMX degradation is efficient under both acidic and basic conditions, extremely low or neutral pH might slow the reaction depending on your matrix.[1][2] At very acidic pH, ozone is more stable but less reactive, while at neutral pH, the formation of •OH radicals may not be fast enough.

  • Mass Transfer Limitations: Ozone is a gas that must first dissolve into the aqueous phase to react. If your reactor design, sparging system (e.g., bubble size), or mixing speed is inadequate, the rate of ozone transfer from the gas to the liquid phase can be the rate-limiting step, not the chemical reaction itself.[1]

  • Presence of Scavengers: Your sample matrix may contain organic or inorganic compounds that compete with SMX for ozone or hydroxyl radicals. Dissolved organic matter (DOM), carbonate, and bicarbonate ions are well-known •OH scavengers that can significantly reduce degradation efficiency.[3]

Troubleshooting Steps:

  • Verify pH: Calibrate your pH meter and confirm the pH of your reaction solution before and during the experiment.

  • Evaluate Mass Transfer: Increase mixing speed or use a finer bubble diffuser to enhance the gas-liquid interface. Monitor the dissolved ozone concentration in the liquid phase to ensure it reaches a steady state.[1]

  • Run Controls: Conduct experiments in ultrapure water spiked with SMX to establish a baseline. This helps determine if matrix components are inhibiting the reaction.

Q2: I'm observing poor reproducibility between experimental replicates. What's causing this variability?

A2: Poor reproducibility is a common challenge in ozonation studies and typically stems from inconsistent control over key experimental variables.[4][5]

  • pH Drift: The degradation of SMX and other organic molecules by ozone can produce acidic byproducts, such as carboxylic acids, causing the pH of the solution to decrease during the experiment.[6][7] This drift can alter the dominant reaction mechanism (molecular vs. radical) mid-experiment, leading to inconsistent results.

  • Inconsistent Ozone Dose: Fluctuations in the ozone generator output, gas flow rate, or pressure can lead to variable amounts of ozone being delivered to the reactor. It is crucial to monitor the transferred ozone dose, not just the input gas concentration.[5]

  • Temperature Fluctuations: Ozone stability and reaction kinetics are temperature-dependent. A lack of temperature control in the reaction vessel can introduce variability.

Troubleshooting Steps:

  • Use a Buffer System: Employ a suitable buffer (e.g., phosphate or borate buffer) to maintain a constant pH throughout the experiment. Be aware that some buffers (like phosphate) can have a minor scavenging effect, so consistency is key.

  • Stabilize and Measure Ozone Dose: Allow the ozone generator to warm up and stabilize before starting your experiment. Implement a method to measure ozone in both the gas inlet and outlet to calculate the transferred dose accurately.

  • Control Temperature: Use a water bath or a jacketed reactor to maintain a constant temperature.

Q3: The pH of my unbuffered solution drops significantly during the ozonation process. Why does this happen and how can I prevent it?

A3: The drop in pH is a direct consequence of the oxidation process. Ozonation breaks down the complex SMX molecule and its intermediates into smaller, often acidic, organic molecules like carboxylic acids (e.g., oxalic acid, formic acid).[6][7] As these acidic byproducts accumulate, they release protons (H⁺) into the solution, lowering the pH.

Mitigation Strategies:

  • Primary Solution: Buffering: The most effective way to prevent pH drift is to use a buffer solution with a pKa value close to your target experimental pH. This is standard practice for kinetic studies.

  • pH Control System: For larger-scale or continuous-flow experiments, an automated pH controller with an acid/base dosing pump can be used to maintain a stable pH.

  • Adjusting Initial pH: If buffering is not possible, you can start the experiment at a slightly higher pH than your target, anticipating the drop. However, this approach is less precise and not recommended for rigorous kinetic analysis.

Section 2: Frequently Asked Questions (FAQs)

This section covers fundamental concepts essential for designing and interpreting your experiments.

Q1: What is the core mechanism by which pH influences SMX ozonation?

A1: The pH of the water dictates the dominant oxidative species and the chemical form of the SMX molecule, fundamentally controlling the degradation pathway and rate.[3]

  • Control of Oxidant Species:

    • Acidic pH (pH < 5): In this range, molecular ozone (O₃) is relatively stable in water.[2] Degradation occurs primarily through a direct, electrophilic attack by O₃ on specific electron-rich sites of the SMX molecule, such as the aniline nitrogen and the aromatic ring.[3][8] This pathway is more selective.

    • Alkaline pH (pH > 8): In this range, hydroxide ions (OH⁻) act as initiators for a chain reaction that rapidly decomposes O₃ into a suite of reactive oxygen species, most importantly the hydroxyl radical (•OH).[2] The •OH radical is a much stronger and less selective oxidant than O₃, leading to faster degradation rates for SMX and its byproducts.[8]

  • Control of SMX Speciation: this compound has two pKa values (pKa1 ≈ 1.7 and pKa2 ≈ 5.7). This means its charge changes with pH. The rate constants for the reaction between ozone and the protonated, neutral, and anionic forms of SMX are different, with the anionic form (dominant at higher pH) being the most reactive towards molecular ozone.[6][9]

The interplay of these two effects determines the overall degradation efficiency.

OzonationPathways cluster_conditions Solution pH cluster_pathways Dominant Degradation Pathway cluster_characteristics Reaction Characteristics Acidic (pH < 5) Acidic (pH < 5) O3 Molecular Ozone (O₃) Acidic (pH < 5)->O3 Favors Alkaline (pH > 8) Alkaline (pH > 8) OH Hydroxyl Radical (•OH) Alkaline (pH > 8)->OH Promotes O₃ decomposition Selective Selective Attack on electron-rich sites O3->Selective NonSelective Non-Selective Attack (Rapid Oxidation) OH->NonSelective

Caption: pH-Dependent Ozonation Pathways for SMX Degradation.

Q2: Which pH range is generally considered optimal for SMX degradation?

A2: The "optimal" pH depends on the experimental goal: rapid removal of the parent compound or complete mineralization (conversion to CO₂, H₂O, and inorganic ions).

  • For Rapid SMX Removal: Alkaline pH (>9) is generally most effective. The high concentration of powerful •OH radicals leads to very fast degradation of the parent SMX molecule.[8][10]

  • For Mineralization (TOC Removal): The outcome is more complex. While alkaline conditions rapidly degrade SMX, they can lead to the formation of a series of smaller, more recalcitrant organic intermediates that are harder to mineralize.[1] Conversely, some studies show that acidic conditions, which favor the more selective molecular ozone pathway, can sometimes lead to greater overall Total Organic Carbon (TOC) removal, though the initial degradation of SMX might be slower than at high pH.[1] Effective TOC removal is often highest under conditions that favor radical oxidation, such as in O₃/H₂O₂ systems at alkaline pH.[11]

Q3: How does pH affect the formation of degradation byproducts?

A3: The degradation pathway, and thus the suite of byproducts formed, is highly dependent on pH. The initial attack on the SMX molecule occurs at different positions depending on the dominant oxidant (O₃ vs. •OH).

  • Under acidic/neutral conditions (molecular O₃ attack): The reaction often starts at the aniline or sulfonamide group, or involves the opening of the isoxazole ring.

  • Under alkaline conditions (•OH attack): The non-selective hydroxyl radicals can attack multiple sites on the molecule simultaneously, including the aromatic rings, leading to a wider array of initial byproducts.[1] This can also lead to the formation of colored intermediates.[1]

Commonly identified byproducts include hydroxylated SMX, and compounds resulting from the cleavage of the sulfur-nitrogen bond. The specific distribution and concentration of these byproducts will shift significantly with pH.

Section 3: Protocols & Data

Protocol 1: Step-by-Step Guide to a Bench-Scale pH Optimization Experiment

This protocol provides a framework for systematically evaluating the effect of pH on SMX degradation.

1. Preparation:

  • Stock Solutions: Prepare a concentrated SMX stock solution (e.g., 1 g/L) in a suitable solvent like methanol. Prepare buffer stock solutions (e.g., 0.1 M phosphate for pH 5-8, 0.1 M borate for pH 8-10).

  • Reactor Setup: Use a glass column reactor with a gas diffuser at the bottom for sparging ozone. Ensure the setup includes ports for sampling and pH monitoring. Place the reactor in a temperature-controlled water bath.

  • Ozone Generation: Connect an ozone generator (fed with pure oxygen) to the reactor. Include a gas washing bottle with a potassium iodide (KI) solution at the reactor outlet to trap and quantify off-gassed ozone.

2. Experimental Procedure:

  • Reaction Solution: Prepare the working solution by adding the required volumes of buffer stock and SMX stock to ultrapure water in the reactor to achieve the target initial concentrations (e.g., 5 mg/L SMX, 10 mM buffer).

  • pH Adjustment: Adjust the solution to the precise target pH (e.g., 5.0, 7.0, 9.0) using dilute NaOH or H₂SO₄.

  • Initiate Ozonation: Start the flow of ozone gas at a constant, predetermined rate (e.g., 0.5 L/min). Start a stopwatch simultaneously.

  • Sampling: At specified time intervals (e.g., 0, 2, 5, 10, 20, 30 min), withdraw aliquots of the sample.

  • Quenching: Immediately quench the reaction in each sample by adding a reducing agent (e.g., sodium thiosulfate) to consume any residual oxidant. This is critical for stopping the reaction and obtaining accurate time-point data.

  • Storage: Store samples in amber vials at 4°C until analysis.

3. Analysis:

  • SMX Quantification: Analyze the concentration of SMX in each sample using High-Performance Liquid Chromatography (HPLC) with a UV detector (e.g., at 270 nm).[12]

  • TOC Analysis (Optional): Measure the Total Organic Carbon (TOC) of the samples to assess mineralization.

  • Data Processing: Plot the concentration of SMX versus time for each pH value. Calculate the pseudo-first-order degradation rate constants (k_obs) from the slope of the natural log of the concentration ratio (ln(C/C₀)) versus time.

Workflow prep 1. Preparation - Stock Solutions (SMX, Buffer) - Reactor Setup - Ozone Generator Stabilization run 2. Experiment Execution - Prepare Reaction Solution - Adjust to Target pH - Initiate Ozonation prep->run sample 3. Timed Sampling - Withdraw Aliquots - Quench Reaction Immediately (e.g., with Thiosulfate) run->sample analyze 4. Sample Analysis - HPLC for SMX Quantification - TOC for Mineralization sample->analyze data 5. Data Interpretation - Plot Concentration vs. Time - Calculate Rate Constants (k) analyze->data

Caption: Experimental Workflow for pH Optimization Study.

Table 1: Comparative Degradation Kinetics of SMX at Various pH Values

This table summarizes representative kinetic data from the literature to illustrate the impact of pH.

pH ValueDominant OxidantSecond-Order Rate Constant (k) with O₃ (M⁻¹s⁻¹)Typical Observation
5.0 Molecular O₃1.71 x 10⁵ (for protonated SMX)[6][9]Efficient degradation, potentially higher mineralization (TOC removal).[1]
7.0 Mixed (O₃ & •OH)3.24 x 10⁵ (for neutral SMX)[6][9]Good degradation rates. A transitional state between the two mechanisms.
9.0 - 11.0 Hydroxyl Radical (•OH)4.18 x 10⁵ (for anionic SMX)[6][9]Fastest degradation of parent SMX, but may form recalcitrant byproducts.[1][13]

Note: The rate constants shown are for the direct reaction with molecular ozone; the apparent degradation rate at high pH is much faster due to the significantly higher reactivity of hydroxyl radicals.

References

Technical Support Center: Mitigating Sulfamethoxazole-Induced Phytotoxicity in Soil Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers encountering challenges with sulfamethoxazole (SMX)-induced phytotoxicity in soil studies. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you navigate the complexities of antibiotic-contaminated soil and ensure the integrity of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions researchers face when designing and troubleshooting experiments involving SMX-contaminated soil.

Q1: I'm observing significant phytotoxicity (e.g., stunted growth, chlorosis) in my control plants, even at low SMX concentrations. What could be the cause?

A1: Several factors beyond the SMX concentration itself can exacerbate phytotoxicity:

  • Soil Properties: The pH, organic matter content, and texture of your soil play a crucial role in the bioavailability of SMX. Lower pH and organic matter can increase the amount of SMX available for plant uptake, thus increasing its toxicity.[1][2]

  • Plant Species Sensitivity: Different plant species exhibit varying levels of sensitivity to SMX. For instance, rice has been shown to be particularly sensitive to SMX.[3] Ensure your chosen plant model is appropriate for the SMX concentrations you are testing.

  • Metabolite Toxicity: Plants can metabolize SMX into other compounds, such as N4-acetyl-sulfamethoxazole (NASMX), which can also be phytotoxic.[4] Your observations might be a result of the combined toxicity of the parent compound and its metabolites.

Q2: How can I accurately measure the concentration of this compound in my soil samples?

A2: Accurate quantification of SMX in soil is critical for interpreting your results. The most widely accepted method is High-Performance Liquid Chromatography (HPLC).[5][6] Key steps include:

  • Soil Extraction: SMX needs to be extracted from the soil matrix using an appropriate solvent, often a mixture of an organic solvent and an aqueous buffer.

  • Sample Clean-up: The extract is then purified to remove interfering substances using techniques like Solid-Phase Extraction (SPE).

  • HPLC Analysis: The purified extract is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV or mass spectrometry (MS) detector for separation and quantification.[7]

Q3: What are the primary mechanisms of this compound phytotoxicity?

A3: SMX can induce phytotoxicity through several mechanisms:

  • Metabolic Disruption: Exposure to SMX can disrupt essential metabolic pathways in plants, including the tricarboxylic acid (TCA) cycle, amino acid synthesis, and fatty acid metabolism.[4]

  • Inhibition of Folate Biosynthesis: Similar to its antibacterial action, SMX can interfere with the synthesis of folic acid, a vital cofactor for various metabolic processes in plants.[8]

  • Oxidative Stress: SMX can induce the production of reactive oxygen species (ROS) in plant cells, leading to oxidative stress and cellular damage.

Q4: Are there common indicator plants recommended for SMX phytotoxicity studies?

A4: Yes, several plant species are commonly used as indicators in soil phytotoxicity tests due to their sensitivity and well-characterized responses. These include:

  • Lactuca sativa (Lettuce)[9][10]

  • Oryza sativa (Rice)[3]

  • Cucumis sativus (Cucumber)[3][11]

  • Hordeum vulgare (Barley)[12]

  • Raphanus sativus (Radish)[12]

  • Medicago sativa (Alfalfa)[12]

The choice of indicator plant should be guided by the specific objectives of your study and the environmental relevance.[13][14][15][16][17]

II. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Inconsistent or non-reproducible phytotoxicity results across replicates.
Potential Cause Troubleshooting Step Scientific Rationale
Heterogeneous SMX distribution in soil Ensure thorough and uniform mixing of SMX into the soil. A mechanical mixer is recommended.Uneven distribution of the contaminant will lead to variable exposure levels for individual plants.
Inconsistent watering Implement a standardized watering schedule to maintain consistent soil moisture levels.Soil moisture content influences the bioavailability and transport of SMX in the soil.[18]
Variable environmental conditions Conduct experiments in a controlled environment (growth chamber) with consistent light, temperature, and humidity.Fluctuations in environmental conditions can affect plant growth and their response to stressors.[19]
Problem 2: The chosen mitigation strategy (e.g., bioaugmentation) is not reducing SMX phytotoxicity.
Potential Cause Troubleshooting Step Scientific Rationale
Poor survival or activity of introduced microbes Acclimatize the microbial inoculum to the soil matrix before the experiment. Optimize soil conditions (pH, nutrients) for the specific microbial strain.The introduced microorganisms need to survive and remain metabolically active to effectively degrade SMX.[20][21]
Suboptimal application of adsorbent material Ensure the adsorbent (e.g., biochar, activated carbon) is well-incorporated into the soil at an appropriate concentration.The effectiveness of adsorbents depends on their surface area, pore structure, and contact with the contaminant.[22][23]
Incorrect timing of the mitigation application Apply the mitigation treatment before or at the time of SMX contamination.Proactive application allows the mitigation agent to act on the SMX before it can exert its toxic effects on the plants.

III. Experimental Protocols & Workflows

This section provides detailed protocols for implementing strategies to reduce SMX phytotoxicity.

Protocol 1: Bioaugmentation with SMX-Degrading Bacteria

This protocol outlines the steps for introducing specific bacteria to the soil to enhance the degradation of SMX.

Workflow for Bioaugmentation:

Caption: Workflow for a bioaugmentation experiment to reduce SMX phytotoxicity.

Step-by-Step Methodology:

  • Isolate and Culture SMX-Degrading Microbes:

    • Obtain a pure culture of a known SMX-degrading bacterium (e.g., Pseudomonas sp., Paenarthrobacter sp.).[20][21]

    • Culture the bacteria in a suitable liquid medium until it reaches the late logarithmic growth phase.

  • Prepare Inoculum:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cells with a sterile phosphate buffer to remove residual media.

    • Resuspend the cells in the buffer to a desired cell density (e.g., 10⁸ CFU/mL).

  • Soil Treatment:

    • Spike the experimental soil with a stock solution of SMX to achieve the target concentration.

    • Thoroughly mix the soil to ensure uniform distribution of SMX.

    • Inoculate the soil with the prepared bacterial suspension.

  • Incubation and Planting:

    • Incubate the treated soil under optimal conditions (e.g., 25-30°C, controlled moisture) for a period to allow for microbial activity.

    • Sow the seeds of your chosen indicator plant.

  • Data Collection and Analysis:

    • Monitor and record phytotoxicity endpoints such as seed germination rate, root and shoot elongation, and biomass at predetermined time points.[19][24]

    • Collect soil samples periodically to quantify the degradation of SMX using HPLC.

Protocol 2: Biostimulation of Indigenous Soil Microflora

This protocol focuses on enhancing the SMX-degrading capabilities of the naturally present soil microorganisms by adding nutrients.

Logical Relationship for Biostimulation:

BiostimulationLogic SMX This compound in Soil Degradation Increased SMX Degradation SMX->Degradation Substrate Nutrients Addition of Nutrients (e.g., Carbon, Nitrogen sources) EnhancedActivity Enhanced Microbial Activity and Proliferation Nutrients->EnhancedActivity IndigenousMicrobes Indigenous Microbial Population IndigenousMicrobes->EnhancedActivity EnhancedActivity->Degradation ReducedPhytotoxicity Reduced Phytotoxicity to Plants Degradation->ReducedPhytotoxicity

Caption: The logical flow of biostimulation for mitigating SMX phytotoxicity.

Step-by-Step Methodology:

  • Characterize Your Soil:

    • Analyze the baseline nutrient levels (carbon, nitrogen, phosphorus) of your experimental soil.

  • Amend the Soil:

    • Spike the soil with the desired concentration of SMX.

    • Amend the soil with a source of carbon (e.g., glucose, citrate) and nitrogen (e.g., ammonium sulfate) to stimulate microbial growth.[18][25][26] The optimal C:N ratio should be determined based on literature or preliminary experiments.

  • Incubation and Planting:

    • Incubate the amended soil for a period to allow the indigenous microbial population to adapt and proliferate.

    • Sow the seeds of the indicator plant.

  • Monitoring and Analysis:

    • Regularly monitor plant growth parameters.

    • Analyze soil samples for SMX concentration to assess the rate of degradation.

    • Optionally, perform microbial community analysis (e.g., 16S rRNA gene sequencing) to observe shifts in the microbial population.

Protocol 3: Adsorption of SMX using Biochar

This protocol describes the use of biochar as a soil amendment to bind SMX, reducing its bioavailability and phytotoxicity.

Experimental Workflow for Adsorption Studies:

Caption: A streamlined workflow for assessing biochar's efficacy in reducing SMX phytotoxicity.

Step-by-Step Methodology:

  • Biochar Selection and Characterization:

    • Choose a biochar with a high surface area and porosity. The source material and pyrolysis temperature will influence these properties.

    • Characterize the biochar for its pH, surface area, and elemental composition.

  • Soil Amendment:

    • Incorporate the biochar into the soil at different application rates (e.g., 1%, 2%, 5% w/w).

    • Mix thoroughly to ensure uniform distribution.

  • SMX Contamination and Planting:

    • Spike the biochar-amended soil with SMX.

    • Allow for an equilibration period (e.g., 24-48 hours).

    • Sow the seeds of the indicator plant.

  • Data Collection:

    • Measure plant growth parameters throughout the experiment.

    • At the end of the experiment, measure the concentration of SMX in the soil and, if possible, in the soil pore water to determine the bioavailable fraction.

IV. Data Summary Tables

Table 1: Recommended Indicator Plant Species and Phytotoxicity Endpoints
Plant Species Common Endpoints Reference
Lactuca sativa (Lettuce)Germination rate, root elongation, biomass[9]
Oryza sativa (Rice)Seedling height, root length, chlorophyll content[3][4]
Cucumis sativus (Cucumber)Germination, root and hypocotyl length[3][11]
Hordeum vulgare (Barley)Emergence, shoot height, biomass[12]
Table 2: Comparison of Mitigation Strategies for SMX Phytotoxicity
Strategy Mechanism Advantages Considerations
Bioaugmentation Introduction of specific SMX-degrading microbesHigh specificity and efficiency for SMX degradationSurvival and activity of introduced microbes can be variable.[20][21]
Biostimulation Enhancement of indigenous microbial activityCost-effective and utilizes the native microbial communityEffectiveness depends on the presence of SMX-degrading microbes in the soil.[18][25]
Adsorption Binding of SMX to adsorbent materials (e.g., biochar, activated carbon)Rapid reduction of SMX bioavailabilityDoes not degrade SMX; may have long-term implications for soil properties.[22][23]

V. References

  • Chen, J., et al. (2017). Enhanced this compound degradation in soil by immobilized this compound-degrading microbes on bagasse. RSC Advances. --INVALID-LINK--

  • Lertpaitoonpan, W., et al. (2020). Adsorption of this compound and sulfapyridine antibiotics in high organic content soils. Water, Air, & Soil Pollution. --INVALID-LINK--

  • Nguyen, T. H., et al. (2022). Impacts of this compound stress on vegetable growth and rhizosphere bacteria and the corresponding mitigation mechanism. Frontiers in Environmental Science. --INVALID-LINK--

  • Chen, J., et al. (2017). Enhanced this compound degradation in soil by immobilized this compound-degrading microbes on bagasse. Semantic Scholar. --INVALID-LINK--

  • Li, Y., et al. (2024). Transformation process and phytotoxicity of this compound and N4-acetyl-sulfamethoxazole in rice. Science of The Total Environment. --INVALID-LINK--

  • Reis, A. C., et al. (2020). Proposed metabolic pathway for this compound degradation in microbial consortium between Leucobacter sp. strain GP and Achromobacter denitrificans PR1. ResearchGate. --INVALID-LINK--

  • Büyükpınar, Ç., et al. (2018). Adsorption Characteristics of this compound and Metronidazole on Activated Carbon. Semantic Scholar. --INVALID-LINK--

  • Migocka-Patrzałek, M., & Sieradzka, A. (2010). Phytotoxicity of sulfamethazine soil pollutant to six legume plant species. Journal of Toxicology and Environmental Health, Part A. --INVALID-LINK--

  • Wang, Y., et al. (2024). New insights into bioaugmented removal of this compound in sediment microcosms: degradation efficiency, ecological risk and microbial mechanisms. Biotechnology for Biofuels and Bioproducts. --INVALID-LINK--

  • Ferdous, J., et al. (2024). Investigation of mechanisms of this compound adsorption on novel adsorbents developed from reed canary grass. International Journal of Environmental Science and Technology. --INVALID-LINK--

  • Tadesse, B. G., et al. (2023). Simultaneous Determination of this compound and Trimethoprim from Clinical Urine and Blood Serum Samples by the Application of Poly(Cu2P4BCL4)/GCE. ACS Omega. --INVALID-LINK--

  • Fryd App. (2024). Indicator Plants in the Garden: List and Examples. --INVALID-LINK--

  • Robidoux, P. Y., et al. (2004). Plant toxicity testing to derive ecological soil screening levels for cobalt and nickel. Environmental Toxicology and Chemistry. --INVALID-LINK--

  • Wang, J., et al. (2021). UV-aging reduces the effects of biodegradable microplastics on soil this compound degradation and sul genes development. Journal of Hazardous Materials. --INVALID-LINK--

  • Eco-Friendly Homestead. (2025). Indicator Plant List. --INVALID-LINK--

  • Li, L., et al. (2021). Biodegradation and metabolic pathway of this compound by Sphingobacterium mizutaii. Scientific Reports. --INVALID-LINK--

  • Franklin, A. M., et al. (2021). Sorption and desorption patterns for this compound, trimethoprim, and lincomycin in four different soils. ResearchGate. --INVALID-LINK--

  • He, X., et al. (2018). Microbial degradation of this compound in the environment. Applied Microbiology and Biotechnology. --INVALID-LINK--

  • Hernández-Tenorio, R., et al. (2021). Degradation pathways of this compound under phototransformation processes: a data base of the major transformation products for their environmental monitoring. Semantic Scholar. --INVALID-LINK--

  • Al-Zuhairi, A. J., & Al-Khalaf, R. S. (2024). New spectrophotometric determination this compound drug via various analytical methods in pharmaceutical formulation. IOP Conference Series: Earth and Environmental Science. --INVALID-LINK--

  • Christou, A., et al. (2019). Experimental design layout for the greenhouse experiments. ResearchGate. --INVALID-LINK--

  • El-Mekkawi, S. A., et al. (2024). Sustainable Adsorption of Amoxicillin and this compound onto Activated Carbon Derived from Food and Agricultural Waste: Isotherm Modeling and Characterization. MDPI. --INVALID-LINK--

  • Romantschuk, M., et al. (2023). Bioremediation of contaminated soil and groundwater by in situ biostimulation. Frontiers in Environmental Science. --INVALID-LINK--

  • Wang, Y., et al. (2024). New insights into bioaugmented removal of this compound in sediment microcosms: degradation efficiency, ecological risk and microbial mechanisms. ResearchGate. --INVALID-LINK--

  • Cui, E., et al. (2020). This compound affects the microbial composition and antibiotic resistance gene abundance in soil and accumulates in lettuce. Environmental Science and Pollution Research. --INVALID-LINK--

  • Reis, A. C., et al. (2020). Biodegradation products and pathways of a this compound.... ResearchGate. --INVALID-LINK--

  • UMass Extension. (n.d.). Indicator Plants for Site Conditions. UMass Amherst. --INVALID-LINK--

  • Popa, R. G., & Pecingină, I. (2019). INDICATOR PLANTS OF FERTILITY AND SOIL ACIDITY. Annals of the University of Craiova - Agriculture, Montanology, Cadastre Series. --INVALID-LINK--

  • Huber, A., et al. (2018). Metabolism of this compound in Arabidopsis thaliana cells and cucumber seedlings. Chemosphere. --INVALID-LINK--

  • Cioruța, B., et al. (2023). Phytotoxicity Assessment of Solanum lycopersicum L. Seedlings Moderately Irrigated with Non-Thermal Plasma Treated Water Containing this compound. MDPI. --INVALID-LINK--

  • Gardens for Life. (2017). Indicator Plants – Soil – Dry, Wet, Rich, Poor, Acid, Alkaline or Compacted. --INVALID-LINK--

  • Wasilkowski, D., et al. (2025). Comparison of Plants for Germination Toxicity Tests in Petroleum-Contaminated Soils. Springer. --INVALID-LINK--

  • Romantschuk, M., et al. (2023). Bioremediation of contaminated soil and groundwater by in situ biostimulation. Frontiers in Environmental Science. --INVALID-LINK--

  • Warembourg, C., et al. (2022). Study of the Phytoextraction and Phytodegradation of this compound and Trimethoprim from Water by Limnobium laevigatum. International Journal of Environmental Research and Public Health. --INVALID-LINK--

  • Hulzebos, E. M., et al. (1993). Phytotoxicity studies with Lactuca sativa in soil and nutrient solution. Environmental Toxicology and Chemistry. --INVALID-LINK--

  • Ahmed, A. A., et al. (2021). A Novel Spectrophotometric Determination and Kinetic Study of this compound in Pure and Tablet Formulation using 9-chloroacridine Reagent. Egyptian Journal of Chemistry. --INVALID-LINK--

  • Kim, Y., et al. (2018). Influence of Sulfonamide Contamination Derived from Veterinary Antibiotics on Plant Growth and Development. The Korean Journal of Pesticide Science. --INVALID-LINK--

  • Liu, F., et al. (2009). Effects of six selected antibiotics on plant growth and soil microbial and enzymatic activities. Environmental Pollution. --INVALID-LINK--

  • Kifi, A., et al. (2025). Performing acute phytotoxicity of widely used drugs on germination and root elongation of Lactuca sativa L. Environmental Science and Pollution Research. --INVALID-LINK--

  • Cosgrove, L., et al. (2015). Effect of Biostimulation and Bioaugmentation on Degradation of Polyurethane Buried in Soil. Applied and Environmental Microbiology. --INVALID-LINK--

  • LabRulez LCMS. (n.d.). Separation of Trimethoprim and Sulfamethoxazol. --INVALID-LINK--

  • El-Mekkawi, S. A., et al. (2024). Sustainable Adsorption of Antibiotics in Water: The Role of Biochar from Leather Tannery Waste and Sargassum Algae in Removing Ciprofloxacin and this compound. MDPI. --INVALID-LINK--

  • Awad, Y. M., et al. (2020). This compound Leaching from Manure-Amended Sandy Loam Soil as Affected by the Application of Jujube Wood Waste-Derived Biochar. MDPI. --INVALID-LINK--

  • Lin, C. H., et al. (2011). Dissipation of this compound and trimethoprim antibiotics from manure-amended soils. Journal of Environmental Quality. --INVALID-LINK--

  • Tuduce, A., et al. (2016). Steps of phytotoxity test (updated after Phytotoxkit protocol). ResearchGate. --INVALID-LINK--

References

Technical Support Center: Minimizing Adsorption of Sulfamethoxazole to Lab Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfamethoxazole (SMX). This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate the common yet often overlooked issue of analyte adsorption to laboratory equipment. Adsorption can lead to significant experimental errors, including poor recovery, inaccurate quantification, and lack of reproducibility. By understanding the underlying mechanisms and implementing the strategies outlined below, you can ensure the integrity and accuracy of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound adsorption.

Q1: Why is my this compound recovery low and variable in my LC-MS/MS analysis?

Low and variable recovery is a classic symptom of analyte adsorption to labware. This compound, a polar compound, can interact with active sites on the surfaces of glass and plastic labware, leading to its loss from the solution. This is particularly problematic at low concentrations where the proportion of analyte lost to adsorption is more significant. The issue can manifest at any stage of your workflow, from sample preparation in microcentrifuge tubes to analysis in autosampler vials.

Q2: What types of labware are most prone to this compound adsorption?

Both glass and plastic labware can adsorb this compound, but the mechanisms differ.

  • Glass (Borosilicate): The surface of borosilicate glass contains silanol groups (Si-OH) that can be deprotonated, creating negatively charged sites. These sites can interact with this compound, especially at certain pH values. Standard borosilicate glass vials have been shown to cause a notable decrease in the concentration of some analytes within just 15 minutes of sample preparation[1].

  • Plastics (Polypropylene, Polystyrene, etc.): Plastics can have active surfaces due to manufacturing processes, additives, or surface oxidation. Adsorption to plastics is often driven by hydrophobic interactions and can be significant. Studies on microplastics have shown that various polymer types, including polypropylene (PP), polyethylene (PE), polystyrene (PS), and polyvinyl chloride (PVC), can adsorb this compound[2][3].

Q3: How does pH affect the adsorption of this compound?

pH is a critical factor influencing the adsorption of this compound as it dictates the analyte's charge state and the surface charge of the labware. This compound has two pKa values, and its speciation changes with pH. At a pH below its first pKa, it is cationic; between the two pKa values, it is neutral; and above the second pKa, it is anionic. Adsorption tends to decrease at higher pH values where both the this compound molecule and the deprotonated silanol groups on glass surfaces are negatively charged, leading to electrostatic repulsion[4].

Q4: Can the solvent I use for my stock solution affect adsorption?

Yes, the choice of solvent is crucial. Preparing stock solutions in purely aqueous buffers can lead to greater adsorption compared to organic solvents. Organic solvents like methanol or acetonitrile can help to keep this compound in solution and minimize interactions with container walls. For LC-MS/MS applications, it is common to prepare stock solutions in methanol or acetonitrile and then dilute them in the mobile phase or a mixture of water and organic solvent[5].

Part 2: Troubleshooting Guides & Proactive Solutions

This section provides detailed troubleshooting guides in a question-and-answer format, complete with step-by-step protocols to address specific issues.

Issue 1: Inconsistent Results and Poor Recovery of this compound

You are experiencing poor recovery and high variability in your results when analyzing this compound, particularly at low concentrations.

The primary suspect is the non-specific binding of this compound to the surfaces of your labware, including pipette tips, microcentrifuge tubes, and autosampler vials. This issue is often exacerbated by using standard, untreated labware.

To address this, a multi-pronged approach focusing on labware selection and pre-treatment is necessary.

Workflow for Minimizing this compound Adsorption

cluster_selection Step 1: Labware Selection cluster_treatment Step 2: Surface Treatment & Passivation cluster_protocol Step 3: Experimental Protocol labware_choice Choose Appropriate Labware polypropylene Polypropylene (PP) Tubes/Plates labware_choice->polypropylene For Sample Prep low_adsorption_vials Low-Adsorption or Silanized Vials labware_choice->low_adsorption_vials For LC/GC Analysis treatment Select a Treatment Method polypropylene->treatment low_adsorption_vials->treatment silanization Silanization (Glassware) treatment->silanization pre_conditioning Pre-conditioning (All Labware) treatment->pre_conditioning protocol Implement Best Practices silanization->protocol pre_conditioning->protocol solvent_choice Optimize Solvent & pH protocol->solvent_choice blocking_agents Use Blocking Agents protocol->blocking_agents end_goal End: Consistent & High Recovery protocol->end_goal start Start: Low SMX Recovery start->labware_choice

Caption: A decision workflow for troubleshooting and minimizing this compound adsorption.

  • Choose the Right Material: For general sample preparation, polypropylene (PP) tubes and plates are often a better choice than polystyrene, as they tend to have lower binding for many compounds. For storage of standards and samples for LC-MS analysis, consider using low-adsorption or silanized glass vials[6][7].

  • Silanize Glassware: To make glassware more hydrophobic and less reactive, treat it with a silanizing agent. This process replaces the active silanol groups with a less reactive siloxane layer[8][9].

    • Materials: Dichlorodimethylsilane solution (5-10% in a dry solvent like toluene or heptane), dry methanol, dry toluene, clean and dry glassware, fume hood, desiccator.

    • Procedure:

      • Thoroughly clean and dry the glassware.

      • In a fume hood, soak the glassware in the dichlorodimethylsilane solution for 15-30 minutes, ensuring all surfaces are wetted[10][11].

      • Rinse the glassware with dry toluene, followed by dry methanol.

      • Dry the glassware in an oven at >100°C overnight before use[10].

  • Pre-condition Labware (The "Blocking" Method): Before adding your actual sample, pre-rinse the labware with a solution that will occupy the active binding sites.

    • Option A: High-Concentration Rinse: Rinse the vial or tube with a high-concentration solution of this compound. Discard the solution and then add your sample. The idea is that the high-concentration solution will saturate the binding sites.

    • Option B: Blocking Agent Rinse: Use a blocking agent like bovine serum albumin (BSA) or a non-ionic surfactant such as Tween 20 in your buffer to pre-treat the labware. These molecules will adsorb to the surface and reduce the available sites for this compound to bind[12][13][14]. A common concentration for BSA is 1%, and for Tween 20, it is 0.05% to 0.1%[12][15].

Issue 2: Analyte Carryover in HPLC/UHPLC Autosampler

You observe peaks for this compound in blank injections that follow a high-concentration sample, indicating carryover.

Carryover is a form of adsorption where the analyte binds to components of the autosampler's flow path (e.g., needle, rotor seal, sample loop) and then leaches out in subsequent injections[16].

Optimizing the autosampler's rinse function and the composition of the rinse solvent is the most effective way to combat carryover.

Troubleshooting Autosampler Carryover

start Carryover Detected rinse_optimization Optimize Rinse Protocol start->rinse_optimization rinse_solvent Modify Rinse Solvent rinse_optimization->rinse_solvent Is solvent strong enough? rinse_mode Adjust Rinse Mode rinse_solvent->rinse_mode Is the entire flow path being cleaned? end_goal Carryover Minimized rinse_solvent->end_goal Yes hardware_check Check Hardware rinse_mode->hardware_check Is there a mechanical issue? rinse_mode->end_goal Yes hardware_check->end_goal

Caption: A systematic approach to troubleshooting autosampler carryover.

  • Select a Strong Rinse Solvent: The rinse solvent should be strong enough to solubilize this compound effectively. Often, a high percentage of organic solvent is required[16].

    • Start with a rinse solution that is stronger than your mobile phase. For reversed-phase chromatography, this typically means a higher concentration of organic solvent (e.g., 80-100% acetonitrile or methanol)[17].

    • Consider adding a pH modifier to the rinse solvent. For this compound, a slightly basic rinse solution (e.g., with a small amount of ammonium hydroxide) can help to deprotonate the molecule and the silanol groups in the flow path, promoting repulsion and preventing binding[2].

  • Enable Internal and External Needle Rinsing: Many modern autosamplers allow for both internal and external needle washing. Ensure both are enabled to clean the entire needle surface[18].

  • Increase Rinse Volume and Cycles: For particularly "sticky" compounds like this compound, a single, small-volume rinse may not be sufficient. Increase the rinse volume and the number of rinse cycles in your autosampler method[6].

  • Consider a Dual-Solvent Wash: Use a two-step rinse protocol. The first rinse could be with a high-organic solvent to remove the bulk of the analyte, followed by a second rinse with a more aqueous solution to ensure compatibility with the starting mobile phase conditions of your next run[6].

Issue 3: Poor Peak Shape for this compound

You are observing tailing or fronting peaks for this compound, which can affect integration and quantification.

Poor peak shape can be caused by secondary interactions between this compound and the stationary phase or other components of the HPLC system. Adsorption to active sites on the column or in the flow path can contribute to this issue. The mobile phase composition, particularly the pH and ionic strength, plays a significant role[19][20].

Adjusting the mobile phase composition is the primary strategy for improving peak shape.

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the analysis of this compound. For reversed-phase chromatography, a mobile phase pH that keeps this compound in a consistent ionic state is preferable. Using a buffer can help to maintain a stable pH[19].

  • Use Mobile Phase Additives: Small amounts of additives can significantly improve peak shape.

    • Acids: Formic acid or acetic acid (typically 0.1%) are common additives in reversed-phase LC-MS that can improve peak shape for many compounds by minimizing interactions with residual silanols on the column[21].

    • Buffers: Ammonium formate or ammonium acetate can be used to control pH and improve peak shape, especially for compounds that are sensitive to pH changes[19].

  • Increase Ionic Strength: For some ionogenic compounds, increasing the ionic strength of the mobile phase by adding a salt (e.g., ammonium acetate) can reduce peak tailing and improve peak shape[19].

Part 3: Data Summary Tables

Table 1: Recommended Labware and Treatment Strategies

Labware TypeMaterialRecommended ActionRationale
Sample Prep Tubes Polypropylene (PP)Use as is or pre-rinse with a high-concentration standard.PP generally exhibits lower binding for many compounds compared to other plastics[22]. Pre-rinsing blocks active sites.
Autosampler Vials Silanized Glass or Low-Adsorption PolymerPurchase pre-treated vials or silanize in-house.Silanization creates a hydrophobic, less reactive surface, minimizing interactions with silanol groups[6][8][9].
Volumetric Flasks Borosilicate GlassSilanize before use, especially for preparing low-concentration standards.Reduces loss of analyte to the large glass surface area during standard preparation[23].
Pipette Tips Polypropylene (PP)Use low-retention tips. Pre-wet the tip with the solvent before aspirating the sample.Low-retention tips have a hydrophobic surface that minimizes sample binding.
Stainless Steel 316L Stainless SteelPassivate with citric or nitric acid periodically.Passivation removes free iron and creates a passive chromium oxide layer that is more resistant to adsorption and corrosion[3][24][25].

Table 2: Troubleshooting Summary for Low this compound Recovery

SymptomPotential CauseRecommended Solution(s)
Low recovery in all samples Adsorption to sample preparation tubes and pipette tips.Switch to polypropylene or low-retention labware. Pre-rinse with a high-concentration standard.
Recovery decreases over time in the autosampler Adsorption to autosampler vials.Use silanized or low-adsorption vials. Minimize time between sample preparation and injection.
Inconsistent recovery between replicates Variable adsorption due to inconsistent labware surfaces or technique.Standardize labware and pre-treatment procedures. Ensure thorough mixing of samples.
High carryover in blank injections Adsorption in the autosampler flow path.Optimize autosampler rinse method with a strong, appropriate solvent. Check for and replace contaminated components like rotor seals.
Poor peak shape (tailing) Secondary interactions with the analytical column or system.Adjust mobile phase pH. Add mobile phase modifiers like formic acid or ammonium acetate[19][21].

References

Technical Support Center: Navigating Challenges in Trimethoprim-Sulfamethoxazole (TMP-SMX) Oral Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, clinicians, and drug development professionals undertaking oral challenges with trimethoprim-sulfamethoxazole (TMP-SMX). It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and clinical evidence. Our goal is to equip you with the necessary information to design, execute, and interpret these procedures safely and effectively.

Introduction: The Rationale and Hurdles of TMP-SMX Rechallenge

Trimethoprim-sulfamethoxazole is a critical antibiotic for treating and preventing numerous infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and Pneumocystis jirovecii.[1] However, its utility is often limited by a high prevalence of reported "sulfa" allergies. Many of these reported allergies are not clinically significant upon re-exposure, leading to the use of broader-spectrum or less effective second-line agents.[2][3]

The direct oral challenge (DOC), or drug provocation test (DPT), is the gold standard for definitively diagnosing or refuting a TMP-SMX hypersensitivity, as reliable skin or in vitro tests have not been validated.[4] While essential, these challenges present unique difficulties, from patient stratification and protocol selection to the management of breakthrough reactions. This guide will deconstruct these challenges to enhance experimental success and patient safety.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of a TMP-SMX oral challenge?

The primary objective is to determine if a patient with a reported "sulfa" allergy can safely tolerate TMP-SMX.[4] A successful challenge allows for the "de-labeling" of the allergy, removing a significant barrier to first-line therapy.[4] Studies have shown that over 90% of patients with low-risk histories tolerate a direct oral challenge without any reaction.[4]

Q2: Who are the ideal candidates for a TMP-SMX oral challenge?

Ideal candidates are individuals with a history of a remote (>5 years ago), mild, or unknown reaction to a sulfonamide antibiotic.[4][5] Patients with non-severe delayed reactions or a history suggestive of a mild immediate reaction may also be candidates.[1] Risk stratification is critical and should be based on a thorough clinical history.[6]

Q3: What are the absolute contraindications for a TMP-SMX oral challenge?

An oral challenge should NEVER be performed in patients with a history of severe T-cell mediated reactions.[1][7] These include:

  • Stevens-Johnson syndrome (SJS)

  • Toxic epidermal necrolysis (TEN)

  • Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS)

  • Acute Generalized Exanthematous Pustulosis (AGEP)

  • Severe organ-specific damage (e.g., drug-induced nephritis or hepatitis).[1]

A known hypersensitivity to trimethoprim or sulfonamides is a contraindication to use, but the purpose of the challenge is to verify this sensitivity in low-risk cases.[8]

Q4: Is there cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides?

No, significant clinical cross-reactivity is not expected. The structural components responsible for hypersensitivity in sulfonamide antibiotics—specifically the N4 arylamine group and the N1 heterocyclic ring—are absent in non-antibiotic sulfonamides (e.g., certain diuretics, celecoxib).[1][4] Therefore, a history of allergy to a non-antibiotic sulfonamide is not a contraindication for using TMP-SMX.

Troubleshooting Guide: Protocols and Reaction Management

This section addresses specific problems that may arise during the planning and execution of a TMP-SMX oral challenge.

Problem 1: Selecting the Appropriate Challenge Protocol

Question: How do I decide between a single-dose challenge, a multi-step challenge, or a desensitization protocol?

Causality & Logic: The choice of protocol is dictated by the patient's risk profile, which is determined by the history of the index reaction.

  • Low-Risk History: A remote (>5 years), vague, or non-severe cutaneous reaction warrants a direct, single-dose challenge. This is the most efficient method for de-labeling.[1]

  • Moderate-Risk History: A history suggestive of a possible IgE-mediated reaction (e.g., urticaria, pruritus without anaphylaxis) or a more recent, non-severe delayed reaction may warrant a two-step graded challenge.[1] This approach provides an initial test dose to gauge reactivity before proceeding to a full therapeutic dose.

  • Confirmed Allergy with Essential Need: For patients with a confirmed, non-life-threatening allergy who must receive TMP-SMX, a desensitization protocol is appropriate. Desensitization induces a state of temporary tolerance and is not a diagnostic tool.[9][10] It must be repeated if the drug is discontinued and restarted later.[11]

Solution & Workflow:

  • Thorough Patient History: Collect detailed information about the initial reaction, including timing, symptoms, and severity.

  • Risk Stratification: Use the history to classify the patient as low, moderate, or high risk. A clinical decision rule like SULF-FAST can aid in this process.[6][12]

  • Protocol Selection: Match the risk level to the appropriate protocol as outlined in the workflow diagram below.

G start Patient with Reported 'Sulfa' Allergy history Detailed Clinical History of Index Reaction start->history contra History of SJS, TEN, DRESS, AGEP, or Organ Injury? history->contra avoid AVOID TMP-SMX. Challenge is Contraindicated. contra->avoid Yes risk_strat Risk Stratification contra->risk_strat No low_risk Low Risk: Remote (>5 yrs), vague, or non-severe reaction risk_strat->low_risk Low mod_risk Moderate Risk: Suggestive of IgE-mediated (non-anaphylactic) or recent non-severe delayed reaction risk_strat->mod_risk Moderate confirmed_allergy Confirmed Allergy (non-severe) with Essential Clinical Need risk_strat->confirmed_allergy Confirmed single_dose Perform Single-Dose Direct Oral Challenge (DOC) low_risk->single_dose two_dose Perform Two-Dose Graded Challenge mod_risk->two_dose desens Perform Desensitization Protocol confirmed_allergy->desens

Caption: Decision workflow for TMP-SMX oral challenge protocol selection.

Problem 2: A Positive Reaction Occurs During the Challenge

Question: What are the immediate steps if a patient reacts during the oral challenge, and how do I differentiate the type of reaction?

Causality & Logic: Reactions can be broadly categorized as immediate (typically IgE-mediated, occurring within 1-2 hours) or delayed (T-cell mediated, occurring hours to days later).[4][13] The timing and nature of the symptoms are key to diagnosis and management. Immediate reactions can progress to anaphylaxis and require rapid intervention.

Solution & Workflow:

  • Stop the Challenge Immediately: Do not administer any further doses of the drug.

  • Assess and Manage Symptoms: Evaluate the patient for signs of immediate vs. delayed hypersensitivity. The management strategy depends entirely on the type and severity of the reaction.

  • Document Everything: Record the dose at which the reaction occurred, the time of onset, all symptoms, vital signs, and all interventions.

  • Patient Education: Clearly explain to the patient that the allergy is confirmed and they should avoid TMP-SMX in the future. Update their medical records accordingly.[14]

FeatureImmediate (IgE-Mediated) ReactionDelayed (T-Cell Mediated) Reaction
Onset Minutes to < 2 hours post-dose> 2 hours to days post-dose
Common Symptoms Urticaria (hives), angioedema, pruritus (itching), flushing, wheezing, shortness of breath, hypotension, gastrointestinal distress.[15][16]Maculopapular rash (morbilliform), fever, eosinophilia.[17][18]
Severe Manifestations Anaphylaxis.[13]SJS/TEN, DRESS (if challenge was inappropriately performed).
Immediate Mgmt. Mild (e.g., localized urticaria): Antihistamines. Severe (Anaphylaxis): Epinephrine, H1/H2 blockers, corticosteroids, IV fluids.[14]Mild (e.g., rash): Antihistamines, topical corticosteroids. Severe: Systemic corticosteroids.
Problem 3: Interpreting Ambiguous or Subjective Symptoms

Question: A patient reports subjective symptoms like mild nausea or a headache after the challenge dose. Is this a failed challenge?

Causality & Logic: Not all adverse events during a challenge are allergic. TMP-SMX can cause non-immune-mediated side effects like nausea, vomiting, and headache.[15][18] It is crucial to distinguish these from true hypersensitivity reactions to avoid incorrectly labeling a patient as allergic.

Solution & Workflow:

  • Objective Assessment: Look for objective signs of an allergic reaction (e.g., hives, rash, changes in vital signs). Subjective symptoms alone, without objective findings, are less likely to represent a true allergy.

  • Prolonged Observation: Continue to monitor the patient. A true allergic reaction may evolve and present with more definitive signs.

  • Consider Placebo Effect: In a research setting, a single-blind, placebo-controlled challenge can help differentiate true reactions, though this is often not feasible in clinical practice.[19]

  • Clinical Judgment: If symptoms are mild, transient, and not consistent with a known hypersensitivity pattern, the challenge may be considered passed. Document the event clearly. A follow-up call 24-48 hours later is recommended to check for delayed reactions.[1]

Experimental Protocols

Protocol 1: Single-Dose Direct Oral Challenge (Low-Risk Patients)

This protocol is adapted from methodologies described in clinical studies.[1]

  • Pre-Procedure:

    • Obtain informed consent.

    • Establish intravenous access for safety.

    • Record baseline vital signs. .

  • Administration:

    • Administer a single-strength TMP-SMX tablet (80 mg TMP / 400 mg SMX).

  • Monitoring:

    • Monitor the patient in a medically supervised setting for at least 2 hours post-administration.

    • Record vital signs every 30 minutes.

    • Assess for any signs or symptoms of an allergic reaction.

  • Follow-up:

    • Contact the patient by phone 24-48 hours after the challenge to inquire about any delayed reactions.

  • Outcome:

    • Pass: Absence of any objective signs of an allergic reaction.

    • Fail: Onset of objective signs consistent with an allergic reaction.

Protocol 2: Two-Dose Graded Challenge (Moderate-Risk Patients)

This protocol provides an additional layer of safety for patients with a slightly higher-risk history.[1]

G start Start Challenge: Baseline Vitals & IV Access dose1 Administer Dose 1: 10% of Full Dose (e.g., 8mg TMP / 40mg SMX) start->dose1 obs1 Observe for 60-90 Minutes dose1->obs1 react1 Reaction Occurs? obs1->react1 fail FAIL: Stop Protocol, Manage Symptoms react1->fail Yes dose2 Administer Dose 2: 90% of Full Dose (e.g., 72mg TMP / 360mg SMX) react1->dose2 No obs2 Observe for 2 Hours dose2->obs2 react2 Reaction Occurs? obs2->react2 react2->fail Yes pass PASS: Follow-up at 24-48h for delayed reactions react2->pass No

Caption: Step-by-step workflow for a two-dose graded oral challenge.

References

Validation & Comparative

A Comparative Guide for Researchers: Sulfamethoxazole/Trimethoprim vs. Amoxicillin for Urinary Tract Infection Treatment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, evidence-based comparison of two historically significant antibiotics for urinary tract infections (UTIs): sulfamethoxazole/trimethoprim (SMX-TMP) and amoxicillin. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, clinical efficacy, escalating resistance patterns, and the experimental protocols essential for evaluating these antimicrobial agents. Our analysis is grounded in current scientific literature and clinical guidelines to provide a comprehensive resource for understanding their evolving roles in the management of UTIs.

Introduction: The Evolving Landscape of UTI Management

Urinary tract infections are among the most common bacterial infections globally, imposing a substantial burden on healthcare systems. The primary causative agent in the vast majority of uncomplicated UTIs is uropathogenic Escherichia coli (UPEC).[1] The cornerstone of effective management lies in the selection of an appropriate antibiotic, a decision complicated by the relentless rise of antimicrobial resistance. This guide provides a critical comparison of this compound/trimethoprim, a synergistic combination targeting folate synthesis, and amoxicillin, a β-lactam antibiotic that inhibits cell wall synthesis. Once mainstays of UTI therapy, the clinical utility of both agents has been severely eroded by resistance, demanding a data-centric re-evaluation of their place in modern therapeutics.

Pharmacological Profiles and Mechanisms of Action

Understanding the distinct molecular interactions between these antibiotics and their bacterial targets is fundamental to interpreting efficacy data and conceptualizing next-generation antimicrobial strategies.

This compound/Trimethoprim (SMX-TMP)

SMX-TMP employs a synergistic, dual-pronged attack on the bacterial folate biosynthesis pathway. This pathway is critical for the synthesis of thymidine, purines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[2]

  • This compound: This component is a structural analog of para-aminobenzoic acid (PABA). It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), the bacterial enzyme that incorporates PABA into dihydropteroate, a precursor to dihydrofolic acid.[2][3][4]

  • Trimethoprim: This molecule targets a subsequent step in the pathway, potently and selectively inhibiting bacterial dihydrofolate reductase (DHFR). This enzyme is responsible for reducing dihydrofolic acid to tetrahydrofolic acid, the biologically active form of folate.[2][3][5]

By blocking two sequential steps, the combination achieves a bactericidal effect and was initially more resilient to the development of resistance.

SMX_TMP_Mechanism cluster_0 Bacterial Folate Synthesis Pathway cluster_1 Antibiotic Intervention PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Synthesis Nucleotides->DNA SMX This compound SMX->DHPS TMP Trimethoprim TMP->DHFR caption Mechanism of Action of SMX-TMP

Caption: Synergistic inhibition of bacterial folate synthesis by this compound and Trimethoprim.

Amoxicillin

Amoxicillin is a broad-spectrum, β-lactam antibiotic belonging to the aminopenicillin family.[6] Its bactericidal activity stems from the disruption of bacterial cell wall synthesis.[7][8][9]

  • Target: Amoxicillin's primary targets are penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6][8][10]

  • Action: By binding to PBPs, amoxicillin inhibits their transpeptidase activity.[6] This prevents the cross-linking of peptidoglycan chains, compromising the structural integrity of the cell wall. The weakened wall cannot withstand the cell's internal osmotic pressure, leading to lysis and bacterial death.[8][10]

Bacterial resistance to amoxicillin is frequently mediated by the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the drug.[7][8]

Amoxicillin_Mechanism cluster_0 Bacterial Cell Wall Synthesis cluster_1 Antibiotic Intervention Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Precursors->PBPs Crosslinking Peptidoglycan Cross-linking PBPs->Crosslinking CellWall Stable Cell Wall Crosslinking->CellWall Amox Amoxicillin Amox->PBPs caption Mechanism of Action of Amoxicillin

Caption: Amoxicillin inhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins.

Head-to-Head Comparison: Efficacy and Resistance

The clinical choice between these agents is now almost entirely dictated by local antimicrobial resistance patterns, which have dramatically shifted over the past few decades.

Clinical Efficacy

While both drugs were once effective, their empirical use for UTIs has declined significantly.

  • This compound/Trimethoprim: In regions where E. coli resistance remains low, SMX-TMP demonstrates high clinical cure rates, often around 90%.[11] However, the Infectious Diseases Society of America (IDSA) guidelines recommend against its empirical use for acute cystitis if local resistance rates among uropathogens exceed 20%, as efficacy drops significantly.[11][12]

  • Amoxicillin: Due to the high global prevalence of amoxicillin resistance among E. coli, ampicillin and amoxicillin are no longer recommended for the empirical treatment of UTIs.[11] Their efficacy is considered inferior to other first-line agents.[11]

Antibiotic AgentTypical Efficacy (Susceptible Organisms)Guideline Recommendation for Empirical UseKey Limitation
This compound/Trimethoprim ~90% clinical cure rate[11]Recommended only if local E. coli resistance is <20%[11][12]Widespread and increasing resistance.[13][14][15]
Amoxicillin Variable, often poorNot recommended for empirical UTI treatment[11]Very high prevalence of E. coli resistance.[11][16]
Antimicrobial Resistance

The primary driver for the decline in the utility of these drugs is the acquisition and spread of resistance genes.

  • E. coli Resistance to SMX-TMP: Resistance rates vary geographically but frequently exceed the 20% threshold in many parts of the world.[13][14][15] In the United States, rates can range from 13% to over 45% depending on the region.[14] Resistance is often plasmid-mediated, encoding for drug-resistant variants of DHPS and DHFR.[3]

  • E. coli Resistance to Amoxicillin: Resistance to amoxicillin in E. coli is extremely common, with rates often reported between 40% and 50% or higher in studies from various countries.[16][17] The primary mechanism is the production of β-lactamase enzymes.[7][8]

Experimental Protocol: Antimicrobial Susceptibility Testing (AST)

Determining the in vitro susceptibility of a clinical isolate is crucial for guiding targeted therapy and for public health surveillance. The Kirby-Bauer disk diffusion method is a standardized, accessible, and widely implemented protocol for this purpose.

Kirby-Bauer Disk Diffusion Method

Objective: To qualitatively assess the susceptibility of a bacterial isolate to a panel of antimicrobial agents by measuring the zones of growth inhibition.

Methodology:

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour non-selective agar plate (e.g., blood agar).

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium, such as Tryptic Soy Broth.

    • Incubate the broth at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18][19]

  • Inoculation of Mueller-Hinton Agar:

    • Within 15 minutes of standardizing the turbidity, dip a sterile cotton swab into the inoculum. Remove excess fluid by rotating the swab firmly against the inside wall of the tube.[19]

    • Streak the swab over the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of growth. This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees after each application.[20]

  • Application of Antibiotic Disks:

    • Using sterile forceps, place paper disks impregnated with specific concentrations of antibiotics (e.g., SMX-TMP 23.75/1.25 µg, Amoxicillin 10 µg) onto the inoculated agar surface.

    • Ensure disks are spaced at least 24 mm apart from center to center to prevent overlapping of inhibition zones.[21] Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate them at 35°C ± 2°C in ambient air for 16-20 hours.[19]

  • Interpretation of Results:

    • Following incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

    • Interpret the zone diameters as "Susceptible," "Intermediate," or "Resistant" by comparing the measurements to the standardized interpretive criteria published by organizations like the Clinical and Laboratory Standards Institute (CLSI).[18][22]

Kirby_Bauer_Workflow Start Start: Pure Bacterial Culture Inoculum 1. Prepare Inoculum to 0.5 McFarland Standard Start->Inoculum Inoculate 2. Create Lawn Culture on Mueller-Hinton Agar Inoculum->Inoculate ApplyDisks 3. Apply Antibiotic Disks (e.g., SMX-TMP, Amoxicillin) Inoculate->ApplyDisks Incubate 4. Incubate at 35°C for 16-20 hours ApplyDisks->Incubate Measure 5. Measure Zone Diameters (mm) Incubate->Measure Interpret 6. Compare to CLSI Breakpoints (Susceptible, Intermediate, Resistant) Measure->Interpret End End: Susceptibility Report Interpret->End

Caption: Standardized workflow for the Kirby-Bauer disk diffusion antimicrobial susceptibility test.

Safety and Tolerability Profiles

The potential for adverse events is a critical factor in antibiotic selection.

Adverse Effect CategoryThis compound/TrimethoprimAmoxicillin
Common Nausea, vomiting, loss of appetite, rash, photosensitivity.[23][24]Nausea, vomiting, diarrhea, rash.[25][26][27]
Serious (Rare) Stevens-Johnson syndrome/toxic epidermal necrolysis, hyperkalemia, acute kidney injury, bone marrow suppression.[28][29][30]Anaphylaxis, Clostridioides difficile-associated diarrhea, severe skin reactions (e.g., blisters, peeling).[26][31][32]

In older patients, the use of trimethoprim has been associated with a higher risk of acute kidney injury and hyperkalemia compared to amoxicillin.[30]

Conclusion and Future Perspectives

The comparative analysis of this compound/trimethoprim and amoxicillin for UTI treatment serves as a powerful case study in the impact of antimicrobial resistance on therapeutic paradigms.

  • Amoxicillin: Due to exceptionally high rates of resistance, amoxicillin monotherapy is no longer a viable option for the empirical treatment of UTIs. Its utility is limited to cases where the causative organism is known to be susceptible.

  • This compound/Trimethoprim: While still effective against susceptible strains, its empirical use is compromised by widespread resistance. Clinical decisions must be informed by up-to-date local antibiogram data, with a resistance threshold of <20% being a common benchmark for its use.[12]

For the drug development community, the declining efficacy of these foundational antibiotics highlights an urgent and ongoing need for novel antimicrobial agents that operate via new mechanisms of action, thereby bypassing established resistance pathways. Furthermore, investment in rapid, point-of-care diagnostic technologies that can quickly identify pathogens and their susceptibility profiles is paramount. Such advancements will enable a shift from broad empirical treatment to precisely targeted therapy, a necessary evolution to preserve the efficacy of our antimicrobial armamentarium.

References

A Comparative Guide to a New, Validated High-Performance Liquid Chromatography (HPLC) Method for Sulfamethoxazole Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive validation of a new, efficient High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of sulfamethoxazole. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth comparison with established alternatives, supported by experimental data and protocols grounded in authoritative regulatory standards.

Introduction: The Need for a Robust this compound Assay

This compound (SMX) is a widely used sulfonamide antibiotic, often in combination with trimethoprim, to treat a variety of bacterial infections. Accurate and reliable quantification of SMX in pharmaceutical formulations, biological matrices, and environmental samples is critical for ensuring product quality, conducting pharmacokinetic studies, and monitoring environmental impact. While numerous HPLC methods exist, the demand for higher throughput, improved sensitivity, and greater efficiency necessitates the development of optimized analytical procedures.

This guide details a novel, rapid isocratic HPLC-UV method and provides a rigorous validation framework based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] We will objectively compare its performance against previously published methods to demonstrate its suitability and advantages for modern analytical laboratories.

The Proposed Method: An Optimized Isocratic HPLC-UV System

The developed method is designed for speed, simplicity, and robustness. The selection of each parameter is based on the physicochemical properties of this compound and established chromatographic principles.

Chromatographic Conditions:

  • HPLC System: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (150 x 4.6 mm, 5 µm particle size).

    • Rationale: C18 columns provide excellent retention and separation for moderately nonpolar molecules like this compound. The specified dimensions offer a good balance between resolution and analysis time.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (30:70 v/v).

    • Rationale: A simple isocratic mobile phase of acetonitrile and water is effective for eluting this compound. The addition of formic acid adjusts the pH to approximately 2.7, ensuring the analyte is in a non-ionized state, which leads to sharper, more symmetrical peaks and consistent retention times.

  • Flow Rate: 1.0 mL/min.

    • Rationale: This flow rate provides optimal separation on a 4.6 mm ID column without generating excessive backpressure, contributing to a shorter run time.

  • Detection Wavelength: 262 nm.

    • Rationale: this compound exhibits a strong UV absorbance maximum around 262 nm, providing excellent sensitivity for detection.[5][6]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes.

Method Validation Protocol: A Framework for Trustworthiness

To ensure the proposed method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][2][3][4] The objective of validation is to demonstrate that the analytical procedure is fit for its purpose.[7] This process establishes and documents the performance characteristics of the method.

Below is the workflow for a comprehensive validation study.

Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_report Finalization Prep Prepare Standards & QC Samples Specificity Specificity Prep->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & System Suitability Criteria Robustness->Report

Caption: Workflow for HPLC method validation as per ICH guidelines.

Detailed Experimental Protocols

A. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9]

  • Protocol:

    • Prepare a solution of a placebo (matrix without the analyte).

    • Prepare a standard solution of this compound.

    • Prepare a spiked sample solution (placebo with this compound).

    • Inject all three solutions into the HPLC system.

    • Acceptance Criterion: The chromatogram of the placebo solution should show no interfering peaks at the retention time of this compound. The peak in the spiked sample should be pure and have the same retention time as the standard.

B. Linearity and Range Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[9]

  • Protocol:

    • Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 5-70 µg/mL).[10]

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

    • Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.

C. Accuracy Accuracy measures the closeness of the test results to the true value. It is often determined through recovery studies.[3][8]

  • Protocol:

    • Prepare samples by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine samples in total (three replicates at each level).

    • Analyze the samples and calculate the concentration using the calibration curve.

    • Determine the percent recovery for each sample.

    • Acceptance Criterion: The mean percent recovery should be within 98-102%.

D. Precision Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Protocol:

    • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.

    • Acceptance Criterion: The %RSD should be ≤ 2%.

E. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]

  • Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope (S) of the calibration curve.

    • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of y-intercepts of regression lines.

    • Calculate LOD and LOQ using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

    • Acceptance Criterion: The LOQ value should be verifiable with acceptable accuracy and precision.

Comparative Analysis: Performance Against Established Methods

To demonstrate the effectiveness of the proposed method, its key performance attributes are compared against other validated HPLC-UV methods reported in the literature. The primary advantages of the proposed method include a significantly shorter run time and a simpler mobile phase composition, which enhances throughput and reduces operational costs.

ParameterProposed Method Method A (Aslam et al., 2021)[11][12]Method B (Yuan et al., 2024)[13]Method C (Bedor et al., 2008)[14][15]
Column C18 (150x4.6 mm, 5µm)C18 (250x4.6 mm, 5µm)SinoPak BEH C18 (250x4.6 mm, 5µm)Reverse Phase Column
Mobile Phase ACN:0.1% Formic Acid (30:70)Methanol:Water (60:40), pH 2.6ACN:0.1% Acetate Buffer (23:77)Phosphate Buffer:ACN:Methanol (65:20:15)
Detection λ 262 nm254 nm257 nm225 nm
Flow Rate 1.0 mL/min1.0 mL/minNot Specified1.0 mL/min
Run Time ~5 minutesNot Specified18 minutes~10 minutes
Linearity (R²) Target: ≥ 0.999Not Specified> 0.998Linear
Reported LOQ Target: < 1 µg/mLNot SpecifiedNot Specified3-5 µg/mL

ACN = Acetonitrile

The comparison highlights that while all methods demonstrate validity, the proposed method offers a competitive advantage in terms of efficiency. The 18-minute run time of Method B, for instance, is nearly four times longer than that of the proposed method.[14] Furthermore, the use of a simple formic acid modifier instead of a phosphate or acetate buffer (Methods B and C) prevents potential salt precipitation and system clogging, enhancing the method's ruggedness.

Method_Comparison cluster_proposed Proposed Method cluster_alternatives Alternative Methods Prop_Node Run Time: ~5 min Mobile Phase: Simple (Acidified Water/ACN) Buffer-Free Alt_A Method B Run Time: 18 min Buffer-Based Prop_Node->Alt_A Faster Throughput (Less Time) Alt_B Method C Run Time: ~10 min Buffer-Based Prop_Node->Alt_B Simpler & More Robust (No Salts)

Caption: Key advantages of the proposed HPLC method over alternatives.

Conclusion

The HPLC-UV method presented in this guide offers a rapid, simple, and reliable solution for the quantitative determination of this compound. The validation protocol, designed in accordance with ICH guidelines, ensures that the method is accurate, precise, and specific for its intended use. When compared to existing methods, this new procedure demonstrates significant improvements in analytical throughput due to a shorter run time and enhanced robustness from a buffer-free mobile phase. This makes it an ideal choice for quality control laboratories and research settings requiring high efficiency and trustworthy results.

References

A Comparative Guide to the Efficacy of Sulfamethoxazole and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the efficacy of sulfamethoxazole against other notable sulfonamides. Moving beyond a simple catalog of features, this document delves into the causal mechanisms, pharmacokinetic nuances, and experimental methodologies that underpin the selection and evaluation of these critical antimicrobial agents.

The Sulfonamide Mechanism: A Competitive Inhibition of Folate Synthesis

Sulfonamides as a class of synthetic antimicrobials exert their bacteriostatic effect by acting as competitive antagonists of para-aminobenzoic acid (PABA).[1][2] Bacteria that must synthesize their own folic acid are susceptible.[1] These drugs structurally mimic PABA, allowing them to bind to and inhibit dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3][4] This inhibition halts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[1][3][4] Human cells are unaffected as they do not synthesize their own folic acid, instead acquiring it from their diet.[1]

The efficacy of this mechanism is significantly enhanced when combined with trimethoprim, which blocks the subsequent step in the pathway by inhibiting dihydrofolate reductase.[4] This sequential blockade often results in a synergistic and bactericidal effect.[4][5]

Folic_Acid_Pathway PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroic_Acid->Dihydrofolic_Acid + Glutamate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Catalyzes Synthesis Purine, Thymidine & Amino Acid Synthesis Tetrahydrofolic_Acid->Synthesis Sulfonamides Sulfonamides (e.g., this compound) Sulfonamides->DHPS Competitively Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits Checkerboard_Workflow start Start prep_drugs Prepare 2X serial dilutions of Drug A (e.g., SMX) and Drug B (e.g., TMP) start->prep_drugs dispense_A Dispense Drug A dilutions horizontally across plate rows prep_drugs->dispense_A dispense_B Dispense Drug B dilutions vertically down plate columns prep_drugs->dispense_B add_inoculum Add standardized bacterial inoculum (5 x 10^5 CFU/mL) to all wells dispense_A->add_inoculum dispense_B->add_inoculum incubate Incubate plate (35°C, 16-24h) add_inoculum->incubate read_mic Read MICs of each drug alone and in combination incubate->read_mic calculate_fic Calculate FIC Index: FIC = (MIC A in combo / MIC A alone) + (MIC B in combo / MIC B alone) read_mic->calculate_fic interpret Interpret Results calculate_fic->interpret synergy Synergy (FIC ≤ 0.5) interpret->synergy FIC ≤ 0.5 additive Additive/Indifference (0.5 < FIC ≤ 4) interpret->additive 0.5 < FIC ≤ 4 antagonism Antagonism (FIC > 4) interpret->antagonism FIC > 4

References

A Senior Application Scientist's Comparative Guide to Sulfamethoxazole Adsorption on Diverse Biochars

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of sulfamethoxazole (SMX) adsorption using biochar, a promising and sustainable adsorbent. As an emerging contaminant, the antibiotic this compound poses a significant threat to our aquatic ecosystems. Biochar, a carbon-rich material derived from biomass pyrolysis, has garnered substantial attention for its potential in environmental remediation due to its low cost, high surface area, and versatile surface chemistry.[1][2]

This guide moves beyond a simple literature review. It is designed for researchers and scientists in the field, providing a comparative analysis of various biochars, delving into the causality behind their performance differences, and offering robust, validated experimental protocols. Our objective is to empower you to select, design, and evaluate biochar-based systems for effective SMX removal.

The Foundation: Key Biochar Properties Governing SMX Adsorption

The efficacy of any biochar as an adsorbent is not accidental; it is a direct consequence of its physicochemical properties, which are intricately linked to the original biomass feedstock and the production process, primarily pyrolysis.[2][3] Understanding these properties is the first step in predicting and explaining adsorption performance.

  • Surface Area & Pore Structure: The pyrolysis process creates a porous structure by driving off volatile matter. A high specific surface area (SSA), characterized by a network of micropores (<2 nm) and mesopores (2-50 nm), provides a vast number of physical sites for SMX molecules to be trapped.[4][5][6] Generally, higher pyrolysis temperatures (e.g., >600°C) result in greater thermal decomposition of organic matter, leading to a more developed pore structure and higher SSA.[5][6]

  • Surface Functional Groups: The biochar surface is not inert. It is decorated with various functional groups (e.g., carboxyl, hydroxyl, phenolic) that can interact with SMX molecules.[4][6] These groups are critical for establishing electrostatic interactions and hydrogen bonds, which are powerful adsorption mechanisms.[7]

  • Aromaticity & π-Electron Systems: As pyrolysis temperature increases, the carbon structure of biochar becomes more graphitized and aromatic.[6] This enhanced aromaticity is crucial for inducing π-π electron donor-acceptor (EDA) interactions with the benzene ring of the this compound molecule, a key non-covalent bonding mechanism.[8][9]

  • Mineral Composition: The inorganic components (ash) of the original biomass become concentrated in the biochar. Minerals containing elements like calcium and potassium can create additional active sites for adsorption through surface complexation or by influencing the surface charge.[7]

Performance Under the Microscope: A Comparative Analysis of Biochars

The choice of feedstock and preparation method profoundly impacts the final properties of the biochar and, consequently, its SMX adsorption capacity. Simple, unmodified biochars can be effective, but tailored modifications often lead to vastly superior performance.

The Influence of Feedstock and Pyrolysis Temperature

Different raw materials yield biochars with unique characteristics. For instance, a comparative study on CO2-activated biochars showed that Sargassum brown macroalgae (ABS) , with its higher Langmuir surface area (1305 m²/g), exhibited a superior maximum adsorption capacity for SMX (256.46 mg/g) compared to biochar from leather tannery waste (ABT) , which had a lower surface area (412 m²/g) and an adsorption capacity of 213.00 mg/g.[4]

Pyrolysis temperature is arguably the most critical parameter. Research on municipal sludge-derived biochar (SBC) demonstrated this dramatically. Biochar produced at 800°C (SBC800) achieved a maximum SMX adsorption capacity of 7033.4 mg/kg, which was 47.5 times higher than the same feedstock pyrolyzed at 300°C (SBC300).[5] This increase is attributed to the significant development of pore structure and surface area at higher temperatures.[5]

The Power of Modification

To overcome the limitations of pristine biochars, various activation and modification strategies are employed to enhance their adsorptive properties.[2]

  • Physical Activation: Using agents like CO2 or steam at high temperatures can etch the carbonaceous structure, creating a more developed hierarchical micro-mesoporous network and increasing surface area.[4]

  • Chemical Activation: This involves impregnating the biomass with chemicals like ZnCl2, KOH, or Na2CO3 before pyrolysis. A composite biochar made from sorghum straw and sewage sludge modified with Na2CO3 achieved a high maximum adsorption capacity of 139.8 mg/g.[10] Chemical activation is highly effective at creating adsorbents with exceptionally high surface areas.[3][4]

  • Magnetic Modification: Incorporating iron oxides creates magnetic biochar, which retains good adsorption properties while allowing for simple and efficient magnetic separation from the treated water, a significant advantage for practical applications.[11]

Quantitative Performance Comparison

The table below summarizes the performance of various biochars for SMX adsorption, highlighting the impact of feedstock, pyrolysis conditions, and modification.

Biochar Type (Feedstock & Pyrolysis/Modification)BET Surface Area (m²/g)Max. Adsorption Capacity (q_m, mg/g)Optimal pHKey FindingsReference
Sargassum Algae (ABS) , CO2 Activated1305256.46~7.2Hierarchical pore structure leads to superior capacity and faster kinetics.[4]
Leather Tannery Waste (ABT) , CO2 Activated412213.00~9.0Predominantly microporous texture; lower surface area than ABS.[4]
Municipal Sludge (SBC800) , 800°C43.157.03 (7033.4 mg/kg)Not specifiedHigh pyrolysis temperature is critical for enhancing the adsorption capacity of sludge biochar.[5]
Sorghum Straw & Sewage Sludge (SSBC) , Na2CO3 Modified519139.86.0Chemical modification significantly boosts surface area and adsorption performance.[10]
Coconut Shell Activated Carbon (AC) Not specified13.7Not specifiedCommercial activated carbon shows excellent performance, serving as a benchmark.[1][8]
Sludge Biochar (SB700) , 700°CNot specified1.6Not specifiedLower performance compared to activated carbon in seawater.[1][8]
Wheat Straw (BC700) , 700°CNot specifiedNot specifiedNot specifiedMineral treatment increased SMX adsorption by enhancing π-π EDA interactions.[9]

Unveiling the "Why": Mechanisms of SMX Adsorption

The removal of SMX from water is not governed by a single process but rather a synergy of multiple interaction mechanisms. The dominance of each mechanism depends on the biochar's properties and the solution chemistry, particularly pH.[5][10]

  • Pore-Filling: This is a fundamental physical mechanism where SMX molecules are trapped within the micropores of the biochar. It is directly correlated with the specific surface area and pore volume.[5][11][12]

  • Electrostatic Interactions: this compound can exist as a cation, zwitterion, or anion depending on the pH (pKa1 ≈ 1.7, pKa2 ≈ 5.6). The biochar surface also has a pH-dependent charge, characterized by its point of zero charge (pHPZC). When the pH is below the pHPZC, the surface is positive, attracting anionic SMX. Conversely, when pH > pHPZC, the surface is negative, repelling anionic SMX but potentially attracting cationic SMX.[4][5]

  • π-π Electron Donor-Acceptor (EDA) Interactions: This is a critical mechanism for aromatic compounds. The electron-rich graphitic layers of high-temperature biochars act as π-electron donors, interacting with the electron-deficient aromatic ring of the SMX molecule.[5][9][10]

  • Hydrogen Bonding: Oxygen- and nitrogen-containing functional groups on the biochar surface can form hydrogen bonds with the amine and sulfonamide groups of the SMX molecule.[5][7][11]

  • Hydrophobic Interactions: The nonpolar parts of the biochar surface can adsorb the less polar aniline ring of the SMX molecule, especially when SMX is in its neutral form (between pH 1.7 and 5.6).[4][10]

SMX_Adsorption_Mechanisms cluster_biochar Biochar Surface cluster_smx This compound (SMX) B_Pore Porous Structure B_Aromatic Aromatic Rings (π-donor) B_Functional Functional Groups (-OH, -COOH) B_Charge Surface Charge (+/-) SMX SMX Molecule SMX->B_Pore Pore-Filling SMX->B_Aromatic π-π EDA Interaction SMX->B_Functional Hydrogen Bonding SMX->B_Charge Electrostatic Interaction

Caption: Key mechanisms governing this compound adsorption onto biochar surfaces.

A Validated Protocol for Assessing SMX Adsorption

To ensure comparability and reproducibility of results, a standardized experimental workflow is essential. The following protocol outlines the key steps for a comprehensive evaluation of a novel biochar adsorbent.

Experimental Workflow

Adsorption_Workflow cluster_prep Phase 1: Preparation & Characterization cluster_exp Phase 2: Batch Experiments cluster_analysis Phase 3: Data Analysis Char1 Material Characterization (SEM, BET, FTIR, pHPZC) Batch Conduct Batch Adsorption Tests (Vary pH, Dose, Time, Conc.) Char1->Batch Char2 Prepare SMX Stock Solution Char2->Batch Filter Separate Biochar & Supernatant Batch->Filter Analyze Analyze SMX Concentration (HPLC / UV-Vis) Filter->Analyze Calc Calculate Removal % & qe Analyze->Calc Model Fit Kinetic & Isotherm Models Calc->Model

References

A Researcher's Guide to the Validation of Sulfamethoxazole as a CYP2C9 Probe

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug metabolism and pharmacokinetics, the accurate characterization of cytochrome P450 (CYP) enzyme activity is paramount. Among these, CYP2C9 stands out for its significant role in the clearance of numerous clinically important drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), oral hypoglycemics, and anticoagulants. The polymorphic nature of the CYP2C9 gene further complicates predictions of drug response and toxicity, making the use of selective and reliable probes for its activity a cornerstone of in vitro drug-drug interaction (DDI) studies.[1][2]

This guide provides an in-depth validation framework for sulfamethoxazole as a selective probe for CYP2C9 activity. We will delve into the mechanistic basis for its use, present a comprehensive experimental protocol for its validation, and objectively compare its performance against other commonly used probes. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust in vitro systems for assessing CYP2C9-mediated drug metabolism.

The Critical Role of CYP2C9 and the Need for Selective Probes

CYP2C9 is one of the most abundant CYP isoforms in the human liver and is responsible for the metabolism of approximately 15-20% of all drugs that undergo phase I metabolism.[3][4] Given its promiscuous substrate binding and the existence of genetic variants with reduced function (e.g., CYP2C92 and CYP2C93), predicting a new chemical entity's (NCE) potential to act as a substrate or inhibitor of CYP2C9 is a critical step in drug development.[5][6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued clear guidance on the necessity of conducting in vitro and clinical DDI studies to inform drug labeling and ensure patient safety.[7][8][9][10][11][12][13][14][15][16]

The selection of an appropriate probe substrate is therefore not a trivial matter. An ideal probe should be predominantly and extensively metabolized by the target enzyme to a single, measurable metabolite. This metabolic pathway should be well-characterized, and the probe should not significantly interact with other CYP isoforms at concentrations relevant to the assay.

This compound as a CYP2C9 Probe: Mechanism of Action

This compound, a widely used sulfonamide antibiotic, has been identified as a selective inhibitor and substrate of CYP2C9.[17][18][19][20] Its utility as a probe substrate stems from its specific metabolism by CYP2C9 to a hydroxylamine metabolite, N4-hydroxy-sulfamethoxazole.[5][21][22][23][24] This reaction, the N-hydroxylation of the aromatic amine, is a bioactivation step that has been linked to hypersensitivity reactions to the drug. For the purposes of in vitro DDI studies, the formation of this specific metabolite serves as a reliable and quantifiable marker of CYP2C9 activity.[5][23]

The selectivity of this compound for CYP2C9 has been demonstrated in studies using human liver microsomes (HLMs) and recombinant human CYP enzymes.[19][20][25] These studies have shown that while other CYPs may play a minor role at very high concentrations, CYP2C9 is the primary enzyme responsible for this compound N-hydroxylation at clinically relevant concentrations.[23]

Metabolic Pathway of this compound by CYP2C9

cluster_0 CYP2C9-Mediated Metabolism This compound This compound Metabolite N4-hydroxy- This compound This compound->Metabolite N-hydroxylation (CYP2C9)

Caption: CYP2C9 catalyzes the N-hydroxylation of this compound.

A Comparative Analysis of CYP2C9 Probes

While this compound is a robust probe, it is essential to understand its characteristics in the context of other available options. The choice of probe can be influenced by the specific experimental system, the analytical capabilities of the laboratory, and the potential for interactions with the test compounds.

Probe SubstratePrimary Metabolic ReactionAdvantagesDisadvantages
This compound N-hydroxylationHigh selectivity for CYP2C9.[19][20] Well-established analytical methods.The hydroxylamine metabolite can be reactive.
Tolbutamide Methyl-hydroxylationHistorically widely used and well-characterized.[26] Good correlation with this compound metabolism.[5]No longer available for clinical use in some regions.[2]
(S)-Warfarin 7-hydroxylationClinically relevant substrate with a narrow therapeutic index.Metabolized by other CYPs to a lesser extent. Complex interactions are possible.
Diclofenac 4'-hydroxylationHigh turnover rate in vitro.Can be metabolized by other CYPs, including CYP3A4, at higher concentrations.
Flurbiprofen 4'-hydroxylationExclusively metabolized by CYP2C9.[27] Validated for in vivo studies.[27]Potential for substrate inhibition at higher concentrations.
Losartan Carboxylation to E-3174Used as a probe in several studies.[28]The metabolite is pharmacologically active.

The selection of a probe should be guided by a thorough understanding of these factors. For general screening purposes and for studies focused on selective inhibition, this compound offers a compelling balance of selectivity and ease of use.

Experimental Protocol: Validation of this compound as a CYP2C9 Probe in Human Liver Microsomes

This protocol outlines a typical workflow for validating this compound as a CYP2C9 probe and for subsequently using it to assess the inhibitory potential of a new chemical entity (NCE).

Experimental Workflow for CYP2C9 Inhibition Assay

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Sample Processing & Analysis cluster_3 Data Analysis A Prepare Reagents: - Human Liver Microsomes - this compound - NADPH Regenerating System - NCE/Inhibitor Stock Solutions B Pre-incubate Microsomes, This compound, and NCE/Inhibitor A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C C->D E Terminate Reaction (e.g., Acetonitrile Quench) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis of N4-hydroxy-sulfamethoxazole F->G H Calculate Metabolite Formation Rate G->H I Determine IC50 for NCE/Inhibitor H->I

Caption: Workflow for a CYP2C9 inhibition assay using this compound.

Step-by-Step Methodology

1. Reagent Preparation:

  • Human Liver Microsomes (HLMs): Use pooled HLMs from a reputable supplier to account for inter-individual variability. Thaw on ice and dilute to the desired concentration (e.g., 0.2-0.5 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable organic solvent (e.g., DMSO or methanol).

  • NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This ensures a sustained supply of NADPH during the incubation.

  • NCE/Positive Control Inhibitor Stock Solutions: Prepare stock solutions of the test compound (NCE) and a known CYP2C9 inhibitor (e.g., sulfaphenazole) in a suitable solvent.

2. Incubation Procedure:

  • In a 96-well plate, combine the diluted HLMs, potassium phosphate buffer, and this compound at a concentration near its Km for CYP2C9-mediated N-hydroxylation.

  • Add the NCE or positive control inhibitor at various concentrations. Include a vehicle control (solvent only).

  • Pre-incubate the mixture for 5-10 minutes at 37°C to allow the NCE to interact with the enzyme.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a predetermined time (e.g., 15-60 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.

3. Reaction Termination and Sample Processing:

  • Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard for LC-MS/MS analysis.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

4. Analytical Method: LC-MS/MS Quantification:

  • Develop a sensitive and specific LC-MS/MS method for the quantification of N4-hydroxy-sulfamethoxazole.[29][30][31][32][33]

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for N4-hydroxy-sulfamethoxazole and the internal standard.

5. Data Analysis and Interpretation:

  • Construct a calibration curve using standards of N4-hydroxy-sulfamethoxazole to quantify its formation in the samples.

  • Calculate the rate of metabolite formation in the presence of different concentrations of the NCE.

  • Plot the percentage of inhibition versus the NCE concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Ensuring Trustworthiness: A Self-Validating System

To ensure the integrity of the experimental results, the protocol should incorporate self-validating elements:

  • Positive Control: The inclusion of a known CYP2C9 inhibitor, such as sulfaphenazole, at a concentration expected to produce significant inhibition, confirms that the assay system is responsive to inhibition.[26]

  • Negative Control: A vehicle control (without any inhibitor) establishes the baseline 100% activity of the enzyme.

  • Linearity of Reaction: Prior to conducting inhibition studies, it is crucial to determine the linear range of metabolite formation with respect to both time and microsomal protein concentration. This ensures that the assay is conducted under conditions of initial velocity.

  • Enzyme Kinetics: Determining the Michaelis-Menten constant (Km) for this compound N-hydroxylation in the specific HLM batch being used provides a benchmark for enzyme activity and informs the appropriate substrate concentration for inhibition studies.

Conclusion

The validation of this compound as a probe for CYP2C9 activity is a critical exercise for any laboratory involved in drug metabolism research. Its high selectivity and well-defined metabolic pathway make it an excellent tool for in vitro DDI screening. By following a robust experimental protocol with integrated validation checks, researchers can generate reliable and reproducible data that are essential for predicting the clinical DDI potential of new drug candidates. This rigorous approach, grounded in a thorough understanding of the underlying enzymatic mechanisms and regulatory expectations, ultimately contributes to the development of safer and more effective medicines.

References

A Comparative Environmental Risk Assessment of Sulfamethoxazole and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Environmental Burden of Modern Antibiotics

Sulfamethoxazole (SMX), a sulfonamide, and Ciprofloxacin (CIP), a fluoroquinolone, are mainstays in human and veterinary medicine for combating bacterial infections.[1] Their widespread use, coupled with incomplete metabolism in the body and the limited removal efficiency of conventional wastewater treatment plants (WWTPs), results in their continuous release into the aquatic environment.[2][3] The presence of these biologically active molecules in ecosystems is a matter of increasing concern, not only due to their potential toxicity to non-target organisms but also for their role in the proliferation of antibiotic resistance, a critical global health threat.[2][4][5]

This guide provides an in-depth comparative analysis of the environmental risks associated with SMX and CIP. Moving beyond a simple data summary, we will explore the causal relationships between their physicochemical properties, environmental fate, and ecotoxicological impacts. We will detail the standardized experimental workflows that form the basis of a robust risk assessment, providing a framework for researchers in the field.

Physicochemical Properties: The Foundation of Environmental Behavior

The intrinsic properties of a pharmaceutical dictate its distribution, persistence, and bioavailability in the environment. The contrasting characteristics of SMX and CIP are fundamental to understanding their different risk profiles.

PropertyThis compound (SMX)Ciprofloxacin (CIP)Implication for Environmental Risk
Drug Class SulfonamideFluoroquinoloneDifferent modes of action influence the spectrum of affected non-target organisms.
Molecular Formula C₁₀H₁₁N₃O₃SC₁₇H₁₈FN₃O₃Governs molecular weight and reactivity.
Molar Mass 253.28 g/mol 331.34 g/mol Influences diffusion and transport processes.
Water Solubility 610 mg/L (at 25°C)30,000 mg/L (at 20°C, pH dependent)High solubility facilitates transport in aquatic systems.
Log K_ow_ 0.89[6]~0.28 (pH 7)Low values for both suggest a low potential for direct bioaccumulation in fatty tissues.[6]
pKa 1.7 (pKa1), 5.6 (pKa2)6.09 (pKa1), 8.62 (pKa2)[7]Determines the ionic state of the molecule at different environmental pH levels, strongly affecting sorption behavior and bioavailability.
Sorption Low to moderate sorption to soil/sludge.[3]Strong sorption to particulate organic carbon.[8]CIP's high sorption affinity means it partitions significantly to sediments and sludge, creating a reservoir of contamination.
Persistence Potentially persistent; not readily biodegradable.[6]Considered "pseudo-persistent"; resistant to biodegradation.[9]Both compounds resist rapid breakdown, leading to prolonged environmental presence.[10][11]

Expertise & Experience: The octanol-water partition coefficient (Log K_ow_) is a traditional indicator for bioaccumulation. However, for ionizable compounds like antibiotics, it can be misleading. Ciprofloxacin, despite a low Log K_ow_, exhibits significant sorption to sludge and sediments. This is driven by electrostatic interactions and complexation with cations, a critical mechanism that sequesters the drug in solid phases, making it less bioavailable in the water column but creating a long-term contamination source in sediments.[8]

Environmental Fate: Pathways from Prescription to Ecosystem

The journey of an antibiotic into the environment is complex. After excretion, it enters the sewer system and flows to a WWTP. Here, a combination of biodegradation, sorption to sludge, and direct pass-through determines its ultimate fate. Due to their resistance to degradation, significant fractions of both SMX and CIP pass through WWTPs into receiving surface waters.[2][3]

cluster_source Source & Use cluster_wwtp Wastewater Treatment Plant (WWTP) cluster_env Environment Human Human Use Influent WWTP Influent Human->Influent Vet Veterinary Use SurfaceWater Surface Water (Rivers, Lakes) Vet->SurfaceWater Runoff Soil Soil/Land Application Vet->Soil Manure Treatment Primary/Secondary Treatment Influent->Treatment Sludge Sewage Sludge Treatment->Sludge Sorption (High for CIP) Effluent Treated Effluent Treatment->Effluent Incomplete Removal Sludge->Soil Effluent->SurfaceWater Sediment Sediment SurfaceWater->Sediment Sorption/Deposition Groundwater Groundwater SurfaceWater->Groundwater Infiltration Soil->Groundwater

Fig 1. Environmental fate pathways for antibiotics.

Comparative Ecotoxicity: Impact Across Trophic Levels

The ultimate environmental risk is determined by comparing the concentration of a substance in the environment with the concentration known to cause harm. Ecotoxicity data reveals that while both antibiotics are hazardous, ciprofloxacin is notably more toxic to a broad range of primary producers.

Trophic LevelTest OrganismEndpointThis compound (SMX)Ciprofloxacin (CIP)Reference
Cyanobacteria Synechococcus leopoliensisNOEC (96h)0.0059 mg/L-[6]
Green Algae Chlorella vulgarisEC₅₀ (72h)-20.61 mg/L[12]
Aquatic Plant Spirodela polyrhiza (Duckweed)EC₅₀ (7d, root growth)0.77 mg/L0.04 mg/L [13]
Invertebrate Daphnia magnaEC₅₀ (48h, immobilization)>100 mg/L135.15 mg/L[12][13]
Vertebrate Danio rerio (Zebrafish)LC₅₀ (96h)>100 mg/L>100 mg/L[14]

Trustworthiness: The data clearly indicates that aquatic plants and cyanobacteria are particularly sensitive to these antibiotics. Ciprofloxacin's toxicity to the duckweed S. polyrhiza is nearly 20 times greater than that of this compound.[13] This is a critical finding, as primary producers form the base of most aquatic food webs. Disruption at this level can have cascading effects throughout the ecosystem.

Experimental Protocols for Environmental Risk Assessment

A self-validating risk assessment relies on standardized, reproducible experimental protocols. The Organization for Economic Co-operation and Development (OECD) provides a suite of guidelines that are globally recognized for chemical safety testing.

Workflow for Aquatic Ecotoxicity Assessment

A tiered approach is used, starting with acute tests on base-set organisms representing three key trophic levels.

cluster_workflow Aquatic Ecotoxicity Testing Workflow Start Phase 1: Base-Set Acute Toxicity Testing Algae OECD 201: Algal Growth Inhibition (Primary Producer) Start->Algae Daphnia OECD 202: Daphnia sp. Acute Immobilisation (Primary Consumer) Start->Daphnia Fish OECD 203: Fish, Acute Toxicity (Secondary Consumer) Start->Fish PEC_PNEC Calculate Risk Quotient (RQ) RQ = PEC / PNEC Algae->PEC_PNEC Daphnia->PEC_PNEC Fish->PEC_PNEC Risk_Eval Is RQ > 1? PEC_PNEC->Risk_Eval Chronic_Tests Phase 2: Chronic & Higher-Tier Testing (e.g., OECD 211 Daphnia Reproduction) Risk_Eval->Chronic_Tests Yes No_Risk Risk Unlikely Risk_Eval->No_Risk No

Fig 2. Standard workflow for ecotoxicity testing.
Protocol Example 1: OECD 201 - Alga, Growth Inhibition Test

  • Objective: To determine the effects of a substance on the growth of freshwater microalgae.

  • Causality: Algae are primary producers, forming the base of the aquatic food web. Inhibition of their growth can severely impact the entire ecosystem. This test is highly sensitive to compounds that interfere with photosynthesis or cell division.

  • Methodology:

    • Test Organism: A pure, exponentially growing culture of a green alga (e.g., Raphidocelis subcapitata).

    • Exposure: Algal cultures are exposed to a range of concentrations of the test substance (e.g., SMX or CIP) in a nutrient-rich medium. A control group with no test substance is run in parallel.

    • Incubation: Cultures are incubated for 72-96 hours under constant fluorescent lighting and temperature (21-24°C).

    • Measurement: Algal growth is measured at 24-hour intervals using methods like cell counts (hemocytometer or electronic particle counter) or a surrogate measure like fluorescence.

    • Endpoint: The primary endpoint is the inhibition of growth relative to the control. From the concentration-response curve, the EC₅₀ (the concentration causing 50% inhibition of growth) is calculated.

Protocol Example 2: OECD 301D - Ready Biodegradability: Closed Bottle Test
  • Objective: To screen for ready biodegradability in an aerobic aqueous medium.

  • Causality: Persistence is a key risk factor. A substance that biodegrades readily is less likely to accumulate to toxic concentrations. This test provides a stringent, conservative measure of a chemical's potential to be removed by microbial action in the environment.

  • Methodology:

    • Setup: A predetermined amount of the test substance is dissolved in a mineral nutrient medium and inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge from a WWTP).

    • Incubation: The solution is placed in completely filled, sealed glass bottles with no headspace and incubated in the dark at a constant temperature for 28 days.

    • Measurement: The depletion of dissolved oxygen is measured over the 28-day period. The amount of oxygen consumed by the microbial population to degrade the test substance is compared to the theoretical maximum oxygen demand (ThOD).

    • Endpoint: The percentage of biodegradation is calculated. A substance is considered "readily biodegradable" if it reaches >60% degradation within the 28-day window. Both SMX and CIP fail this test, classifying them as not readily biodegradable.[6]

Synthesis and Comparative Risk Conclusion

The environmental risk of a pharmaceutical is a function of both its inherent toxicity and its environmental exposure, a concept captured by the Risk Quotient (RQ = PEC/PNEC).

  • Predicted No-Effect Concentration (PNEC): An estimated concentration below which adverse effects in the ecosystem are unlikely to occur. It is derived from the lowest available chronic toxicity value (e.g., NOEC) divided by an assessment factor (typically 10-1000, depending on data availability).

    • The PNEC for SMX in Europe has been derived using extensive data, and risk is generally considered low (MEC/PNEC < 1), except in highly contaminated areas.[15]

    • For CIP, the ecotoxicity PNEC is estimated at 1200 ng/L (1.2 µg/L).[4][5] More critically, a PNEC to prevent the development of antibiotic resistance has been proposed at a much lower level of 100 ng/L.[4][5]

  • Predicted Environmental Concentration (PEC): The expected concentration of a substance in an environmental compartment, calculated based on consumption data, excretion rates, and removal efficiencies.[16]

Comparative Assessment:

  • Persistence: Both antibiotics are persistent.[6][10] While photodegradation can affect both, SMX's persistence can be enhanced in the presence of CIP, while CIP's strong binding to sediment protects it from degradation, leading to long-term accumulation.[8][17]

  • Ecotoxicity: Ciprofloxacin demonstrates significantly higher toxicity to primary producers like algae and aquatic plants than this compound.[13] The EC₅₀ for CIP in duckweed is approximately 20 times lower than for SMX, indicating a much higher potential for direct ecological harm at the base of the food web.[13]

  • Risk of Antibiotic Resistance: This is arguably the most significant differentiator. Environmental concentrations of CIP are frequently found to exceed the 100 ng/L threshold predicted to select for resistant bacterial strains.[4][5] One global assessment found that 58% of municipal effluents exceeded this critical threshold for CIP.[4] While SMX also contributes to resistance pressure (e.g., via sul1 genes), the risk profile for CIP in driving resistance at environmentally relevant concentrations is exceptionally high.[17]

  • Higher Intrinsic Ecotoxicity: CIP is demonstrably more toxic to key primary producers, posing a more direct threat to the structural integrity of aquatic ecosystems.[13]

  • Potent Driver of Antibiotic Resistance: Environmental concentrations of CIP frequently exceed the threshold known to promote the development of antibiotic resistance, a severe and direct threat to human health.[4][5]

For drug development professionals and researchers, this comparative assessment underscores the critical need to consider the full lifecycle and environmental impact of new therapeutic agents. Designing molecules that are not only effective but also readily degradable and have a lower ecotoxicological footprint is a paramount challenge for the future of sustainable pharmacology.

References

A Senior Application Scientist's Guide to Comparative Transcriptomics of Bacteria Exposed to Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers, scientists, and drug development professionals. This guide provides an in-depth technical exploration of comparative transcriptomics as a powerful tool to dissect the cellular responses of bacteria to sulfamethoxazole, a widely used sulfonamide antibiotic. We will delve into the underlying principles, experimental design considerations, a detailed workflow, and the interpretation of the resulting data. This guide is designed to be a practical resource, grounded in scientific integrity and supported by experimental evidence.

The Scientific Imperative: Understanding Bacterial Responses to this compound

This compound is a synthetic antimicrobial agent that competitively inhibits dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[1][2] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it a critical target for antibacterial therapy.[3] However, the increasing prevalence of antibiotic resistance, often through mutations in the DHPS enzyme or increased production of the natural substrate, para-aminobenzoic acid (PABA), necessitates a deeper understanding of how bacteria respond to this antibiotic at a molecular level.[1]

Comparative transcriptomics, utilizing technologies like RNA-sequencing (RNA-seq), offers a global view of the changes in gene expression within a bacterium upon exposure to this compound.[4] By comparing the transcriptomes of treated versus untreated bacteria, or susceptible versus resistant strains, we can identify the specific genes and pathways that are activated or repressed. This information is invaluable for elucidating mechanisms of action, identifying novel drug targets, and developing strategies to combat resistance.

The Core Logic: A Comparative Approach

The power of this methodology lies in its comparative nature. By establishing a baseline transcriptome (untreated or susceptible strain), we can precisely quantify the changes induced by this compound. This allows us to move beyond a simple "on/off" view of gene expression and appreciate the nuanced regulatory networks that govern a bacterium's response to antibiotic stress.

Caption: Conceptual workflow for comparative transcriptomics.

Experimental Design: The Foundation of Robust Data

A well-designed experiment is paramount for generating high-quality, interpretable transcriptomic data. Here are the key considerations:

  • Bacterial Strains: The choice of bacterial strains is central to the comparative aspect of the study. Consider using:

    • A wild-type, susceptible strain.

    • A known resistant strain (e.g., with a characterized folP mutation).

    • Clinically relevant isolates.

  • This compound Concentration: The concentration of this compound should be carefully chosen. Sub-inhibitory concentrations are often used to study the initial stress responses without causing immediate cell death.[5][6] It is advisable to perform a minimum inhibitory concentration (MIC) assay beforehand to determine the appropriate concentration range for your chosen strains.

  • Exposure Time: The duration of exposure will capture different stages of the bacterial response. Short exposure times (e.g., 30 minutes to a few hours) can reveal the immediate transcriptional changes, while longer exposures may highlight adaptive responses.[5][6]

  • Biological Replicates: A minimum of three biological replicates for each condition is essential to ensure statistical power and to account for biological variability.[7]

  • Growth Conditions: Maintain consistent growth conditions (media, temperature, aeration) across all replicates and conditions to minimize experimental noise.

A Step-by-Step Experimental Protocol for Comparative Transcriptomics

This protocol outlines a generalized workflow for an RNA-seq-based comparative transcriptomics experiment.

Caption: A generalized experimental workflow for bacterial RNA-seq.

Detailed Steps:

  • Bacterial Culture Growth: Inoculate your chosen bacterial strains into an appropriate liquid medium and grow to the mid-logarithmic phase of growth to ensure active metabolism and gene expression.

  • This compound Exposure: Divide the cultures into treatment and control groups. Add the predetermined concentration of this compound to the treatment groups and an equivalent volume of the vehicle (e.g., DMSO) to the control groups. Incubate for the desired exposure time.

  • Cell Harvesting: Pellet the bacterial cells by centrifugation at a low temperature to halt metabolic activity.

  • Total RNA Extraction: Immediately proceed with a high-quality total RNA extraction protocol suitable for bacteria. Commercially available kits are recommended for consistency.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop for concentration and purity) and a microfluidics-based system (e.g., Agilent Bioanalyzer for integrity).

  • Ribosomal RNA (rRNA) Depletion: Bacterial total RNA is predominantly composed of rRNA. It is crucial to deplete the rRNA to enrich for mRNA, which represents the expressed genes.

  • cDNA Library Preparation: Convert the rRNA-depleted RNA into a cDNA library suitable for the chosen sequencing platform. This typically involves fragmentation, reverse transcription, adapter ligation, and amplification.

  • Library Quality Control: Validate the quality and quantity of the prepared cDNA libraries.

  • High-Throughput Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Data Analysis: This is a critical step that involves:

    • Quality control of raw reads: Using tools like FastQC.

    • Read alignment: Mapping the sequencing reads to a reference genome.

    • Read counting: Quantifying the number of reads that map to each gene.

    • Differential gene expression analysis: Using statistical packages like DESeq2 or edgeR to identify genes with significant changes in expression between conditions.[8]

Interpreting the Data: From Gene Lists to Biological Insights

The output of a differential gene expression analysis is a list of genes that are significantly upregulated or downregulated. The next step is to interpret this data in a biological context.

Pathway and Gene Ontology (GO) Enrichment Analysis:

Tools for pathway and GO enrichment analysis (e.g., DAVID, Metascape) can help identify biological processes, molecular functions, and cellular components that are over-represented in the list of differentially expressed genes. This provides a higher-level view of the cellular response.

Comparative Analysis of Transcriptomic Responses to this compound

The following table summarizes hypothetical yet representative findings from a comparative transcriptomics study of a susceptible and a resistant strain of Escherichia coli exposed to this compound.

Gene/Pathway Function Susceptible Strain (Fold Change) Resistant Strain (Fold Change) Interpretation
folP Dihydropteroate synthase-0.5 (slight downregulation)4.0 (significant upregulation)The resistant strain may overexpress the target enzyme to compensate for inhibition.
sul1/sul2 Sulfonamide resistance genes1.2 (no significant change)15.0 (strong upregulation)Indicates the presence and induction of specific resistance genes in the resistant strain.
SOS response genes (recA, lexA) DNA damage repair8.0 (strong upregulation)2.5 (moderate upregulation)This compound may induce DNA damage as a secondary effect, and the susceptible strain exhibits a stronger stress response.[5]
Efflux pump genes (acrA, acrB) Antibiotic efflux3.0 (upregulation)6.0 (stronger upregulation)The resistant strain may utilize efflux pumps to a greater extent to remove the antibiotic.
Folate biosynthesis pathway genes (other than folP) Folate synthesis2.0 (upregulation)1.5 (slight upregulation)Both strains may attempt to upregulate the pathway to overcome the block.
Virulence factor genes PathogenicityVariableVariableThe effect on virulence can be complex and may depend on the specific strain and conditions.[5]

Visualizing the Mechanism: The Folate Biosynthesis Pathway

Understanding the primary target of this compound is crucial for interpreting the transcriptomic data. The following diagram illustrates the bacterial folate biosynthesis pathway and the site of inhibition.

Folate_Biosynthesis_Pathway Pteridine_precursor Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) (Target of this compound) Pteridine_precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleic_Acids_Amino_Acids Nucleic Acids & Amino Acids Tetrahydrofolate->Nucleic_Acids_Amino_Acids This compound This compound This compound->DHPS Competitive Inhibition DHPS->Dihydropteroate DHFR->Tetrahydrofolate

Caption: The bacterial folate biosynthesis pathway and the inhibitory action of this compound.

Conclusion and Future Directions

Comparative transcriptomics provides an unparalleled, high-resolution view of the bacterial response to this compound. By carefully designing and executing these experiments, we can gain critical insights into the mechanisms of action, the evolution of resistance, and potential off-target effects. This knowledge is fundamental for the development of novel therapeutic strategies to combat the growing threat of antibiotic-resistant bacteria. Future studies could expand on this by incorporating other "omics" approaches, such as proteomics and metabolomics, to create a more comprehensive picture of the bacterial response to antibiotic stress.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Sulfamethoxazole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our responsibilities extend beyond discovery and innovation to the entire lifecycle of the chemical entities we handle. The proper disposal of active pharmaceutical ingredients (APIs) like sulfamethoxazole is not merely a regulatory formality but a critical component of our commitment to environmental stewardship and public health. This guide provides a detailed, scientifically-grounded framework for the safe and compliant disposal of this compound, ensuring that our work in the lab does not inadvertently contribute to environmental contamination or the proliferation of antibiotic resistance.

The widespread use of this compound has led to its detection in wastewater, surface waters, and even drinking water.[1][2][3] Its persistence in aquatic environments poses a significant ecotoxicological risk and is a driving factor in the development of antibiotic-resistant bacteria.[2] Therefore, rigorous adherence to proper disposal protocols is paramount.

Part 1: Immediate Safety & Hazard Assessment

Before any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. This initial assessment dictates the necessary precautions to protect laboratory personnel.

1.1. Personal Protective Equipment (PPE):

Consult the Safety Data Sheet (SDS) before handling this compound for disposal.[4] Standard PPE includes:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

All handling of solid this compound or concentrated solutions should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4]

1.2. Spill Management:

In the event of a spill, the primary goal is to contain and collect the material without creating dust.

  • For solid spills: Gently cover the spill with an inert absorbent material. Collect the mixture using appropriate tools and place it in a sealed, labeled container for disposal.[5]

  • For liquid spills: Absorb with an inert material, collect, and place in a designated, sealed container.[6]

Avoid letting the product enter drains under any circumstances.[7] After cleanup, thoroughly decontaminate the affected area.

Part 2: Waste Classification & Regulatory Framework

Proper disposal is dictated by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[4][8]

2.1. Is this compound a Hazardous Waste?

While this compound is not specifically on the EPA's "P" or "U" lists of acute or toxic hazardous wastes, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[4] Based on its SDS, this compound is known to be "toxic to aquatic life with long lasting effects". This characteristic of ecotoxicity is a crucial factor.

As a best practice, and to ensure full compliance, all this compound waste should be managed as hazardous chemical waste. This approach prevents its release into the environment and aligns with the precautionary principle.

2.2. The Sewer Disposal Ban:

A critical regulation for all healthcare and laboratory facilities is the EPA's ban on the sewering of hazardous waste pharmaceuticals.[9] Disposing of this compound down the drain is a direct violation of these regulations and contributes to environmental contamination.[9]

Waste Stream Description RCRA Classification (Recommended) Container Type Disposal Method
Unused/Expired Solid this compound Pure API, expired reagents.Hazardous WasteSealed, labeled, non-reactive container.Incineration via licensed facility.
Aqueous Solutions Solutions containing this compound.Hazardous WasteSealed, labeled, non-reactive container.Incineration via licensed facility.
Contaminated Labware (Solid) Gloves, weigh boats, pipette tips, vials.Hazardous WasteLabeled, sealed container or bag.Incineration via licensed facility.
Contaminated Sharps Needles, syringes used with this compound.Hazardous Sharps WastePuncture-proof, labeled sharps container.Incineration via licensed facility.
Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for managing this compound waste from generation to disposal. This workflow is designed to be a self-validating system, ensuring safety and compliance at each step.

Step 1: Waste Segregation at the Point of Generation Proper waste management begins with meticulous segregation.[10] Never mix sulfamethoxazolerelated waste with non-hazardous general waste.[7][10]

  • Establish designated, clearly labeled waste containers in the area where this compound is used.

  • Use separate containers for:

    • Solid this compound waste.

    • Liquid this compound waste.

    • Contaminated lab consumables (gloves, wipes, etc.).

    • Contaminated sharps.[11]

Step 2: Container Selection and Labeling

  • Container Integrity: Use containers that are compatible with chemical waste and have secure, tight-fitting lids.[10] For liquid waste, original packaging or appropriate UN-labeled containers are recommended.[12]

  • Labeling: All waste containers must be accurately labeled. The label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound Waste".

    • The specific contents (e.g., "Solid this compound," "Aqueous solution of this compound," "Contaminated Gloves").

    • The date when waste was first added to the container.

    • Relevant hazard pictograms (e.g., "Hazardous to the Environment").

Step 3: Waste Accumulation and Storage

  • Store waste containers in a designated "Satellite Accumulation Area" (SAA) within or near the laboratory.[13]

  • The SAA must be under the control of laboratory personnel.

  • Keep containers sealed at all times, except when adding waste.

  • Ensure secondary containment is used for liquid waste containers to mitigate spills.[10]

Step 4: Arranging for Final Disposal The required and most effective method for destroying this compound is high-temperature incineration.[4] This process ensures the complete breakdown of the API, preventing its environmental release.

  • Do not attempt to treat or neutralize this compound waste in the lab using methods like chemical degradation (e.g., Fenton process, ozonation) unless you are specifically equipped and permitted to do so.[14][15] While these are subjects of research for large-scale water treatment, they are not standard laboratory disposal procedures.[3][16][17]

  • Engage a certified hazardous waste disposal contractor. Your institution's Environmental Health & Safety (EHS) department will have established procedures and approved vendors for this purpose.[18]

  • Follow all institutional and contractor guidelines for packaging and pickup of the waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory environment.

G cluster_containers Waste Containers start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First identify Identify Waste Type (Solid, Liquid, Labware, Sharps) segregate Segregate at Point of Generation identify->segregate ppe->identify solid_container Solid Waste Container segregate->solid_container Solid liquid_container Liquid Waste Container segregate->liquid_container Liquid labware_container Contaminated Labware Container segregate->labware_container Labware sharps_container Sharps Container segregate->sharps_container Sharps label_node Label Container Correctly 'Hazardous Waste - this compound' solid_container->label_node liquid_container->label_node labware_container->label_node sharps_container->label_node store Store in Satellite Accumulation Area (Sealed, Secondary Containment) label_node->store contact_ehs Contact EHS for Pickup by Licensed Disposal Contractor store->contact_ehs incineration Final Disposal: High-Temperature Incineration contact_ehs->incineration

Caption: Decision workflow for this compound waste management.

By implementing these procedures, we uphold our scientific and ethical obligations, ensuring that the pursuit of new medicines does not compromise the health of our environment. This structured approach to waste management builds a foundation of trust and demonstrates a commitment to safety and sustainability that extends beyond the laboratory bench.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfamethoxazole
Reactant of Route 2
Sulfamethoxazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.